Product packaging for Secologanic acid(Cat. No.:)

Secologanic acid

Cat. No.: B2455168
M. Wt: 374.34 g/mol
InChI Key: LCTYGGXMQYUYHL-UEMOXOMHSA-N
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Description

Secologanic acid is a useful research compound. Its molecular formula is C16H22O10 and its molecular weight is 374.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O10 B2455168 Secologanic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYGGXMQYUYHL-UEMOXOMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Secologanic Acid in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid is a pivotal intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs), a class of compounds with significant pharmaceutical value, notably the anticancer agents vinblastine and vincristine produced by Catharanthus roseus. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in C. roseus, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to facilitate further research and metabolic engineering efforts.

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a well-established model organism for studying plant secondary metabolism due to its production of a wide array of valuable TIAs. The biosynthesis of these complex molecules originates from the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively. This compound, and its methylated form secologanin, are derived from the iridoid pathway, a branch of the MEP pathway. A thorough understanding of the this compound biosynthesis pathway is crucial for the metabolic engineering of C. roseus to enhance the production of desired TIAs. This guide consolidates current knowledge on this pathway, presenting it in a technically detailed and accessible format.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from geranyl pyrophosphate (GPP) involves a series of enzymatic reactions localized in different subcellular compartments and cell types within the plant. The pathway is initiated in the internal phloem-associated parenchyma (IPAP) cells and completed in the leaf epidermis.

Pathway Overview

The conversion of GPP to this compound is a multi-step process involving oxidation, cyclization, glycosylation, and hydroxylation reactions. The key enzymes and intermediates are outlined below.

Key Enzymes and Reactions
  • Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

  • Geraniol 10-Hydroxylase/8-Oxidase (G8O/G10H; CYP76B6): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to iridodial.

  • Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes iridodial to 7-deoxyloganetic acid.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH; CYP72A224): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Catalyzes the methylation of the carboxyl group of loganic acid to form loganin.

  • Secologanin Synthase (SLS; CYP72A1): A key cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin. Secologanin can exist in equilibrium with its hydrated aldehyde form, this compound.

Quantitative Data

This section summarizes the available quantitative data for the key enzymes and metabolites of the this compound biosynthesis pathway in Catharanthus roseus.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmaxkcat (s-1)Optimal pHOptimal Temp. (°C)Reference
7-Deoxyloganic Acid Hydroxylase (CYP72A224)7-Deoxyloganic acid4000.01 pmol s-1 mg-1 microsomal proteinNot determined--[1]
Loganic Acid O-Methyltransferase (LAMT)Loganic acid315-0.317.530[2]
Loganic Acid O-Methyltransferase (LAMT)S-adenosyl-L-methionine742--7.530[2]
10-Hydroxygeraniol Dehydrogenase (Cr10HGO)10-Hydroxygeraniol1500----[3]
10-Hydroxygeraniol Dehydrogenase (Cr10HGO)10-Oxogeraniol1000----[3]

Note: Comprehensive kinetic data for all enzymes under standardized conditions is not fully available in the literature. The provided data is based on available studies and may vary depending on the experimental setup.

Metabolite Concentrations
MetaboliteTissueConcentration (µg/mg FW)Reference
Loganic acidStemDetected[4]
LoganinStemDetected[4]
SecologaninStemDetected[4]
LoganinSeedlings (5 days, light)~0.002[5]
SecologaninSeedlings (Fungicide treated)Increased levels[3]

Note: Metabolite concentrations can vary significantly based on plant age, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Metabolite Extraction and Analysis

4.1.1. Extraction of Secologanin and Related Iridoids

  • Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract a known amount of powdered tissue (e.g., 100 mg) with a suitable solvent. A common method involves extraction with an aqueous acidic solution (e.g., 0.1 M HCl) followed by partitioning against an organic solvent like petroleum ether to remove chlorophyll.[6]

  • For a simplified extraction for HPLC analysis, methanol is often used.[7] Homogenize the tissue powder in 80% methanol and sonicate for 30 minutes.

  • Centrifuge the extract at high speed (e.g., 12,000 rpm) for 10 minutes to pellet cell debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC or LC-MS analysis.

4.1.2. HPLC Analysis of Secologanin

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The flow rate is typically 1 mL/min.

  • Detection: Monitor at a wavelength of 238 nm for secologanin.

  • Quantification: Use a standard curve prepared with authentic secologanin standard.

4.1.3. LC-MS/MS Analysis for High-Sensitivity Detection

For more sensitive and specific quantification, LC-MS/MS is recommended.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, but with a potentially faster gradient and smaller column dimensions for UPLC.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI is commonly used for secologanin.

    • MRM Transitions: For quantification, use multiple reaction monitoring (MRM). A common transition for secologanin is m/z 411.2 -> [product ion].[6] Specific transitions should be optimized for the instrument used.

    • Data Analysis: Quantify using a standard curve and specialized software.

Enzyme Assays

4.2.1. Microsomal Protein Extraction from C. roseus Leaves

  • Harvest fresh young leaves and grind them to a fine powder in liquid nitrogen.

  • Homogenize the powder in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol, and polyvinylpolypyrrolidone).

  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) for enzyme assays.

  • Determine the protein concentration using a standard method like the Bradford assay.

4.2.2. Secologanin Synthase (SLS) Enzyme Assay

  • Prepare a reaction mixture containing:

    • Microsomal protein extract (e.g., 50-100 µg)

    • Loganin (substrate, e.g., 100 µM)

    • NADPH (cofactor, e.g., 1 mM)

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.5) to a final volume of 100 µL.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of secologanin using HPLC or LC-MS as described above.

4.2.3. Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay

  • Prepare a reaction mixture containing:

    • Purified or partially purified LAMT enzyme.

    • Loganic acid (substrate, e.g., 0.5 mM).

    • S-adenosyl-L-methionine (SAM) (methyl donor, e.g., 1 mM).

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5) to a final volume of 100 µL.

  • Incubate the reaction at 30°C for 30 minutes.[8]

  • Stop the reaction by adding methanol.

  • Analyze the formation of loganin by HPLC or LC-MS.

Gene Expression Analysis

4.3.1. RNA Isolation and cDNA Synthesis

  • Isolate total RNA from C. roseus tissues using a commercial kit or a standard protocol like the LiCl precipitation method.[9]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

4.3.2. Quantitative Real-Time PCR (qRT-PCR)

  • Design gene-specific primers for the this compound biosynthesis pathway genes (e.g., GES, G8O, LAMT, SLS). Primer sequences can be designed using software like Primer3 and should be validated for specificity. A list of previously used primer sequences can be found in the supplementary materials of relevant publications.[10][11]

  • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

  • The reaction mixture typically contains:

    • cDNA template

    • Forward and reverse primers

    • SYBR Green master mix

    • Nuclease-free water

  • Use a suitable reference gene (e.g., actin, elongation factor-1 alpha) for normalization.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Visualizations

This compound Biosynthesis Pathway

Secologanic_Acid_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O (CYP76B6) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial IS Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH (CYP72A224) Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin / this compound Loganin->Secologanin SLS (CYP72A1)

Caption: The enzymatic steps of the this compound biosynthesis pathway in Catharanthus roseus.

Experimental Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., Leaves) Grinding Grind in Liquid N2 Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC For Routine Analysis LCMS LC-MS/MS Analysis Filtration->LCMS For High Sensitivity Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A general workflow for the quantification of this compound and related metabolites.

Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_rna_prep RNA Preparation cluster_qrpcr qRT-PCR cluster_data_analysis Data Analysis Plant_Tissue Plant Tissue RNA_Isolation Total RNA Isolation Plant_Tissue->RNA_Isolation DNase_Treatment DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Relative_Quantification Relative Quantification (2-ΔΔCt Method) qRT_PCR->Relative_Quantification Data_Visualization Data Visualization Relative_Quantification->Data_Visualization

Caption: A standard workflow for analyzing the expression of this compound biosynthesis genes.

Conclusion

The elucidation of the this compound biosynthesis pathway in Catharanthus roseus represents a significant achievement in the field of plant metabolic engineering. This guide has provided a comprehensive technical overview of the pathway, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. While significant progress has been made, further research is needed to fully characterize the kinetic properties of all enzymes and to understand the intricate regulatory networks that control the flux through this pathway. Such knowledge will be instrumental in developing strategies to enhance the production of medicinally important TIAs in C. roseus and other heterologous systems.

References

The Discovery and Isolation of Secologanic Acid from Lonicera japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a prominent secoiridoid glycoside found in the flower buds of Lonicera japonica (Japanese honeysuckle), has garnered significant attention for its diverse pharmacological activities, including notable anti-inflammatory and antioxidant effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from this traditional medicinal plant. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a comprehensive summary of quantitative and spectroscopic data. Furthermore, this document elucidates the potential molecular mechanisms underlying its therapeutic effects through a depiction of relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle, has a long history of use in traditional medicine for treating a variety of ailments, including infections, fever, and inflammation.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are attributable to a rich diversity of bioactive compounds, including phenolic acids, flavonoids, and iridoid glycosides.[1][3] Among the iridoids, this compound has been identified as a major and pharmacologically significant constituent.[4][5]

This compound is a monoterpenoid that plays a crucial role as a biosynthetic precursor to a wide array of complex indole alkaloids.[4] Its intrinsic biological activities, particularly its anti-inflammatory and antioxidant properties, make it a compound of great interest for drug discovery and development.[5] This whitepaper provides a detailed technical guide on the extraction, isolation, and characterization of this compound from Lonicera japonica, aimed at facilitating further research and application of this promising natural product.

Quantitative Data Summary

The concentration and yield of this compound from Lonicera japonica can vary depending on the plant material, harvesting time, and the extraction and purification methods employed. The following tables summarize key quantitative data gathered from various studies.

Table 1: Content of this compound in Lonicera japonica Extracts

Plant PartExtraction MethodThis compound ContentReference
Flower BudsWater or Alcohol Extraction~10% of the extract[6]
Flower BudsNot SpecifiedIdentified as a major iridoid glycoside[4]
Flower Buds75% EthanolIdentified as a key component[5]

Table 2: Optimization of Extraction Parameters for Bioactive Compounds from Lonicera japonica

ParameterOptimal ConditionEffect on YieldReference
Solvent69% EthanolMaximized chlorogenic acid yield (6.20%)[7]
Solid-to-Liquid Ratio1:23 (g/mL)Optimized chlorogenic acid extraction[7]
Ultrasonic Temperature44°CEnhanced chlorogenic acid extraction[7]
Ultrasonic Time20 minOptimized chlorogenic acid extraction[7]
Solvent (Polyphenols)57% EthanolMaximized polyphenol yield (6.96%)[8]
Solid-to-Liquid Ratio (Polyphenols)1:58 (g/mL)Optimized polyphenol extraction[8]

Experimental Protocols

Extraction of this compound from Lonicera japonica Flower Buds

This protocol describes a general method for the extraction of this compound.

Materials:

  • Dried flower buds of Lonicera japonica

  • 75% Methanol or Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Grind the dried flower buds of Lonicera japonica to a fine powder.

  • Weigh 100 g of the powdered plant material and place it in a suitable flask.

  • Add 1000 mL of 75% methanol (or ethanol) to the flask.

  • Perform ultrasonic-assisted extraction for 60 minutes at room temperature.[9]

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines the purification of this compound from the crude extract.

Materials:

  • Crude extract of Lonicera japonica

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Dissolve the crude extract in the mobile phase starting condition at a concentration of 10-50 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Set up the Prep-HPLC system with a C18 column.

  • Use a gradient elution method with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile. A typical gradient could be: 5-20% B over 40 minutes.

  • Set the flow rate to an appropriate level for the column dimensions (e.g., 10-20 mL/min for a preparative column).

  • Monitor the elution at a wavelength of 240 nm.[10]

  • Collect fractions corresponding to the peak of this compound based on retention time from analytical HPLC analysis.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain purified this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

Analytical Quantification by HPLC

This protocol details the quantitative analysis of this compound in an extract.

Materials:

  • Lonicera japonica extract

  • This compound standard

  • HPLC system with a DAD or UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (HPLC grade)

Procedure:

  • Prepare a stock solution of the this compound standard of known concentration.

  • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the extract in the mobile phase.

  • Set up the HPLC system with a C18 analytical column.

  • Use a gradient elution with a mobile phase of A) water with 0.1% phosphoric acid and B) acetonitrile. A suitable gradient is: 5–15% B at 0–20 min, 15–23% B at 20–25 min.[10]

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[10]

  • Set the detection wavelength to 240 nm.[10]

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H-NMR and 13C-NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD3OD). The expected chemical shifts for the secoxyloganic acid moiety are provided in Table 3.[11]

Table 3: 1H-NMR and 13C-NMR Data for the Secoxyloganic Acid Moiety [11]

Position13C-NMR (δ, ppm)1H-NMR (δ, ppm, mult., J in Hz)
198.55.42 (d, J=m)
3152.17.44 (s)
4110.2-
532.13.25 (m)
642.32.20 (m, H-6α), 3.00 (dd, J=16.8, 4.4, H-6β)
778.9-
8134.5-
946.72.92 (d, J=9.6)
10118.95.18 (dd, J=2.0, 9.9)
11170.1-
OCH351.93.30 (s)
Glc-1'100.2-
Glc-2'74.8-
Glc-3'77.9-
Glc-4'71.6-
Glc-5'78.1-
Glc-6'62.8-

Mass Spectrometry (MS):

  • Perform ESI-MS analysis in both positive and negative ion modes. The expected [M+H]+ or [M-H]- ions should be observed.

  • Tandem MS (MS/MS) can be used to study the fragmentation pattern. For secoiridoids, characteristic neutral losses of H2O, CO, and CO2 are expected.[10] The carboxylic acid group will likely lead to a prominent loss of CO2 (44 Da).[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Action via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[13] this compound is thought to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Secologanic_Acid This compound Secologanic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Effect through Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[14] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[14] The antioxidant activity of this compound is likely mediated by its ability to activate the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.

Nrf2_Activation cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release of Nrf2 Secologanic_Acid This compound Secologanic_Acid->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Induces

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound stands out as a key bioactive constituent of Lonicera japonica with significant therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. This technical guide has provided a comprehensive framework for its discovery, isolation, and characterization. The detailed protocols and compiled data herein are intended to empower researchers to further explore the pharmacological properties and potential clinical applications of this valuable natural compound. Future studies should focus on elucidating the precise molecular targets of this compound and optimizing its delivery for therapeutic use.

References

Biological activity of Secologanic acid in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a key secoiridoid intermediate, plays a pivotal role in the biosynthesis of numerous pharmacologically significant terpenoid indole alkaloids (TIAs). Beyond its function as a biosynthetic precursor, emerging evidence highlights its direct and indirect contributions to plant defense mechanisms against a range of biotic threats, including insect herbivores and pathogenic fungi. This technical guide provides an in-depth exploration of the biological activity of this compound, detailing its involvement in plant defense signaling pathways, summarizing available quantitative data on its bioactivity, and outlining key experimental protocols for its study.

Introduction: this compound in the Plant's Chemical Arsenal

Plants, as sessile organisms, have evolved a sophisticated chemical defense system to ward off attacks from herbivores and pathogens. A crucial component of this defense is the production of a vast array of secondary metabolites. Among these, secoiridoids represent a significant class of monoterpenoids, and at the heart of their biosynthesis lies this compound.

This compound is a critical branch-point metabolite, derived from the iridoid pathway. Its primary recognized role is to condense with tryptamine to form strictosidine or strictosidinic acid, the universal precursors for the thousands of diverse TIAs.[1] Many TIAs, such as vinblastine and quinine, possess potent pharmacological properties and are utilized as pharmaceuticals. However, the direct involvement of this compound and other secoiridoids in plant defense is an area of growing research interest. These compounds can act as feeding deterrents, toxins, or modulators of plant defense signaling pathways.[1][2]

This guide will delve into the multifaceted role of this compound in plant defense, providing a technical overview for researchers in phytochemistry, plant-insect interactions, plant pathology, and drug discovery.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process originating from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Biosynthetic Pathway:

The pathway from geraniol to this compound has been elucidated and involves a series of enzymatic steps primarily characterized in species like Catharanthus roseus and Camptotheca acuminata.[3][4][5]

This compound Biosynthesis cluster_enzymes Enzymes GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridotrial Iridotrial Oxogeranial->Iridotrial IS Deoxyloganic_acid 7-Deoxyloganic Acid Iridotrial->Deoxyloganic_acid IO Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Secologanic_acid This compound Loganic_acid->Secologanic_acid SLAS GES GES: Geraniol Synthase G8O G8O: Geraniol 8-Oxidase 8 8 HGO 8-HGO: 8-Hydroxygeraniol Oxidoreductase IS IS: Iridoid Synthase IO IO: Iridoid Oxidase DLH 7-DLH: 7-Deoxyloganic Acid Hydroxylase SLAS SLAS: this compound Synthase

Figure 1: Biosynthetic pathway of this compound.

Transcriptional Regulation by Jasmonate Signaling:

The biosynthesis of this compound is tightly regulated and can be induced by various stress signals, most notably the phytohormone jasmonic acid (JA).[3][6] Jasmonate signaling is a primary response to insect herbivory and necrotrophic pathogens.[4]

Upon perception of a threat, JA levels rise and initiate a signaling cascade that leads to the activation of specific transcription factors. In the context of TIA biosynthesis in Catharanthus roseus, a well-studied model, a cascade involving the transcription factors CrMYC2 and ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins plays a crucial role.[3][4]

CrMYC2, a basic helix-loop-helix (bHLH) transcription factor, is an early responder in the JA signaling pathway. It binds to the promoter of ORCA genes, activating their expression.[3] The ORCA transcription factors, in turn, bind to a specific cis-regulatory element, the Jasmonate- and Elicitor-Responsive Element (JERE), found in the promoters of several TIA biosynthesis genes, including Strictosidine Synthase (Str).[7] This hierarchical transcriptional activation ensures a coordinated response to threats, leading to the production of defensive compounds.

JA_Signaling_Secologanic_Acid cluster_perception Threat Perception cluster_signaling Jasmonate Signaling Cascade cluster_biosynthesis This compound Biosynthesis Genes Herbivory Herbivory JA Jasmonic Acid (JA) Herbivory->JA Pathogen Pathogen Pathogen->JA JAZ JAZ Repressor JA->JAZ degradation MYC2 CrMYC2 JAZ->MYC2 represses ORCA ORCA TFs MYC2->ORCA activates Biosynthesis_Genes Biosynthesis Genes (e.g., G8O, IS, SLAS) ORCA->Biosynthesis_Genes activates Secologanic_Acid This compound Biosynthesis_Genes->Secologanic_Acid produces

Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.

Biological Activity and Quantitative Data

While a significant portion of research has focused on the downstream products of this compound, evidence suggests that secoiridoids themselves possess defensive properties.

Antifungal Activity:

Studies on various secoiridoids have demonstrated their potential as antifungal agents. Although specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungi is limited, related compounds have shown activity. For instance, anofinic acid and fomannoxin acid, also secoiridoids, are active against the plant pathogenic fungus Cladosporium cucumerinum.[7] Furthermore, the methyl esters of these acids have shown activity against the human pathogenic yeast Candida albicans.[6][7] This suggests that the secoiridoid skeleton is a promising scaffold for antifungal activity.

Anti-herbivore Activity:

Secoiridoids are generally considered to be part of the plant's defense against herbivores, acting as feeding deterrents or toxins. The bitter taste of many secoiridoids is a common deterrent. While specific quantitative data on the antifeedant activity of purified this compound (e.g., ED₅₀ values) against specific insect pests are not widely available in the public domain, the induction of the secoiridoid biosynthetic pathway upon herbivory strongly suggests a role in defense. For example, in Catharanthus roseus, herbivory by Manduca sexta leads to a strong induction of the JA signaling pathway and changes in the metabolome, including the accumulation of TIA precursors.[8]

Quantitative Data Summary:

The following table summarizes available quantitative data on the induction of pathways leading to this compound and the biological activity of related compounds. It is important to note that direct quantitative bioactivity data for this compound is still an area requiring further research.

Plant SpeciesElicitor/StressAnalyteChange in Concentration/Gene ExpressionReference
Camptotheca acuminataMethyl Jasmonate (10 µM)Camptothecin (downstream product)78.6% increase[9][10]
Camptotheca acuminataSilver Nitrate (50 µM)Camptothecin (downstream product)73.3% increase[9][10]
Catharanthus roseusFungal ElicitorStr mRNAInduction observed[7]
Catharanthus roseusMethyl JasmonateORCA2 mRNARapid and transient induction[7]
Catharanthus roseusHerbivory (M. sexta)Jasmonic AcidSignificant increase in damaged leaves[8]
Catharanthus roseusHerbivory (M. sexta)StrictosidineSignificant increase in local leaves after 48h[8]

Note: This table highlights the responsiveness of the biosynthetic pathway to defense elicitors. Direct quantification of this compound under these conditions is a key area for future research.

Experimental Protocols

Studying the biological activity of this compound requires a combination of phytochemical analysis and bioassays.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in plant tissues.

Workflow:

UPLC_MS_Workflow Start Plant Tissue Collection (e.g., leaves, roots) Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE UPLC_MS UPLC-MS/MS Analysis (MRM mode) SPE->UPLC_MS Quantification Quantification against Standard Curve UPLC_MS->Quantification

Figure 3: Workflow for UPLC-MS/MS quantification of this compound.

Methodology:

  • Sample Preparation: Flash-freeze collected plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by vortexing and sonication.

  • Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • UPLC-MS/MS Analysis: Analyze the purified extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Methodology:

  • Fungal Culture: Grow the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a suspension of spores or cells.

  • Serial Dilution: Prepare a series of dilutions of this compound in a 96-well microtiter plate using the growth medium.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance with a microplate reader.[11][12]

Insect Herbivore Bioassay (Leaf Disc No-Choice Assay)

This assay assesses the antifeedant activity of this compound against a chewing insect herbivore.

Methodology:

  • Insect Rearing: Rear a colony of the target insect (e.g., Spodoptera litura) on an artificial diet or host plant leaves.

  • Leaf Disc Preparation: Cut uniform discs from the leaves of a host plant.

  • Treatment: Treat the leaf discs with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol). Allow the solvent to evaporate completely. A control group should be treated with the solvent only.

  • Bioassay: Place one treated leaf disc in a petri dish with a single, pre-weighed insect larva.

  • Data Collection: After a set period (e.g., 24 hours), remove the larva and the remaining leaf material. Measure the area of the leaf disc consumed and the weight gain of the larva.

  • Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C-T)/(C+T)] * 100, where C is the consumption in the control group and T is the consumption in the treatment group.[13]

Signaling Pathway Interactions

The defensive role of this compound is intricately linked with the broader plant defense signaling network, particularly the interplay between jasmonic acid (JA) and salicylic acid (SA).

While JA signaling is the primary driver of defense against chewing herbivores and necrotrophic pathogens, the SA pathway is typically activated in response to biotrophic pathogens. These two pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to a specific threat.

The induction of this compound biosynthesis via the JA pathway suggests its role in anti-herbivore and anti-necrotroph defense. However, the potential for crosstalk with the SA pathway exists. For instance, some pathogens or herbivores may manipulate this crosstalk to their advantage.

JA_SA_Crosstalk cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_responses Defense Responses Chewing_Herbivore Chewing Herbivore JA_Pathway JA Pathway Chewing_Herbivore->JA_Pathway Necrotrophic_Pathogen Necrotrophic Pathogen Necrotrophic_Pathogen->JA_Pathway Biotrophic_Pathogen Biotrophic Pathogen SA_Pathway SA Pathway Biotrophic_Pathogen->SA_Pathway JA_Pathway->SA_Pathway antagonism Secologanic_Acid_Biosynthesis This compound Biosynthesis JA_Pathway->Secologanic_Acid_Biosynthesis Other_JA_Responses Other JA-mediated Defenses JA_Pathway->Other_JA_Responses SA_Responses SA-mediated Defenses SA_Pathway->SA_Responses

Figure 4: Simplified model of JA-SA crosstalk in plant defense, with JA-mediated induction of this compound biosynthesis.

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads, linking primary and secondary metabolism and playing a vital role in the production of a vast array of bioactive TIAs. While its function as a biosynthetic intermediate is well-established, its direct contributions to plant defense are becoming increasingly apparent. The regulation of its biosynthesis by the jasmonate signaling pathway firmly places it within the plant's induced defense system against herbivores and pathogens.

Future research should focus on several key areas to fully elucidate the role of this compound in plant defense:

  • Quantitative Bioactivity Studies: There is a pressing need for comprehensive studies to determine the specific IC₅₀ and MIC values of purified this compound against a range of relevant insect herbivores and fungal pathogens.

  • In Planta Functional Genomics: The use of gene-editing technologies such as CRISPR/Cas9 to knock out key genes in the this compound biosynthetic pathway (e.g., SLAS) will provide definitive evidence of its importance in plant defense in vivo.

  • Metabolomic Profiling: Detailed metabolomic studies that specifically quantify the flux of this compound in response to different biotic stresses will provide a clearer picture of its dynamic role in the defense response.

  • Elucidation of Signaling Crosstalk: Further investigation into how the JA and SA signaling pathways specifically regulate the transcription of this compound biosynthetic genes will provide a more complete understanding of its regulation.

A deeper understanding of the biological activity and regulation of this compound not only enhances our knowledge of plant chemical ecology but also opens up new avenues for the development of novel crop protection strategies and the discovery of new pharmacologically active compounds.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Secologanic Acid in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a prominent member of the secoiridoid class of monoterpenoids, serves as a pivotal precursor in the biosynthesis of a vast array of biologically active terpenoid indole alkaloids (TIAs). These alkaloids, including the anticancer agents vinblastine and vincristine, underscore the pharmaceutical significance of understanding the natural origins and distribution of their foundational building blocks. This technical guide provides a comprehensive overview of the known plant sources of this compound, its quantitative distribution across various taxa, and its crucial role in plant defense signaling pathways. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside visual representations of its biosynthetic pathway and relevant experimental workflows, to facilitate further research and drug discovery efforts.

Introduction

This compound is a key intermediate in the biosynthesis of complex terpenoid indole alkaloids (TIAs), a diverse group of plant secondary metabolites with significant pharmacological activities. The intricate stereochemistry of this compound makes its chemical synthesis challenging and economically unviable for large-scale production. Consequently, plants remain the primary source for this valuable compound. This guide aims to provide researchers and drug development professionals with a thorough understanding of the natural occurrence and distribution of this compound within the plant kingdom, thereby aiding in the identification of potent plant sources and the development of efficient extraction and analysis methodologies.

Natural Sources and Distribution of this compound

This compound and its derivatives, secoiridoids, are characteristically found in a number of plant families, most notably within the subclass Asteridae. While its presence is widespread, the concentration of this compound can vary significantly between species and even different tissues of the same plant.

Key Plant Families Containing this compound:

  • Cornaceae (Dogwood Family): Several species within this family are known to produce TIAs, indicating the presence of this compound as a precursor.

  • Gentianaceae (Gentian Family): This family is rich in various iridoids and secoiridoids. While specific quantitative data for this compound is not abundant, the presence of related compounds suggests its likely occurrence.

  • Lamiaceae (Mint Family): A family known for its aromatic and medicinal properties, some members of the Lamiaceae family have been found to contain secoiridoids.

  • Oleaceae (Olive Family): This family is a well-documented source of secoiridoids, such as oleuropein and ligstroside.[1][2] While these are not this compound itself, their biosynthesis proceeds through related pathways, and the presence of these compounds often indicates the potential for this compound accumulation.

  • Rubiaceae (Coffee and Madder Family): This large family is a significant source of TIAs, with many of its genera known to synthesize these compounds from tryptamine and a secoiridoid precursor, often secologanin, which is derived from this compound.[3][4]

Known Plant Species Containing this compound:

While a comprehensive quantitative survey across the entire plant kingdom is lacking, several species have been identified as sources of this compound:

  • Acicarpha tribuloides : Bioassay-guided fractionation of this plant has led to the isolation of this compound.[5]

  • Alangium salviifolium : This medicinal plant utilizes this compound in the biosynthesis of ipecac alkaloids.[2]

  • Catharanthus roseus (Madagascar Periwinkle): As a primary source for the anticancer drugs vincristine and vinblastine, C. roseus is one of the most well-studied plants for TIA biosynthesis, and therefore, for the production of this compound and its downstream products.[5]

  • Camptotheca acuminata : This species is a source of the anticancer compound camptothecin, and its biosynthetic pathway involves this compound.[2]

  • Carapichea ipecacuanha (Ipecac Root): This plant also produces ipecac alkaloids and utilizes this compound in their formation.[2]

Quantitative Distribution of this compound

The concentration of this compound in plants is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. While extensive quantitative data for this compound across a wide range of species is still an area of active research, the following table summarizes available information and provides context based on the concentrations of related secoiridoids. It is important to note that the direct quantification of this compound is less common in the literature than that of its more stable downstream products.

Plant FamilyPlant SpeciesPlant PartCompoundConcentration (mg/g DW unless otherwise specified)Reference
Gentianaceae Gentiana luteaRootsLoganic acid (precursor)1.0 - 7.6[6]
Oleaceae Ligustrum vulgareLeavesTotal Secoiridoids~76% of total polyphenols[7][8]
Lamiaceae VariousAerial PartsRosmarinic acid (related phenolic)Varies widely (e.g., up to 70.93 mg GAE/g DW for total phenolics in Salvia multicaulis)[9][10]
Rubiaceae Various-(Presence of TIAs indicates this compound pathway)-[3][4]

Note: This table includes data on precursor and related compounds to provide an indication of the potential for this compound presence and concentration.

Role in Plant Signaling and Defense

Secoiridoids, including this compound, play a crucial role in plant defense against herbivores and pathogens.[11] The bitter taste of many iridoids acts as a deterrent to feeding.[7] Furthermore, upon tissue damage, the glycosidic bond of some secoiridoids can be cleaved, leading to the formation of highly reactive aglycones that can cross-link with proteins in the herbivore's digestive system, reducing nutrient absorption and acting as a toxin.

The biosynthesis of this compound is part of the broader plant defense response, which is often mediated by signaling molecules like salicylic acid (SA) and jasmonic acid (JA).[11][12][13][14][15] Pathogen attack or herbivory can trigger a signaling cascade that upregulates the expression of genes involved in the biosynthesis of defense compounds, including those in the this compound pathway.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted through a series of enzymatic steps to geraniol. The pathway from geraniol to this compound is a complex series of oxidations, cyclizations, and glycosylations.

Secologanic_Acid_Biosynthesis IPP IPP GPP Geranyl Diphosphate IPP->GPP DMAPP DMAPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial Iridodial Iridodial Oxogeranial->Iridodial Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid Secologanin Secologanin Loganic_acid->Secologanin Secologanic_acid This compound Secologanin->Secologanic_acid

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general framework for the extraction of secoiridoids, including this compound, from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen (for fresh tissue)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation:

    • For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • For dried tissue, grind to a fine powder using a grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol (v/v in water).

    • Vortex thoroughly for 1 minute.

    • Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Re-dissolve the concentrated extract in a small volume of water.

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the secoiridoids with methanol.

    • Evaporate the methanolic eluate to dryness.

  • Storage:

    • Store the dried extract at -20°C until further analysis.

Extraction_Workflow Start Plant Material (Fresh or Dried) Grinding Grinding Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE Final_Extract Dried Secoiridoid-Rich Extract SPE->Final_Extract

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD) or UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standard

Procedure:

  • Sample and Standard Preparation:

    • Reconstitute the dried plant extract in a known volume of 50% methanol. Filter through a 0.22 µm syringe filter.

    • Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B. (This should be optimized for the specific column and instrument).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: DAD at 240 nm (or other appropriate wavelength based on the UV spectrum of this compound).

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: ESI negative

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-1000

    • Targeted MS/MS: Monitor for the deprotonated molecule [M-H]⁻ of this compound (C₁₆H₂₃O₁₀⁻, expected m/z 375.13). Select this ion for fragmentation and monitor for characteristic product ions.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

HPLC_MS_Workflow Sample_Prep Sample and Standard Preparation HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC DAD DAD/UV Detection HPLC->DAD ESI Electrospray Ionization (ESI) HPLC->ESI Data_Analysis Data Analysis and Quantification DAD->Data_Analysis MS Mass Spectrometry (MS) ESI->MS MS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Workflow for the quantification of this compound by HPLC-MS.

Conclusion

This compound remains a compound of significant interest due to its central role in the biosynthesis of valuable pharmaceuticals. This guide has provided a comprehensive overview of its natural sources, distribution, and its function within the plant's defense system. The detailed experimental protocols and visual workflows are intended to serve as a practical resource for researchers aiming to isolate, identify, and quantify this important secoiridoid. Further research into the quantitative distribution of this compound across a broader range of plant species, as well as a deeper understanding of the regulatory networks governing its biosynthesis, will be crucial for optimizing its production and harnessing its full potential in drug development.

References

The Lynchpin of Alkaloid Defense: A Technical Guide to Secologanic Acid's Role in Medicinal Plant Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of pharmaceutically significant terpenoid indole alkaloids (TIAs). Beyond its foundational role in constructing complex molecular architectures, this compound is deeply embedded in the chemical ecology of medicinal plants, influencing their interactions with herbivores and pathogens. This technical guide provides an in-depth exploration of this compound's biosynthetic pathway, its crucial functions in plant defense, and the signaling cascades it influences. Detailed experimental protocols for its extraction and analysis are presented, alongside a curated summary of quantitative data to facilitate comparative research. Through a synthesis of current knowledge, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's significance, thereby fostering new avenues for research and application.

Introduction

The intricate chemical dialogues between plants and their environment are orchestrated by a diverse arsenal of specialized metabolites. Among these, this compound emerges as a key player, particularly in medicinal plants renowned for their production of therapeutic alkaloids. As the iridoid precursor to TIAs, this compound is the molecular cornerstone for compounds like vinblastine, vincristine, and quinine.[1] Its biosynthesis represents a significant metabolic investment for the plant, underscoring its importance not just as a structural component, but as an active participant in the plant's defense strategies. The presence and concentration of this compound and its derivatives can dictate the outcome of interactions with a spectrum of organisms, from microbial pathogens to insect herbivores.[2] Understanding the multifaceted role of this compound is therefore critical for fields ranging from chemical ecology to pharmaceutical biotechnology.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway provides the fundamental building blocks for all terpenoids. The biosynthesis of this compound is spatially organized within the plant, with different steps occurring in distinct cell types and subcellular compartments.[3]

The key steps in the biosynthesis of this compound are as follows:

  • Geraniol Synthesis: The MEP pathway, primarily occurring in the plastids of internal phloem-associated parenchyma (IPAP) cells, produces geranyl diphosphate (GPP). Geraniol synthase then converts GPP to geraniol.[3]

  • Hydroxylation and Oxidation: Geraniol is hydroxylated to 10-hydroxygeraniol by geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme.[1] Subsequent oxidation steps, catalyzed by an oxidoreductase, lead to the formation of 8-oxo-geranial.

  • Iridoid Skeleton Formation: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxo-geranial to form the characteristic iridoid skeleton of nepetalactol.[4]

  • Glycosylation and Further Oxidations: A series of enzymatic reactions, including glycosylation by a glucosyltransferase, convert nepetalactol into 7-deoxyloganic acid.[3]

  • Formation of Loganic Acid: 7-deoxyloganic acid is then hydroxylated by 7-deoxyloganic acid hydroxylase (7DLH) to produce loganic acid.[4]

  • Final Steps in the Epidermis: Loganic acid is transported to the leaf epidermis where the final steps of secologanin biosynthesis occur.[3] Loganic acid O-methyltransferase (LAMT) methylates loganic acid to form loganin.[5] Finally, secologanin synthase (SLS), a cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to yield secologanin.[1][5] this compound is formed from loganic acid via the action of this compound synthase (SLAS), another cytochrome P450 enzyme.[4][6]

The convergence of the iridoid pathway (producing secologanin/secologanic acid) and the shikimate pathway (producing tryptamine) in the epidermis leads to the formation of strictosidine, the universal precursor for all TIAs.[7]

Secologanic_Acid_Biosynthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP Geraniol Geraniol GPP->Geraniol GS Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 8-Oxo-geranial Hydroxygeraniol->Oxogeranial IOR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganic_acid 7-Deoxyloganic Acid Nepetalactol->Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanic_acid This compound Loganic_acid->Secologanic_acid SLAS Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine (from Shikimate Pathway) Tryptamine->Strictosidine TIAs Terpenoid Indole Alkaloids (TIAs) Strictosidine->TIAs GS Geraniol Synthase G10H G10H IOR Oxidoreductase ISY Iridoid Synthase (ISY) UGT Glucosyl- transferase _7DLH 7DLH LAMT LAMT SLS SLS SLAS SLAS STR Strictosidine Synthase (STR)

Caption: Biosynthetic pathway of this compound and its convergence with the shikimate pathway.

Role in Chemical Ecology

This compound and its derivatives are central to the chemical defense strategies of many medicinal plants. Their roles extend from direct deterrence of herbivores to influencing pathogen interactions.

Defense Against Herbivores

The primary role of many TIAs derived from this compound is to deter herbivores.[2] These alkaloids are often toxic or unpalatable, reducing the fitness of insects and other animals that consume them. While the final alkaloid products are the active defense compounds, the accumulation of their precursors, including this compound, can also contribute to the overall defensive posture of the plant. The "escape and radiation" hypothesis suggests that the evolution of novel chemical defenses, such as those derived from this compound, allows plants to diversify into new ecological niches free from herbivore pressure.

Interactions with Pathogens

The chemical environment of the plant, heavily influenced by metabolites like this compound and its downstream products, plays a crucial role in mediating interactions with microbial pathogens.[8] Many alkaloids possess antimicrobial properties, directly inhibiting the growth of pathogenic fungi and bacteria. Furthermore, the plant's response to pathogen attack often involves the upregulation of defense-related pathways, including the biosynthesis of TIAs. This suggests a dynamic interplay where pathogen recognition triggers an increased production of this compound-derived compounds to combat the infection.

This compound and Plant Signaling

While this compound is primarily recognized as a biosynthetic intermediate, emerging evidence suggests its involvement in plant signaling pathways, particularly in the context of stress responses.

Crosstalk with Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are two of the most critical conduits for plant defense responses.[1][9] The JA pathway is typically activated in response to wounding and herbivory, while the SA pathway is often associated with resistance to biotrophic pathogens.[1][10]

The biosynthesis of this compound and TIAs is known to be influenced by JA signaling.[1] Application of methyl jasmonate, a derivative of JA, has been shown to induce the expression of genes encoding enzymes in the TIA biosynthetic pathway, leading to increased alkaloid accumulation. This indicates that the demand for this compound is tightly regulated by the plant's defense signaling network.

While the direct interaction of this compound with the SA pathway is less characterized, the general antagonism and crosstalk between the JA and SA pathways suggest an indirect influence.[9] Pathogen-induced SA accumulation can sometimes suppress JA-mediated responses, which could, in turn, affect the production of this compound-derived alkaloids.

Signaling_Pathway Herbivory Herbivory / Wounding JA_pathway Jasmonic Acid (JA) Signaling Pathway Herbivory->JA_pathway Pathogen Pathogen Attack SA_pathway Salicylic Acid (SA) Signaling Pathway Pathogen->SA_pathway Seco_biosynthesis This compound Biosynthesis JA_pathway->Seco_biosynthesis + SA_pathway->JA_pathway - TIA_accumulation TIA Accumulation Seco_biosynthesis->TIA_accumulation Defense Plant Defense TIA_accumulation->Defense

Caption: Crosstalk between defense signaling pathways and this compound biosynthesis.

Quantitative Data

The concentration of this compound and its derivatives in medicinal plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. Stress factors such as drought and salinity have been shown to influence the accumulation of these secondary metabolites.[11][12]

Plant SpeciesTissueCompoundConcentration (mg/g DW)Stress ConditionReference
Symphoricarpos albusBerriesSecologanin3.35 ± 0.24 (fresh weight)Not specified[7]
Catharanthus roseus-VincristineVariesSalinity and drought can affect levels[11]
Camptotheca acuminata-CamptothecinVaries-

Note: Direct quantitative data for this compound across a wide range of medicinal plants and stress conditions is limited in the readily available literature. The table reflects the available data on secologanin and related downstream products, highlighting the need for further research in this area.

Experimental Protocols

Extraction of this compound and its Derivatives

Objective: To extract secoiridoids, including this compound and secologanin, from plant material.

Methodology:

  • Ultrasonication-Assisted Extraction (for Secologanin):

    • Grind fresh or freeze-dried plant material (e.g., 1 g) to a fine powder using a mortar and pestle with liquid nitrogen.[6]

    • Suspend the powdered material in a suitable solvent (e.g., 20 mL of methanol).[6]

    • Subject the suspension to ultrasonication for a defined period (e.g., 30 minutes).[6]

    • Filter the extract through filter paper (e.g., Whatman No. 2) to remove solid debris.[6]

    • Repeat the extraction process with fresh solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting crude extract can be used for further purification or analysis.

  • Solid-Phase Extraction (SPE) for Phenolic Acids (General Protocol adaptable for this compound):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the crude plant extract (dissolved in a suitable solvent) onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute the phenolic acids (including this compound) with a more polar solvent, such as methanol or acetonitrile.

    • Collect the eluate and evaporate the solvent prior to analysis.

Experimental_Workflow Start Plant Material Grinding Grinding (Liquid N2) Start->Grinding Extraction Ultrasonication with Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (e.g., SPE, RLCC) Crude_Extract->Purification Analysis Analysis (HPLC, UPLC-MS, NMR) Crude_Extract->Analysis Purification->Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Quantification of this compound

Objective: To accurately determine the concentration of this compound in a plant extract.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

    • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas at the wavelength of maximum absorbance for this compound. Construct a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the plant extract (appropriately diluted) into the HPLC system and determine the peak area corresponding to this compound.

    • Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

    • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.

    • Quantification: Similar to HPLC, quantification is achieved using a calibration curve constructed with a pure standard. An internal standard can be used to improve accuracy and precision.

Conclusion and Future Perspectives

This compound is a molecule of profound importance in the chemical ecology of medicinal plants. Its role as a committed precursor to a vast array of defensive alkaloids places it at a critical metabolic juncture. The intricate regulation of its biosynthesis, influenced by developmental cues and environmental stresses, highlights its integration into the plant's overall defense strategy. While significant progress has been made in elucidating the biosynthetic pathway and the defensive roles of its downstream products, several areas warrant further investigation.

Future research should focus on:

  • Direct Ecological Roles: Investigating the direct effects of this compound on herbivores and pathogens, independent of its conversion to alkaloids.

  • Signaling Functions: Elucidating the precise mechanisms by which this compound may act as a signaling molecule and its direct interactions with key defense signaling pathways.

  • Quantitative Profiling: Comprehensive quantitative analysis of this compound across a broader range of medicinal plants and under diverse ecological scenarios to better understand its accumulation patterns.

  • Metabolic Engineering: Leveraging the knowledge of this compound biosynthesis to enhance the production of valuable TIAs in plant cell cultures or microbial systems.

A deeper understanding of the chemical ecology of this compound will not only provide fundamental insights into plant-environment interactions but also open new avenues for the sustainable production of vital plant-derived medicines.

References

The Pivotal Role of Secologanic Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanic acid, a secoiridoid monoterpene glucoside, stands as a central molecule in the intricate web of plant secondary metabolism. Its significance lies primarily in its role as a key precursor to a vast and diverse group of bioactive compounds, most notably the terpenoid indole alkaloids (TIAs). This technical guide provides an in-depth exploration of the function, biosynthesis, and regulation of this compound, offering valuable insights for researchers in plant science, natural product chemistry, and drug development. The complex biosynthetic pathways and signaling networks are elucidated through detailed descriptions, quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Central Function of this compound: A Precursor to Bioactive Alkaloids

This compound is the indispensable terpenoid building block in the biosynthesis of TIAs.[1] It undergoes a crucial condensation reaction with tryptamine, derived from the shikimate pathway, to form strictosidine. This reaction, catalyzed by the enzyme strictosidine synthase (STR), is the gateway to the entire family of TIAs, which includes medicinally important compounds like the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antimalarial quinine from Cinchona species, and the anticancer compound camptothecin from Camptotheca acuminata.[2][3]

The closely related compound, secologanin, which is the methyl ester of this compound, is also a key intermediate. The conversion between this compound and secologanin, and their differential utilization in various plant species, adds another layer of complexity and metabolic diversity to TIA biosynthesis.[4]

Biosynthesis of this compound: A Multi-step Enzymatic Pathway

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps and occurs in different subcellular compartments and even different cell types within the plant.[5] The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.

The core biosynthetic pathway leading to secologanin has been extensively studied, particularly in Catharanthus roseus. While the direct synthesis of this compound is less detailed in some literature, it is understood to be a closely related intermediate. The key enzymatic steps for the formation of secologanin are outlined below:

Secologanin_Biosynthesis cluster_enzymes Enzymes GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO Iridodial Iridodial Oxogeranial->Iridodial IS Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid IO, 7DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS GES Geraniol Synthase G10H Geraniol 10-Hydroxylase HGO 10-Hydroxygeraniol Oxidoreductase IS Iridoid Synthase IO Iridoid Oxidase DLGT 7-Deoxyloganetic Acid Glucosyltransferase DLH 7-Deoxyloganic Acid Hydroxylase LAMT Loganic Acid O-Methyltransferase SLS Secologanin Synthase

Key Enzymes in Secologanin Biosynthesis

The enzymes involved in this pathway are a mix of cytochrome P450 monooxygenases, oxidoreductases, and transferases.

EnzymeAbbreviationFunction
Geraniol SynthaseGESConverts geranyl diphosphate to geraniol.
Geraniol 10-HydroxylaseG10HHydroxylates geraniol to 10-hydroxygeraniol.
10-Hydroxygeraniol Oxidoreductase10HGOOxidizes 10-hydroxygeraniol to 10-oxogeranial.
Iridoid SynthaseISCatalyzes the cyclization of 10-oxogeranial to iridodial.
Iridoid OxidaseIOOxidizes iridodial.
7-Deoxyloganetic Acid Glucosyltransferase7DLGTGlucosylates 7-deoxyloganetic acid.
7-Deoxyloganic Acid Hydroxylase7DLHHydroxylates 7-deoxyloganic acid to loganic acid.
Loganic Acid O-MethyltransferaseLAMTMethylates loganic acid to form loganin.[6]
Secologanin SynthaseSLSCatalyzes the oxidative cleavage of loganin to secologanin.[3][7][8]

Quantitative Data on this compound and Related Compounds

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueCompoundConcentration (mg/g DW)Reference
Lonicera xylosteumHairy rootsSecologanin~10[9]
Eucommia ulmoidesSeed mealGeniposidic acid (iridoid)0.6783 - 2.580[10]
Eucommia ulmoidesSeed mealScyphiphin D (iridoid)1.653 - 2.014[10]
Lider-7-tang (Herbal formula)ExtractTotal Iridoids3.08 ± 0.095[11]
Catharanthus roseusLeavesVindoline (TIA)Varies[12]
Catharanthus roseusLeavesCatharanthine (TIA)Varies[12]

Regulation of this compound Metabolism: A Signaling Network

The biosynthesis of this compound and downstream TIAs is tightly regulated by a complex network of signaling molecules, with jasmonates (jasmonic acid and its derivatives) playing a central role.[6]

The Jasmonate Signaling Pathway

Elicitors, such as pathogen attack or wounding, trigger the biosynthesis of jasmonic acid (JA). The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2 and AP2/ERF domain proteins (e.g., ORCA3), which then activate the expression of genes involved in TIA biosynthesis, including those in the this compound pathway.[9][13][14][15]

Jasmonate_Signaling Elicitor Elicitor (e.g., Wounding, Pathogen) JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Elicitor->JA_biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCA3 ORCA3 (Transcription Factor) JAZ->ORCA3 represses TIA_genes Terpenoid Indole Alkaloid Biosynthesis Genes MYC2->TIA_genes activates ORCA3->TIA_genes activates

Crosstalk with Other Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It engages in extensive crosstalk with other hormone signaling pathways, such as those of salicylic acid (SA) and ethylene (ET), to fine-tune the plant's defense responses.[16][17][18] Generally, the JA pathway is associated with defense against necrotrophic pathogens and herbivores, while the SA pathway is linked to defense against biotrophic pathogens. The interaction between these pathways is often antagonistic, allowing the plant to prioritize a specific defense strategy.[19]

Signaling_Crosstalk JA_Pathway Jasmonate Pathway SA_Pathway Salicylic Acid Pathway JA_Pathway->SA_Pathway antagonistic ET_Pathway Ethylene Pathway JA_Pathway->ET_Pathway synergistic TIA_Biosynthesis TIA Biosynthesis JA_Pathway->TIA_Biosynthesis activates Pathogen_Defense Pathogen Defense JA_Pathway->Pathogen_Defense SA_Pathway->Pathogen_Defense ET_Pathway->Pathogen_Defense

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolic context.

Quantification of this compound and Related Iridoids by LC-MS

Objective: To accurately measure the concentration of this compound and other iridoids in plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction solvent: 80% methanol in water.

  • Internal standard (e.g., a deuterated analog of the target compound).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

Protocol:

  • Extraction:

    • Weigh approximately 100 mg of frozen plant powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the iridoids with methanol.

  • LC-MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Inject an aliquot into the LC-MS system.

    • Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) for separation.

    • Detect the compounds using a mass spectrometer in either positive or negative ion mode, depending on the analytes. Use multiple reaction monitoring (MRM) for targeted quantification.

  • Quantification:

    • Generate a calibration curve using authentic standards of the target iridoids.

    • Calculate the concentration of each compound in the sample based on the peak area ratio to the internal standard and the calibration curve.[3][11][20][21]

LCMS_Workflow Start Plant Tissue Homogenization Extraction Extraction with 80% Methanol + Internal Standard Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Evaporation Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

In Situ Hybridization for Localization of Gene Expression

Objective: To visualize the spatial expression pattern of genes encoding enzymes in the this compound biosynthetic pathway within plant tissues.[2][4][22][23][24]

Materials:

  • Plant tissue (e.g., young leaves, shoot apices).

  • Fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol).

  • Paraffin wax.

  • Microtome.

  • Digoxigenin (DIG)-labeled RNA probes (antisense and sense).

  • Hybridization buffer.

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate for colorimetric detection.

  • Microscope.

Protocol:

  • Tissue Fixation and Embedding:

    • Fix fresh plant tissue in FAA solution overnight at 4°C.

    • Dehydrate the tissue through an ethanol series.

    • Infiltrate with and embed in paraffin wax.

  • Sectioning:

    • Section the paraffin-embedded tissue into 8-10 µm thick sections using a microtome.

    • Mount the sections on adhesive-coated microscope slides.

  • Probe Synthesis:

    • Synthesize DIG-labeled antisense and sense (control) RNA probes by in vitro transcription from a cloned cDNA of the target gene.

  • Hybridization:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the tissue with proteinase K.

    • Pre-hybridize the sections in hybridization buffer.

    • Hybridize with the DIG-labeled probe overnight at a specific temperature (e.g., 50-55°C).

  • Washing and Detection:

    • Perform stringent washes to remove unbound probe.

    • Block non-specific antibody binding sites.

    • Incubate with an anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

    • Incubate with NBT/BCIP substrate until a purple precipitate forms, indicating the location of the transcript.

  • Microscopy:

    • Dehydrate the sections, mount with a coverslip, and observe under a light microscope.

Heterologous Expression of Biosynthetic Enzymes in Yeast

Objective: To functionally characterize enzymes of the this compound pathway by expressing them in a heterologous host like Saccharomyces cerevisiae.[25][26][27][28][29]

Materials:

  • Yeast expression vector (e.g., pYES-DEST52).

  • Saccharomyces cerevisiae strain (e.g., INVSc1).

  • Full-length cDNA of the target enzyme.

  • Yeast transformation reagents.

  • Yeast growth media (SD for selection, SG for induction).

  • Substrate for the enzyme assay.

Protocol:

  • Cloning:

    • Clone the full-length coding sequence of the target enzyme into the yeast expression vector.

  • Yeast Transformation:

    • Transform the yeast strain with the expression construct using the lithium acetate/polyethylene glycol method.

    • Select for transformed yeast on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective dextrose medium (SD).

    • Inoculate a larger culture in selective galactose medium (SG) to induce protein expression.

    • Incubate with shaking for 24-48 hours.

  • Enzyme Assay:

    • Harvest the yeast cells by centrifugation.

    • Prepare a crude protein extract by lysing the cells (e.g., with glass beads).

    • Perform an enzyme assay by incubating the protein extract with the appropriate substrate and co-factors.

    • Analyze the reaction products by HPLC or LC-MS to determine enzyme activity.

Conclusion

This compound is a cornerstone of secondary metabolism in a multitude of plant species, serving as the gateway to the pharmaceutically vital terpenoid indole alkaloids. Understanding its biosynthesis, regulation, and the intricate signaling networks that control its production is paramount for advancements in metabolic engineering and synthetic biology. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to unravel the complexities of this pivotal metabolic pathway and to harness its potential for the production of valuable natural products. Further research into the specific kinetic properties of the biosynthetic enzymes and the precise molecular mechanisms of transcriptional regulation will undoubtedly open new avenues for enhancing the production of these life-saving compounds.

References

The Crucial Role of Secologanic Acid in Camptothecin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Camptothecin (CPT), a potent monoterpenoid indole alkaloid (MIA), is a cornerstone of modern chemotherapy, with its derivatives widely used as anti-cancer agents. The biosynthesis of this complex molecule has been a subject of intense research, revealing unique pathways that diverge from classical MIA synthesis. In the primary source plant, Camptotheca acuminata, the biosynthesis of camptothecin proceeds through a distinct pathway where secologanic acid, rather than its methylated counterpart secologanin, serves as the pivotal iridoid intermediate. This technical guide provides an in-depth exploration of this pathway, focusing on the enzymatic steps, quantitative data, and detailed experimental protocols relevant to the synthesis of camptothecin from this compound.

The this compound-Mediated Camptothecin Biosynthetic Pathway

Unlike the well-studied MIA pathways in plants like Catharanthus roseus, which utilize secologanin, Camptotheca acuminata employs a seco-iridoid pathway characterized by carboxylic acid intermediates.[1] This bifurcation is a critical distinction for understanding and engineering camptothecin production. The pathway initiates from the convergence of the shikimate pathway, producing tryptamine, and the terpenoid (iridoid) pathway, which yields this compound.

The key steps are as follows:

  • Tryptamine Formation: The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to produce tryptamine.

  • This compound Synthesis: Geranyl diphosphate (GPP) from the methylerythritol phosphate (MEP) pathway is converted through a series of enzymatic steps to loganic acid. The key branching point occurs when This compound Synthase (SLAS) , a cytochrome P450 enzyme (CYP72A subfamily), catalyzes the oxidative cleavage of the cyclopentane ring of loganic acid to form this compound.[1][2][3]

  • Condensation to Strictosidinic Acid: In the central reaction of the pathway, Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and this compound. This stereospecific reaction forms strictosidinic acid, the foundational MIA of this pathway.[4][5]

  • Post-Condensation Modifications: Strictosidinic acid undergoes a series of complex enzymatic transformations, including intramolecular cyclization to form strictosamide, followed by oxidations and rearrangements via intermediates like pumiloside and deoxypumiloside, ultimately yielding the pentacyclic structure of camptothecin.[4][6]

Pathway Visualization

The following diagram illustrates the core biosynthetic route to camptothecin in Camptotheca acuminata.

Camptothecin_Biosynthesis Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway GPP Geranyl Diphosphate MEP->GPP Tryptamine Tryptamine Tryptophan->Tryptamine TDC mid_point Tryptamine->mid_point LoganicAcid Loganic Acid GPP->LoganicAcid Multiple Steps SecologanicAcid This compound LoganicAcid->SecologanicAcid SLAS (CYP72A) SecologanicAcid->mid_point StrictosidinicAcid Strictosidinic Acid Strictosamide Strictosamide StrictosidinicAcid->Strictosamide Pumiloside Pumiloside Strictosamide->Pumiloside Multiple Steps Deoxypumiloside Deoxypumiloside Pumiloside->Deoxypumiloside Camptothecin Camptothecin Deoxypumiloside->Camptothecin Multiple Steps mid_point->StrictosidinicAcid STR

Caption: The this compound-mediated biosynthetic pathway to camptothecin in C. acuminata.

Quantitative Data: Enzymes and Metabolites

Quantitative understanding of enzyme kinetics and metabolite levels is essential for identifying pathway bottlenecks and designing metabolic engineering strategies. While comprehensive kinetic data for all enzymes in the pathway remains an active area of research, key parameters for the crucial this compound Synthase (SLAS) have been elucidated.

Table 1: Enzyme Kinetic Parameters
EnzymeGene/Isoform (from C. acuminata)Substratekcat (s-1)KM (µM)kcat/KM (s-1µM-1)Reference
This compound Synthase (SLAS) CYP72A564Loganic AcidNDNDNearly identical to CYP72A565[1][2]
LoganinNDND~2x greater than CYP72A565[1][2]
This compound Synthase (SLAS) CYP72A565Loganic AcidNDNDNearly identical to CYP72A564[1][2]
LoganinNDND~50% of CYP72A564[1][2]
Strictosidine Synthase (STR) Not specifiedThis compoundNDNDND
TryptamineNDNDND
ND: Not Determined in the cited literature. Kinetic analyses demonstrated catalytic rates and efficiencies but did not provide specific kcat and KM values.

Kinetic analyses of two SLAS isoforms, CYP72A564 and CYP72A565, revealed that both enzymes process loganic acid with nearly identical catalytic efficiencies.[2] Interestingly, they also show activity on loganin (the methylated form), with CYP72A564 being about twice as efficient as CYP72A565 with this substrate.[2] This bifunctionality contrasts with the highly specific secologanin synthase found in other plants.

Table 2: Relative Abundance of Key Intermediates in C. acuminata Tissues

The concentration of biosynthetic intermediates varies significantly across different plant tissues, indicating specialized sites of synthesis and accumulation.

MetaboliteRootStemMature LeafYoung LeafShoot Apex
Loganic Acid Absent++++++++
This compound ++++++++++++
Strictosidinic Acid ++++++++++
Strictosamide ++++++++++
Pumiloside ++++++++++
Deoxypumiloside ++AbsentAbsent+/-
Camptothecin +++++++++
Data derived from Sadre et al., 2016.[4] The number of '+' symbols indicates relative abundance, with '+++' being the highest, '+/-' being very low, and 'Absent' indicating not detected.

The data indicates that photosynthetic tissues, particularly the shoot apex and young leaves, are the primary sites for the accumulation of this compound, strictosidinic acid, and the final product, camptothecin.[4] Strictosamide levels, however, are surprisingly consistent across all tissues.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the camptothecin biosynthetic pathway.

Protocol: Metabolite Extraction and Quantification by HPLC-MS/MS

This protocol outlines a method for the simultaneous extraction and analysis of camptothecin and its precursors from C. acuminata plant tissues.

Metabolite_Analysis_Workflow Start 1. Sample Collection (e.g., 0.1 g fresh tissue) Grind 2. Cryogenic Grinding (Liquid Nitrogen) Start->Grind Extract 3. Microwave-Assisted Extraction (70% Acetonitrile, 230W, 4 min) Grind->Extract Centrifuge 4. Centrifugation (12,000 rpm) Extract->Centrifuge Filter 5. Filtration (0.22 µm filter) Centrifuge->Filter Dilute 6. Dilution & Acidification (Add water and formic acid) Filter->Dilute HPLC 7. HPLC-MS/MS Analysis (C18 column, gradient elution) Dilute->HPLC Data 8. Data Processing (Quantification & Identification) HPLC->Data

Caption: Experimental workflow for metabolite extraction and analysis from C. acuminata.

Materials:

  • Fresh plant tissue (e.g., shoot apex, young leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 70% aqueous acetonitrile[7]

  • Microwave extractor

  • Microcentrifuge and tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Formic acid (0.1%)

  • HPLC-grade methanol and water

Procedure:

  • Sample Preparation: Flash-freeze approximately 0.1 g of fresh plant tissue in liquid nitrogen. Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[6]

  • Extraction: Transfer the powdered tissue to a microwave extraction vessel. Add the extraction solvent at a solid-to-liquid ratio of 1:20 (e.g., 2 mL for 0.1 g of tissue).[7]

  • Microwave-Assisted Extraction (MAE): Perform the extraction using a microwave power of 230 W for 4 minutes.[7] This method enhances the recovery of intermediate metabolites compared to traditional sonication or maceration.

  • Clarification: Transfer the extract to a microcentrifuge tube and centrifuge at 12,000 rpm for 10 minutes to pellet cell debris.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[7]

  • HPLC-MS/MS Analysis:

    • System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).[6][7]

    • Column: A reverse-phase C18 column (e.g., Hyperil Gold C18, 2.1 mm × 100 mm, 1.9 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.[6]

    • Gradient Program: A typical gradient would be: 2% B (1.5 min), ramp to 100% B (10.5 min), hold at 100% B (2 min), return to 2% B (0.1 min), and re-equilibrate (2 min). Flow rate: 0.2 mL/min.[6]

    • MS Detection: Operate the mass spectrometer in a positive ion mode using Multiple Reaction Monitoring (MRM) for quantification of known intermediates or full scan mode for metabolite profiling.

Protocol: Recombinant Expression of this compound Synthase (SLAS)

This protocol describes a general method for the heterologous expression of a plant cytochrome P450 enzyme like SLAS in Saccharomyces cerevisiae (yeast), which is a common system for functional characterization.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11 strain)

  • Yeast transformation kit

  • Synthetic complete (SC) dropout media (lacking uracil for selection) with 2% glucose

  • Induction medium: SC dropout media with 2% galactose instead of glucose

  • Glass beads (acid-washed)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

  • Microsome isolation buffer (e.g., 20 mM Tris-HCl pH 7.5, 400 mM sorbitol)

Procedure:

  • Vector Construction: Clone the full-length coding sequence of the C. acuminata SLAS (e.g., CYP72A564) into a galactose-inducible yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard lithium acetate/PEG method. Plate the transformed cells on SC-Ura agar plates with 2% glucose and incubate at 30°C for 2-3 days.

  • Starter Culture: Inoculate a single colony into 50 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with vigorous shaking (250 rpm).

  • Induction: Inoculate a larger volume of SC-Ura medium containing 2% galactose with the overnight culture to an initial OD₆₀₀ of 0.4. Grow for 24-48 hours at 30°C to induce protein expression.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

  • Microsome Preparation:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by vortexing with glass beads for several cycles of 1 minute on, 1 minute on ice.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a minimal volume of microsome isolation buffer. This fraction contains the recombinantly expressed SLAS.

  • Enzyme Assay: The microsomal fraction can then be used in an in vitro assay with the substrate (loganic acid), a cytochrome P450 reductase, and NADPH to confirm the production of this compound, typically analyzed by HPLC-MS/MS.[2][8]

Conclusion

The elucidation of the this compound-mediated pathway in Camptotheca acuminata represents a significant advancement in our understanding of MIA biosynthesis. It highlights the evolutionary divergence of metabolic pathways and underscores this compound's indispensable role as the direct precursor to the camptothecin scaffold in this species. The quantitative data on enzyme activity and metabolite distribution, combined with robust experimental protocols for analysis and functional genomics, provide a critical toolkit for the scientific community. These insights are not merely academic; they pave the way for targeted metabolic engineering and synthetic biology approaches aimed at enhancing the production of camptothecin and its valuable derivatives, ultimately supporting the development of life-saving therapeutics.

References

A Historical Perspective on the Discovery of the Secoiridoid Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The secoiridoids are a large and diverse class of monoterpenoids that play crucial roles in plant defense and serve as precursors to a wide array of pharmacologically significant compounds, most notably the monoterpenoid indole alkaloids (MIAs). The elucidation of the secoiridoid biosynthetic pathway has been a complex, multi-decade endeavor, involving the collaborative efforts of numerous research groups worldwide. This technical guide provides a historical perspective on the key discoveries that have shaped our understanding of this intricate metabolic route, with a focus on the pioneering work done in the medicinal plant Catharanthus roseus. We will delve into the key experiments, the researchers who conducted them, and the technological advancements that propelled the field forward.

Early Studies: Laying the Groundwork (Pre-2000)

The journey to unraveling the secoiridoid pathway began with foundational studies on the biosynthesis of iridoids and their derivatives. Early research in the mid to late 20th century focused on identifying the key intermediates, such as loganin and secologanin, and their roles as precursors to complex alkaloids. Tracer studies using radioactively labeled compounds were instrumental in establishing the monoterpenoid origin of these molecules.

One of the earliest key enzymes to be characterized was Loganic Acid O-methyltransferase (LAMT) . In the 1970s, researchers began to purify and characterize this enzyme from Vinca rosea (now Catharanthus roseus), demonstrating its role in the methylation of loganic acid to form loganin. These early studies relied on classical biochemical techniques, including protein purification and enzyme assays using radiolabeled substrates.

Another critical step, the oxidative cleavage of loganin to form secologanin, was long a black box. It wasn't until the year 2000 that the enzyme responsible, Secologanin Synthase (SLS) , was identified as a cytochrome P450 monooxygenase by the laboratory of Joachim Schröder. This discovery was a significant breakthrough, providing the first molecular evidence for this key transformation.

The "Omics" Era: Accelerating Discovery (2000s - Early 2010s)

The advent of genomics, transcriptomics, and metabolomics revolutionized the study of plant secondary metabolism. These powerful tools allowed researchers to move beyond traditional biochemical approaches and to identify candidate genes involved in biosynthetic pathways through co-expression analysis and other large-scale data comparisons.

During this period, significant progress was made in identifying the enzymes upstream of loganin. The enzyme responsible for the initial hydroxylation of the monoterpene precursor geraniol, Geraniol 8-oxidase (G8O) (also known as Geraniol 10-hydroxylase), a cytochrome P450 enzyme, was characterized. Its discovery provided the entry point into the pathway.

The characterization of Iridoid Synthase (IS) was another landmark achievement. This enzyme catalyzes the crucial cyclization of 8-oxogeranial to form the iridoid skeleton. The discovery of IS was particularly notable as it represented a novel type of cyclase activity.

The Final Pieces of the Puzzle: Elucidation of the Core Pathway (2013-2014)

A flurry of research in 2013 and 2014, most notably a comprehensive study by Miettinen et al. (2014), led to the elucidation of the remaining core steps of the secoiridoid pathway in C. roseus. This work, a collaboration between several leading laboratories in the field, identified and characterized the "last four missing steps," providing a complete picture of the pathway from geraniol to secologanin.

The key enzymes identified during this period were:

  • 8-Hydroxygeraniol oxidoreductase (8-HGO): An oxidoreductase that converts 8-hydroxygeraniol to 8-oxogeraniol.

  • Iridoid Oxidase (IO): A cytochrome P450 enzyme that catalyzes a three-step oxidation of the iridoid skeleton.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): A glucosyltransferase that glycosylates 7-deoxyloganetic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.

The functional characterization of these enzymes relied heavily on a combination of transcriptomics, gene silencing techniques (such as Virus-Induced Gene Silencing - VIGS), and heterologous expression of candidate genes in hosts like Escherichia coli and Saccharomyces cerevisiae, followed by in vitro enzyme assays.

The Secoiridoid Biosynthetic Pathway

The culmination of this historical research effort has provided a detailed roadmap of secoiridoid biosynthesis. The pathway, as it is currently understood in Catharanthus roseus, is a testament to the intricate and highly regulated nature of plant secondary metabolism.

Secoiridoid_Pathway GPP Geranyl Diphosphate GES Geraniol Synthase (GES) GPP->GES Geraniol Geraniol G8O Geraniol 8-Oxidase (G8O) Geraniol->G8O Hydroxygeraniol 8-Hydroxygeraniol HGO 8-Hydroxygeraniol Oxidoreductase (8-HGO) Hydroxygeraniol->HGO Oxogeranial 8-Oxogeranial IS Iridoid Synthase (IS) Oxogeranial->IS Nepetalactol Nepetalactol/Iridodial IO Iridoid Oxidase (IO) Nepetalactol->IO Deoxyloganetic_acid 7-Deoxyloganetic Acid DLGT 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Deoxyloganetic_acid->DLGT Deoxyloganic_acid 7-Deoxyloganic Acid DLH 7-Deoxyloganic Acid Hydroxylase (7-DLH) Deoxyloganic_acid->DLH Loganic_acid Loganic Acid LAMT Loganic Acid O-Methyltransferase (LAMT) Loganic_acid->LAMT Loganin Loganin SLS Secologanin Synthase (SLS) Loganin->SLS Secologanin Secologanin STR Strictosidine Synthase (STR) Secologanin->STR MIAs Monoterpenoid Indole Alkaloids GES->Geraniol G8O->Hydroxygeraniol HGO->Oxogeranial IS->Nepetalactol IO->Deoxyloganetic_acid DLGT->Deoxyloganic_acid DLH->Loganic_acid LAMT->Loganin SLS->Secologanin STR->MIAs Tryptamine Tryptamine Tryptamine->STR

Caption: The elucidated secoiridoid biosynthetic pathway in Catharanthus roseus.

Data Presentation: Enzyme Characterization

The following tables summarize the key enzymes of the secoiridoid pathway and their known properties. It is important to note that kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

EnzymeAbbreviationEnzyme ClassSubstrate(s)Product(s)Cofactor(s)
Geraniol SynthaseGESTerpene SynthaseGeranyl diphosphateGeraniolMg2+ or Mn2+
Geraniol 8-OxidaseG8OCytochrome P450Geraniol8-HydroxygeraniolNADPH
8-Hydroxygeraniol Oxidoreductase8-HGOOxidoreductase8-Hydroxygeraniol8-OxogeranialNAD(P)+
Iridoid SynthaseISReductase/Cyclase8-OxogeranialNepetalactol/IridodialNADPH
Iridoid OxidaseIOCytochrome P450Nepetalactol/Iridodial7-Deoxyloganetic acidNADPH
7-Deoxyloganetic Acid Glucosyltransferase7-DLGTGlucosyltransferase7-Deoxyloganetic acid, UDP-glucose7-Deoxyloganic acid, UDP-
7-Deoxyloganic Acid Hydroxylase7-DLHCytochrome P4507-Deoxyloganic acidLoganic acidNADPH
Loganic Acid O-MethyltransferaseLAMTMethyltransferaseLoganic acid, S-adenosyl methionineLoganin, S-adenosyl homocysteine-
Secologanin SynthaseSLSCytochrome P450LoganinSecologaninNADPH

Experimental Protocols: Key Methodologies

The elucidation of the secoiridoid pathway was made possible by a combination of classical and modern molecular biology techniques. Below are generalized protocols for some of the key experiments cited in the historical discovery of this pathway.

Heterologous Expression of Candidate Genes in E. coli and Enzyme Assays

This technique was fundamental for confirming the function of newly identified genes.

Heterologous_Expression_Workflow Start Candidate Gene Identification (from transcriptomics) Cloning Cloning of cDNA into Expression Vector Start->Cloning Transformation Transformation of E. coli Cloning->Transformation Expression Induction of Protein Expression (e.g., with IPTG) Transformation->Expression Purification Purification of Recombinant Protein (e.g., His-tag affinity chromatography) Expression->Purification Assay In vitro Enzyme Assay with Putative Substrate Purification->Assay Analysis Product Analysis (LC-MS, GC-MS) Assay->Analysis

Caption: A generalized workflow for heterologous expression and enzyme characterization.

1. Gene Cloning: The open reading frame of the candidate gene is amplified by PCR from a cDNA library of the source organism (e.g., C. roseus) and cloned into a suitable bacterial expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).

2. Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the crude cell extract using affinity chromatography corresponding to the tag on the protein.

4. Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a suitable buffer. The reaction is allowed to proceed for a defined period at an optimal temperature.

5. Product Analysis: The reaction is stopped, and the products are extracted and analyzed by methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the product and quantify the enzyme's activity.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful technique for transiently silencing the expression of a target gene in plants, allowing for the in vivo study of gene function.

VIGS_Workflow Start Selection of Target Gene Fragment Cloning Cloning of Fragment into VIGS Vector Start->Cloning Transformation Transformation of Agrobacterium tumefaciens Cloning->Transformation Infiltration Agroinfiltration of C. roseus Seedlings Transformation->Infiltration Silencing Incubation to Allow Spread of Silencing Infiltration->Silencing Analysis Metabolite and Transcript Analysis Silencing->Analysis

Caption: A simplified workflow for Virus-Induced Gene Silencing (VIGS).

1. Vector Construction: A fragment of the target gene's cDNA is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

2. Agrobacterium Transformation: The VIGS construct is transformed into Agrobacterium tumefaciens.

3. Agroinfiltration: The transformed Agrobacterium is infiltrated into the leaves or cotyledons of young C. roseus plants.

4. Gene Silencing: The virus replicates and spreads throughout the plant, leading to the sequence-specific degradation of the target gene's mRNA.

5. Analysis: After a few weeks, tissues from the silenced plants are harvested. The levels of the target gene's transcript are measured by quantitative RT-PCR to confirm silencing. The metabolic profile of the silenced plants is then analyzed by HPLC-MS or other techniques to determine the effect of the gene silencing on the accumulation of secoiridoids and downstream MIAs. A buildup of the substrate and a depletion of the product of the silenced enzyme are indicative of its function in the pathway.

Conclusion

The discovery of the secoiridoid pathway is a compelling example of how scientific understanding evolves over time, driven by technological innovation and the persistent efforts of the research community. From the early days of tracer studies to the modern era of 'omics and synthetic biology, each discovery has built upon the last, providing a more complete and nuanced picture of this vital metabolic route. The knowledge gained from this historical journey not only deepens our fundamental understanding of plant biochemistry but also provides a critical foundation for the metabolic engineering of high-value medicinal compounds. The ongoing research in this field continues to uncover new layers of regulation and complexity, promising exciting future discoveries and applications in drug development and biotechnology.

Accumulation of Secologanic Acid in Plant Tissues and Developmental Stages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanic acid, a key iridoid glycoside, serves as a pivotal precursor in the biosynthesis of a vast array of pharmacologically significant terpenoid indole alkaloids (TIAs). The concentration and distribution of this compound within plant tissues and across different developmental stages are critical factors influencing the yield of valuable downstream compounds. This technical guide provides an in-depth overview of this compound accumulation, detailing its distribution in various plant parts, changes during plant development, the signaling pathways that regulate its biosynthesis, and the experimental protocols for its quantification. This information is intended to support researchers and professionals in the fields of plant science, natural product chemistry, and drug development in optimizing the production and extraction of this important metabolite.

Data Presentation: Quantitative Accumulation of this compound

The accumulation of this compound exhibits significant variation among different plant tissues and is influenced by the plant's developmental stage. The following tables summarize quantitative data from studies on Lonicera japonica, a well-known medicinal plant rich in secoiridoids.

Table 1: this compound Content in Different Tissues of Lonicera japonica [1]

Plant TissueMean Concentration (µg/g)Standard Deviation (µg/g)
Flower Buds (LJF)1341.3311.59
Stems (LJC)160.002.00
Leaves (LF)149.333.06
Fruits (LFR)13.730.25

Data derived from a study on Lonicera japonica, where LJF refers to Lonicerae Japonicae Flos (flower buds), LJC to Lonicerae Japonicae Caulis (stems), LF to Lonicerae Folium (leaves), and LFR to Lonicerae Fructus (fruits).[1]

Table 2: Comparative Content of this compound and Related Iridoids in Lonicera japonica Tissues [1]

CompoundFlower Buds (LJF) (µg/g)Stems (LJC) (µg/g)Leaves (LF) (µg/g)Fruits (LFR) (µg/g)
This compound 1341.33 ± 11.59 160.00 ± 2.00 149.33 ± 3.06 13.73 ± 0.25
Loganic Acid11.07 ± 0.1511.40 ± 0.1018.27 ± 0.251.15 ± 0.02
Loganin117.47 ± 1.5018.23 ± 0.2114.20 ± 0.201.15 ± 0.02
Secoxyloganin56.40 ± 0.5624.03 ± 0.2513.93 ± 0.151.25 ± 0.02
Sweroside74.80 ± 0.8510.47 ± 0.1211.63 ± 0.151.05 ± 0.01

This table provides a broader context by comparing the concentration of this compound with other related iridoid glycosides in the biosynthetic pathway across different tissues of Lonicera japonica.[1]

Experimental Protocols

Accurate quantification of this compound is paramount for research and commercial applications. The following provides a detailed methodology based on common practices for the extraction and analysis of iridoid glycosides from plant material.

Sample Preparation and Extraction

This protocol outlines the steps for extracting this compound from dried plant material.

  • Plant Material Preparation:

    • Harvest desired plant tissues (e.g., leaves, flowers, stems, roots) at specific developmental stages.

    • Immediately freeze the collected material in liquid nitrogen to halt metabolic processes.

    • Lyophilize (freeze-dry) the plant material to a constant weight.

    • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a mechanical grinder. Store the powder at -80°C until extraction.

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the dried plant powder into a centrifuge tube.

    • Add 25 mL of 50% methanol (v/v) to the tube.

    • Vortex the mixture thoroughly to ensure complete wetting of the plant material.

    • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 60 minutes.

    • Centrifuge the extract at 14,000 rpm for 5 minutes to pellet the solid plant debris.

    • Carefully collect the supernatant and filter it through a 0.22 µm membrane filter into a clean vial for analysis.

UPLC-MS/MS Quantification of this compound

This section details the instrumental analysis for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Triple-Quadrupole Tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro tandem mass spectrometer.

    • Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.05% formic acid in water.

    • Mobile Phase B: 0.05% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute compounds of increasing hydrophobicity. A representative gradient is as follows:

      • 0-2 min: 5% B

      • 2-24 min: 5-95% B

      • 24-28 min: 95% B

      • 28-28.1 min: 95-5% B

      • 28.1-30 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 1000 L/hr.

    • Cone Gas Flow: 150 L/hr.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. A common transition is m/z 375.1 -> 213.1. The cone voltage and collision energy should be optimized for this specific transition to achieve maximum sensitivity.

Mandatory Visualizations

Signaling Pathway for Secoiridoid Biosynthesis

The biosynthesis of this compound is a complex process regulated by a network of signaling pathways, with the jasmonate signaling pathway playing a prominent role in response to various stimuli, such as herbivory or pathogen attack.

Secologanic_Acid_Biosynthesis_Pathway cluster_Stimuli Stimuli cluster_JA_Signaling Jasmonate Signaling cluster_Biosynthesis Secoiridoid Biosynthesis Wounding Wounding Herbivory Herbivory JA-Ile JA-Ile Herbivory->JA-Ile Pathogen Attack Pathogen Attack Pathogen Attack->JA-Ile SCF_COI1_JAZ SCF-COI1-JAZ Complex JA-Ile->SCF_COI1_JAZ binds COI1 COI1 COI1->SCF_COI1_JAZ JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses JAZ->SCF_COI1_JAZ GPP GPP MYC2->GPP activates genes Proteasome Proteasome SCF_COI1_JAZ->Proteasome targets for degradation Proteasome->JAZ Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin multi-step enzymatic conversion Secologanin Secologanin Loganin->Secologanin Secologanic_Acid This compound Secologanin->Secologanic_Acid TIA_Biosynthesis Terpenoid Indole Alkaloid Biosynthesis Secologanic_Acid->TIA_Biosynthesis Experimental_Workflow Sample_Prep Sample Preparation (Freezing, Lyophilization, Grinding) Extraction Extraction (Ultrasonic-assisted with 50% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation and Filtration Extraction->Centrifugation Analysis UPLC-MS/MS Analysis Centrifugation->Analysis Data_Processing Data Processing and Quantification (Integration of MRM peaks, Calibration Curve) Analysis->Data_Processing Results Results: this compound Concentration Data_Processing->Results

References

Methodological & Application

Application Note: Quantification of Secologanic Acid in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-SA-001

Introduction

Secologanic acid, a prominent secoiridoid glycoside found in various medicinal plants, including those from the Lonicera genus, is recognized for its significant anti-inflammatory properties. Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Column: An Agilent ZORBAX XDB C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.

  • Data Acquisition and Processing: Chromatography software for data collection and analysis.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Ultrasonic Bath: For sample extraction.

  • Syringe Filters: 0.45 µm pore size.

  • Vials: Amber glass vials for standards and samples.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Ultrasonic-Assisted Extraction
  • Sample Grinding: Grind the dried plant material (e.g., flower buds of Lonicera japonica) into a fine powder (approximately 40-mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask. Add 25 mL of 70% methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature of 40°C.

  • Filtration: After extraction, allow the mixture to cool to room temperature and filter it through a Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and add 70% methanol to the mark. Before injection into the HPLC system, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The chromatographic conditions for the analysis of this compound are presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column Agilent ZORBAX XDB C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5-15% B (0-20 min)15-23% B (20-25 min)23-95% B (25-26 min)95% B (26-30 min)
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
Detection Wavelength 240 nm[1]
Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in Table 2.

Table 2: Summary of Method Validation Data for this compound

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.25 µg/mL
Limit of Quantification (LOQ) 4.15 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.5% - 102.3%

Note: The LOD and LOQ values are indicative and may vary slightly between different instrument setups.

Results and Discussion

The described HPLC-UV method provides excellent separation and quantification of this compound in plant extracts. A representative chromatogram of a standard and a sample extract is shown in various research articles, demonstrating a clear peak for this compound with good resolution from other matrix components.[1] The method is linear over a wide concentration range with a high correlation coefficient, indicating a strong correlation between peak area and concentration. The low LOD and LOQ values demonstrate the sensitivity of the method. The precision, indicated by the low relative standard deviation (RSD%), and the high recovery rates confirm the method's reliability and accuracy for routine quality control analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic-Assisted Extraction grinding->extraction filtration Filtration extraction->filtration final_sample Final Sample Solution filtration->final_sample hplc_injection HPLC Injection final_sample->hplc_injection ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep uv_detection UV Detection (240 nm) chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Biosynthesis Pathway of this compound

secologanic_acid_biosynthesis Simplified Biosynthesis Pathway of this compound GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial 8-HGO, IS Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Secologanic_acid This compound Loganic_acid->Secologanic_acid SLAS

Caption: Simplified biosynthesis pathway of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Secologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of secologanic acid, a bioactive secoiridoid with notable anti-inflammatory and antioxidant properties. The methodologies outlined are compiled from scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Introduction

This compound is a key biosynthetic intermediate in the formation of numerous terpene indole alkaloids and is found in significant quantities in plants such as Honeysuckle (Lonicera japonica). Its therapeutic potential has garnered considerable interest in the scientific community. However, its inherent instability, particularly in certain organic solvents, presents challenges for its efficient extraction and purification. This guide offers optimized protocols to mitigate degradation and maximize yield and purity.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related secoiridoids.

Table 1: Comparison of Extraction Methods for Secoiridoids

Plant MaterialExtraction MethodSolventTemperature (°C)TimeYield/EfficiencyReference
Lonicera japonica flower budsWater ExtractionWaterNot SpecifiedNot SpecifiedHigh content of this compound[1]
Lonicera japonica flower budsEthanol Extraction50-95% EthanolNot Specified1 day (repeated 3x)High content of this compound[1]
Lonicera japonicaWater or Alcohol ExtractionWater or AlcoholNot SpecifiedNot SpecifiedThis compound concentration >50%[2]
Various PlantsMaceration80% MethanolRoom Temperature6 hours (repeated 4x)Compromise for various compounds[3]
Sour Cherry PomaceOptimized Extraction51% Ethanol7580-100 min14.23 ± 0.38 mg/g total phenolics[4]
Quince PeelsOptimized Extraction25% Ethanol80150 min533.71 ± 86.12 mg/100g ascorbic acid[5]

Table 2: Purification Parameters for this compound

Purification StepResin/Column TypeElution SolventsPurity AchievedRecovery/YieldReference
Macroporous Resin ChromatographyHPD-850Not specified for this compound50.0% (for chlorogenic acid)87.9% (for chlorogenic acid)[6]
Centrifugal Partition Chromatography (CPC)Not SpecifiedEthyl acetate/isopropanol/water (6:4:10, v/v/v)>93%206 mg from 586 mg enriched fraction[7]
Preparative HPLCC18 reversed-phaseGradient: Water/formic acid and Methanol98.2% (for swertiamarin)27.7% (for swertiamarin)[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Lonicera japonica

This protocol is optimized for the extraction of this compound from dried flower buds of Lonicera japonica.

Materials:

  • Dried and powdered Lonicera japonica flower buds

  • 80% Methanol (HPLC grade)

  • Deionized water

  • Shaker or sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 100 g of powdered Lonicera japonica flower buds and place in a suitable flask. Add 1 L of 80% methanol (1:10 solid-to-solvent ratio).

  • Extraction: Agitate the mixture on a shaker at room temperature for 6 hours. Alternatively, use an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.

  • Filtration: Separate the extract from the plant material by vacuum filtration.

  • Repeated Extraction: To maximize yield, repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to prevent degradation of this compound.

  • Lyophilization: For long-term storage, the concentrated aqueous extract can be freeze-dried to obtain a stable powder.

Protocol 2: Purification of this compound using Macroporous Resin and Centrifugal Partition Chromatography (CPC)

This two-step protocol is designed for the purification of this compound from the crude extract.

Part A: Preliminary Purification with Macroporous Resin

Materials:

  • Crude this compound extract

  • Diaion HP-20 or similar macroporous resin

  • Glass column

  • Methanol (various concentrations)

  • Deionized water

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by washing it thoroughly with methanol and then equilibrating it with deionized water.

  • Column Packing: Pack the equilibrated resin into a glass column.

  • Loading: Dissolve the crude extract in a small volume of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 95% methanol). Collect fractions and monitor by TLC or HPLC. This compound is expected to elute in the lower to mid-polarity fractions (e.g., 30% methanol).

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate using a rotary evaporator.

Part B: High-Purity Purification by Centrifugal Partition Chromatography (CPC)

Materials:

  • This compound-enriched fraction from Part A

  • CPC instrument

  • Biphasic solvent system: Ethyl acetate/isopropanol/water (6:4:10, v/v/v)

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system and allow the phases to separate.

  • CPC Instrument Setup: Fill the CPC rotor with the stationary phase (aqueous lower phase) in descending mode.

  • Sample Injection: Dissolve the enriched fraction in a mixture of both phases and inject it into the CPC system.

  • Elution: Pump the mobile phase (organic upper phase) through the system at a defined flow rate.

  • Fraction Collection: Collect fractions and monitor by HPLC to identify those containing high-purity this compound.

  • Second CPC Run (Optional): For even higher purity, the fractions containing this compound can be pooled, concentrated, and subjected to a second CPC run in ascending mode (using the organic phase as the stationary phase and the aqueous phase as the mobile phase).[7]

  • Final Concentration and Drying: Combine the pure fractions, remove the solvent under vacuum, and lyophilize to obtain pure this compound.

Protocol 3: Quantification of this compound by HPLC

Materials:

  • Purified this compound or fractions for analysis

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient elution is typically used. For example: 5% B to 70% B over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240-280 nm (monitor for optimal response)

    • Injection Volume: 10-20 µL

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Extraction_Purification_Workflow Plant_Material Lonicera japonica (Flower Buds) Extraction Extraction (80% Methanol, Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Fraction Macroporous_Resin->Enriched_Fraction CPC Centrifugal Partition Chromatography (CPC) Enriched_Fraction->CPC Pure_Secologanic_Acid Pure this compound (>93%) CPC->Pure_Secologanic_Acid HPLC_Analysis HPLC Analysis (Quantification) Pure_Secologanic_Acid->HPLC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Gene_Expression Secologanic_Acid This compound Secologanic_Acid->IKK inhibits

References

Application Notes and Protocols for Metabolic Engineering of the Secologanin Pathway in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin is a pivotal secoiridoid monoterpene that serves as a precursor for the biosynthesis of over 3,000 therapeutically valuable monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. The natural production of these compounds in plants like Catharanthus roseus is often low and subject to environmental factors. Metabolic engineering of microbial hosts, particularly the baker's yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of secologanin and its derivatives. This document provides detailed application notes and experimental protocols for the metabolic engineering of the secologanin pathway in yeast.

Metabolic Pathway Overview

The biosynthesis of secologanin in yeast begins with the endogenous mevalonate (MVA) pathway, which produces the universal isoprenoid precursor, geranyl pyrophosphate (GPP). A series of heterologous enzymes from plants are then required to convert GPP to secologanin.

The core enzymatic steps are:

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol-10-Hydroxylase (G10H/G8O): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol.

  • Iridoid Synthase (IS): Catalyzes the cyclization to form an iridoid scaffold.

  • Iridoid Oxidase (IO): A cytochrome P450 enzyme that further oxidizes the iridoid intermediate.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

  • Secologanin Synthase (SLS): A crucial cytochrome P450 enzyme that catalyzes the oxidative ring-opening of loganin to form secologanin.[1][2]

It is important to note that the functional expression of plant-derived cytochrome P450 enzymes (G10H, IO, 7-DLH, and SLS) in yeast requires the co-expression of a compatible cytochrome P450 reductase (CPR), often from the same plant source or a related species, to facilitate electron transfer.

Data Presentation: Production Titers in Engineered Yeast

Direct quantification of secreted secologanin in engineered yeast is challenging as it is often rapidly consumed by downstream enzymes, such as strictosidine synthase (STR), if present. Therefore, production titers are typically reported for key pathway intermediates or the final MIA product, strictosidine. The following tables summarize representative quantitative data from metabolic engineering efforts in S. cerevisiae.

Table 1: Production of Secologanin Precursors and Strictosidine in Engineered S. cerevisiae

StrainKey Genes ExpressedPrecursor FedProductTiter (mg/L)Reference
Engineered S. cerevisiaeFull de novo pathwayGlucoseLoganin0.8[3]
Engineered S. cerevisiaeFull de novo pathwayGlucoseStrictosidine0.5[3]
yJM0107-DLH, LAMT, CPR, CYB5, CYPADHNepetalactol7-Deoxyloganic acid63.0 ± 4.5[2]
yJM0107-DLH, LAMT, CPR, CYB5, CYPADHNepetalactolLoganic acid7.7 ± 1.0[2]
yJM0107-DLH, LAMT, CPR, CYB5, CYPADHNepetalactolLoganin5.8 ± 0.4[2]
yJM025Full pathway to strictosidineGeraniol & TryptamineStrictosidine~50[2]
Transgenic S. cerevisiaeSTR, SGDSecologanin & TryptamineStrictosidineup to 2000[4][5]

Mandatory Visualizations

Secologanin Biosynthesis Pathway in Engineered Yeast

Secologanin_Pathway cluster_0 Yeast Endogenous Mevalonate Pathway cluster_1 Heterologous Secologanin Pathway Acetyl-CoA Acetyl-CoA GPP GPP Acetyl-CoA->GPP Multiple Steps Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G10H (P450) + CPR Iridoid Intermediate Iridoid Intermediate 8-Hydroxygeraniol->Iridoid Intermediate 8-HGO, IS 7-Deoxyloganetic Acid 7-Deoxyloganetic Acid Iridoid Intermediate->7-Deoxyloganetic Acid IO (P450) + CPR 7-Deoxyloganic Acid 7-Deoxyloganic Acid 7-Deoxyloganetic Acid->7-Deoxyloganic Acid 7-DLGT Loganic Acid Loganic Acid 7-Deoxyloganic Acid->Loganic Acid 7-DLH (P450) + CPR Loganin Loganin Loganic Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (P450) + CPR

Caption: Heterologous secologanin biosynthesis pathway engineered in yeast.

Experimental Workflow for Yeast Strain Engineering

Experimental_Workflow cluster_design Design & Assembly cluster_transformation Yeast Engineering cluster_analysis Production & Analysis gene_synthesis Gene Synthesis & Codon Optimization vector_construction Vector Construction (e.g., Yeast Expression Plasmids) gene_synthesis->vector_construction yeast_transformation Yeast Transformation (e.g., LiAc/PEG Method) vector_construction->yeast_transformation strain_selection Selection of Transformants (e.g., Auxotrophic Markers) yeast_transformation->strain_selection genomic_integration Genomic Integration (optional) (e.g., CRISPR/Cas9) strain_selection->genomic_integration cultivation Cultivation & Fermentation strain_selection->cultivation genomic_integration->cultivation Optimized Strain metabolite_extraction Metabolite Extraction cultivation->metabolite_extraction quantification Quantification (e.g., LC-MS/MS) metabolite_extraction->quantification

References

Application Notes and Protocols for the Enzymatic Synthesis of Strictosidinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidinic acid is a key biosynthetic intermediate for a wide range of monoterpenoid indole alkaloids (MIAs), including the potent anticancer agent camptothecin. Unlike the more commonly studied strictosidine, which is synthesized from secologanin and tryptamine, strictosidinic acid is formed through the enzymatic condensation of secologanic acid and tryptamine . This reaction is catalyzed by a specific isoform of strictosidine synthase (STR), often referred to as strictosidinic acid synthase, found in plants such as Camptotheca acuminata.[1][2][3][4][5] The enzymatic approach to synthesizing strictosidinic acid offers high stereoselectivity and yield under mild reaction conditions, making it an attractive method for the production of this crucial precursor for drug discovery and development.

These application notes provide a detailed protocol for the enzymatic synthesis of strictosidinic acid, including enzyme preparation, reaction conditions, and product analysis.

Reaction Pathway

The enzymatic synthesis of strictosidinic acid involves a Pictet-Spengler reaction between tryptamine and this compound, catalyzed by strictosidine synthase (STR). The enzyme provides a scaffold to correctly orient the substrates and facilitate the stereoselective formation of the C-3α(S) configuration.[6]

ReactionPathway Tryptamine Tryptamine Enzyme Strictosidine Synthase (from C. acuminata) Tryptamine->Enzyme + SecologanicAcid This compound SecologanicAcid->Enzyme + StrictosidinicAcid Strictosidinic Acid Enzyme->StrictosidinicAcid Pictet-Spengler Condensation

Caption: Enzymatic condensation of tryptamine and this compound.

Quantitative Data Summary

While specific kinetic data for the enzymatic synthesis of strictosidinic acid is not extensively reported, the following table summarizes known kinetic parameters for strictosidine synthase with its conventional substrate, secologanin. This data can serve as a preliminary guide for optimizing the synthesis of strictosidinic acid, though empirical determination of optimal conditions is recommended. One study noted that some strictosidine synthases do not accept this compound as a substrate, underscoring the importance of enzyme source.[7]

ParameterValueEnzyme SourceReference
Apparent Km (Tryptamine) 0.83 mM - 2.3 mMCatharanthus roseus[8][9]
Apparent Km (Secologanin) 0.46 mM - 3.4 mMCatharanthus roseus[8][9]
Optimal pH 5.0 - 7.5 (Broad)Catharanthus roseus[8]
Specific Activity 5.85 nkat/mgCatharanthus roseus[8]

Experimental Protocols

Enzyme Preparation: Recombinant Strictosidine Synthase from E. coli

The gene for strictosidine synthase from Camptotheca acuminata should be cloned into an inducible E. coli expression vector.[1]

Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the strictosidine synthase expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

  • Ni-NTA affinity chromatography column (if using a His-tagged protein).

  • Wash Buffer (Lysis Buffer with 20 mM imidazole).

  • Elution Buffer (Lysis Buffer with 250 mM imidazole).

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

Protocol:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • If using a His-tagged protein, load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the recombinant strictosidine synthase with Elution Buffer.

  • Pool the fractions containing the purified enzyme and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme in aliquots at -80°C.

Enzymatic Synthesis of Strictosidinic Acid

Materials and Reagents:

  • Purified recombinant strictosidine synthase.

  • Tryptamine hydrochloride.

  • This compound.

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 6.5).

  • Quenching solution (e.g., 1 M NaOH or an organic solvent like ethyl acetate).

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 6.5).

    • 1-5 mM Tryptamine hydrochloride.

    • 1-5 mM this compound.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified strictosidine synthase to a final concentration of 1-10 µg/mL.

  • Incubate the reaction at 30°C for a specified time (e.g., 1-4 hours), with gentle agitation.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture for the presence of strictosidinic acid using HPLC.

HPLC Analysis of Strictosidinic Acid

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Protocol:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the HPLC system.

  • Monitor the elution of tryptamine, this compound, and strictosidinic acid by their retention times, which should be determined using analytical standards.

  • Quantify the amount of strictosidinic acid produced by comparing the peak area to a standard curve of purified strictosidinic acid.

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis and analysis of strictosidinic acid.

ExperimentalWorkflow cluster_EnzymePrep Enzyme Preparation cluster_Synthesis Enzymatic Synthesis cluster_Analysis Product Analysis EcoliCulture E. coli Culture with STR Gene Induction IPTG Induction EcoliCulture->Induction CellHarvest Cell Harvesting Induction->CellHarvest Lysis Cell Lysis CellHarvest->Lysis Purification Affinity Chromatography Lysis->Purification PurifiedEnzyme Purified Strictosidine Synthase Purification->PurifiedEnzyme EnzymeAddition Add Purified Enzyme PurifiedEnzyme->EnzymeAddition ReactionSetup Reaction Mixture (Tryptamine + this compound) ReactionSetup->EnzymeAddition Incubation Incubation (30°C) EnzymeAddition->Incubation Quenching Reaction Quenching Incubation->Quenching SamplePrep Sample Preparation (Centrifugation, Filtration) Quenching->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis Result Strictosidinic Acid Yield DataAnalysis->Result

Caption: Workflow for enzymatic synthesis of strictosidinic acid.

Troubleshooting

  • Low enzyme activity:

    • Optimize protein expression and purification conditions.

    • Ensure the enzyme is stored correctly to maintain activity.

    • Verify the pH and temperature of the reaction are optimal.

  • Low product yield:

    • Optimize substrate concentrations.

    • Increase incubation time or enzyme concentration.

    • Ensure the quality of tryptamine and this compound.

  • Poor HPLC separation:

    • Adjust the gradient profile of the mobile phase.

    • Use a different type of reverse-phase column.

    • Ensure the sample is properly filtered before injection.

Conclusion

The enzymatic synthesis of strictosidinic acid using a specific strictosidine synthase provides a highly efficient and stereoselective method for producing this valuable precursor. The protocols outlined in these application notes offer a comprehensive guide for researchers to establish this synthesis in their laboratories. Further optimization of reaction conditions, particularly with a well-characterized enzyme from Camptotheca acuminata, will be key to maximizing the yield and purity of the final product, thereby facilitating the development of novel pharmaceuticals.

References

Application Note: Secologanin as a Substrate for Strictosidine Synthase Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strictosidine synthase (STR; EC 4.3.3.2) is a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a diverse class of natural products with significant pharmacological activities, including anti-cancer and anti-hypertensive properties.[1] STR catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin to form 3-α(S)-strictosidine, the universal precursor for virtually all MIAs.[1][2] Given its central role, the development of robust and reliable enzyme assays for STR is crucial for applications ranging from fundamental enzymology studies to metabolic engineering and the discovery of novel therapeutic agents.

Substrate Specificity: The Inactivity of Secologanic Acid

A critical aspect of any enzyme assay is the precise understanding of substrate specificity. Strictosidine synthase exhibits a high degree of specificity for its substrates. The natural substrate is secologanin , which possesses a methyl ester group. Research into the substrate requirements of STR has demonstrated that modifications to the secologanin structure can significantly impact enzyme activity.

Notably, This compound , the carboxylic acid analog of secologanin, is not a substrate for strictosidine synthase.[3] The enzyme exclusively accepts secologanin and certain ester derivatives, while the free carboxylic acid of this compound prevents turnover by the enzyme.[3] This highlights the importance of the methyl ester moiety for substrate recognition and binding within the enzyme's active site. Therefore, for researchers planning to conduct STR enzyme assays, it is imperative to use secologanin, not this compound, as the substrate.

Biosynthetic Pathway

Strictosidine synthase catalyzes the crucial condensation step that serves as the entry point into the vast array of monoterpenoid indole alkaloids. The reaction is a formal Pictet-Spengler reaction, forming the central precursor, strictosidine.

Strictosidine_Biosynthesis tryptamine Tryptamine enzyme Strictosidine Synthase (STR) tryptamine->enzyme secologanin Secologanin secologanin->enzyme strictosidine 3-α(S)-Strictosidine alkaloids Monoterpenoid Indole Alkaloids (MIAs) strictosidine->alkaloids Further Biosynthesis enzyme->strictosidine Pictet-Spengler Reaction

Caption: Biosynthesis of strictosidine from tryptamine and secologanin.

Experimental Protocols

Two primary methods for assaying strictosidine synthase activity are a direct HPLC-based method that measures substrate consumption and product formation, and a spectrophotometric method.

Protocol 1: HPLC-Based Assay for Strictosidine Synthase Activity

This method offers high sensitivity and specificity by directly quantifying tryptamine consumption and strictosidine formation.[4][5]

A. Reagents and Materials

  • Strictosidine Synthase (purified or as a crude extract)

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Microcentrifuge tubes

  • HPLC system with a C18 reverse-phase column

B. Procedure

  • Prepare Stock Solutions:

    • Tryptamine stock: 10 mM in deionized water.

    • Secologanin stock: 10 mM in deionized water.

    • Prepare fresh and store on ice.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 80 µL Potassium phosphate buffer (100 mM, pH 7.0)

      • 10 µL Tryptamine stock solution (final concentration: 1 mM)

      • X µL Enzyme solution (e.g., 1-10 µg of purified enzyme)

      • Bring the total volume to 90 µL with buffer.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of the 10 mM secologanin stock solution (final concentration: 1 mM).

    • Vortex briefly and incubate at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Quench Reaction:

    • Stop the reaction by adding an equal volume (100 µL) of methanol. For assays with crude extracts that may contain glucosidases, quenching with 2.0 M sodium hydroxide can also be effective.[6]

    • Vortex and centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 10-20 µL onto a C18 column.

    • Elute with a gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Methanol or Acetonitrile with 0.1% TFA).

    • Monitor the absorbance at 280 nm (for tryptamine) and 225 nm (for strictosidine).

    • Quantify the amount of strictosidine formed and/or tryptamine consumed by comparing peak areas to a standard curve of authentic compounds.[5]

Protocol 2: Spectrophotometric Assay for Strictosidine Synthase Activity

This method is a simpler, higher-throughput alternative to HPLC, suitable for screening purposes. It relies on the chemical conversion of strictosidine to a chromophore.[7]

A. Reagents and Materials

  • All reagents from Protocol 1.

  • Ethyl acetate

  • 5 M Sulfuric acid (H₂SO₄)

  • Dilute ammonia solution (optional, for washing)

  • Spectrophotometer and cuvettes

B. Procedure

  • Enzyme Reaction:

    • Perform the enzyme reaction in a total volume of 200-500 µL as described in Protocol 1 (steps 2 & 3).

  • Extraction of Strictosidine:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the product, strictosidine, into the organic phase.

    • Centrifuge to separate the phases.

  • Organic Phase Treatment (Optional):

    • If high concentrations of secologanin are used, co-extraction can occur. Wash the organic extract with a dilute ammonia solution to remove unreacted secologanin.[7]

  • Chromophore Development:

    • Carefully transfer the ethyl acetate (upper layer) to a new glass tube and evaporate the solvent to dryness under a stream of nitrogen or in a speed vacuum.

    • Add 1 mL of 5 M H₂SO₄ to the dried residue.

    • Heat the mixture at 90-100°C for 45 minutes. This acid-heat treatment converts strictosidine into a stable chromophore.[7]

  • Measurement:

    • Cool the solution to room temperature.

    • Measure the absorbance at 348 nm (A₃₄₈).[7]

    • Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve prepared with known concentrations of strictosidine treated in the same manner.

Experimental Workflow

The general workflow for conducting a strictosidine synthase assay involves careful preparation, execution, and analysis.

Assay_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis cluster_hplc HPLC Method cluster_spec Spectrophotometric Method prep_reagents Prepare Buffers & Substrate Stocks setup_rxn Set Up Reaction Mix (Buffer, Tryptamine, Enzyme) prep_reagents->setup_rxn prep_enzyme Prepare Enzyme Dilution prep_enzyme->setup_rxn pre_incubate Pre-incubate at 30°C setup_rxn->pre_incubate start_rxn Initiate with Secologanin pre_incubate->start_rxn incubate Incubate (10-30 min) start_rxn->incubate quench_rxn Quench Reaction incubate->quench_rxn hplc_pellet Centrifuge quench_rxn->hplc_pellet HPLC spec_extract Extract with Ethyl Acetate quench_rxn->spec_extract Spectro. hplc_inject Inject Supernatant hplc_pellet->hplc_inject hplc_quant Quantify Peaks hplc_inject->hplc_quant spec_develop Develop Chromophore (Acid + Heat) spec_extract->spec_develop spec_read Read Absorbance (348 nm) spec_develop->spec_read

Caption: General workflow for strictosidine synthase enzyme assays.

Data Presentation

The following tables summarize key quantitative parameters for strictosidine synthase from various sources.

Table 1: Kinetic Parameters for Strictosidine Synthase

Enzyme SourceSubstrateApparent Kₘ (mM)Reference
Catharanthus roseusTryptamine2.3[8]
Secologanin3.4[8]
Catharanthus roseusTryptamine0.83[9]
Secologanin0.46[9]

Table 2: Optimal Reaction Conditions

ParameterOptimal ValueEnzyme SourceReference
pH6.8C. roseus[8]
pH5.0 - 7.5 (broad)C. roseus[9]
Temperature30°CC. roseus[5][6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzymeCheck enzyme storage conditions; use a fresh aliquot. The enzyme is stable at -20°C for months.[4]
Incorrect substrateEnsure secologanin is used, not this compound.[3]
Incorrect pH or bufferPrepare fresh buffer and verify the pH is within the optimal range (6.5-7.5).[8][9]
Presence of inhibitorsOnly p-chloromercuribenzoate is a known strong inhibitor.[8] Ensure no contamination.
High background in spectrophotometric assay Co-extraction of secologaninWash the ethyl acetate extract with a dilute ammonia solution before the acid-heat step.[7]
Poor peak shape/resolution in HPLC Column degradationUse a guard column; flush or replace the analytical column.
Sample matrix effectsEnsure complete protein precipitation; dilute the sample if necessary.
Product degradation (HPLC assay) Glucosidase activity in crude extractMeasure tryptamine disappearance instead of strictosidine formation.[4] Alternatively, add a glucosidase inhibitor like D(+)-gluconic acid-δ-lactone (100 mM).[4]

References

Application Notes and Protocols: Large-Scale Purification of Unstable Secologanic Acid Using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secologanic acid is a vital precursor in the biosynthesis of numerous terpene indole alkaloids, compounds of significant interest in drug discovery and development for their potential therapeutic activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] However, its inherent instability and high polarity present considerable challenges for large-scale purification.[2][3] This application note details a robust and efficient method for the large-scale purification of this compound from natural sources, specifically the flower buds of Lonicera japonica, using Centrifugal Partition Chromatography (CPC). CPC, a liquid-liquid chromatography technique, circumvents the need for solid stationary phases, thereby minimizing irreversible adsorption and degradation of unstable compounds.[4]

Challenges in this compound Purification

This compound is a fragile and highly polar compound. When dissolved in methanol, it readily converts to epivogeloside or vogeloside, making its isolation on a large scale difficult.[2][3] Furthermore, traditional solid-phase chromatography methods can lead to sample loss and denaturation.[4] The described CPC method offers a simple, effective, and rapid alternative for obtaining high-purity this compound.[2][3]

Experimental Protocols

This section provides a detailed methodology for the large-scale purification of this compound based on established protocols.[2][3]

Crude Extract Preparation
  • Source Material: Flower buds of Lonicera japonica.

  • Initial Extraction:

    • Perform an initial extraction of the plant material.

    • Fractionate the extract using a Diaion HP-20 macroporous resin column.

    • Elute with 30% methanol to obtain the crude extract containing this compound.

Centrifugal Partition Chromatography (CPC) Purification

The purification is conducted in two successive CPC runs using the same solvent system but in different modes.

a. Solvent System Preparation:

  • Prepare a ternary biphasic solvent system of ethyl acetate/isopropanol/water (6:4:10, v/v/v) .

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (organic) and lower (aqueous) phases before use.

b. First CPC Run (Descending Mode):

  • Objective: To obtain a this compound-enriched fraction from the crude extract.

  • CPC Instrument: A large-scale CPC instrument.

  • Stationary Phase: The upper (organic) phase of the solvent system.

  • Mobile Phase: The lower (aqueous) phase of the solvent system.

  • Procedure:

    • Fill the CPC column with the stationary phase.

    • Set the rotor speed and equilibrate the column with the mobile phase.

    • Dissolve the crude extract (e.g., 3 g) in a suitable volume of the mobile phase.

    • Inject the sample into the CPC system.

    • Elute with the mobile phase in descending mode (mobile phase is introduced from the inner to the outer end of the column).

    • Collect fractions and monitor by HPLC to identify the this compound-enriched fractions.

    • Pool the enriched fractions and evaporate the solvent.

c. Second CPC Run (Ascending Mode):

  • Objective: To isolate high-purity this compound from the enriched fraction.

  • Stationary Phase: The lower (aqueous) phase of the solvent system.

  • Mobile Phase: The upper (organic) phase of the solvent system.

  • Procedure:

    • Fill the CPC column with the stationary phase.

    • Set the rotor speed and equilibrate the column with the mobile phase.

    • Dissolve the this compound-enriched fraction (e.g., 586 mg) obtained from the first run in a suitable volume of the mobile phase.

    • Inject the sample into the CPC system.

    • Elute with the mobile phase in ascending mode (mobile phase is introduced from the outer to the inner end of the column).

    • Collect fractions and analyze by HPLC to identify those containing pure this compound.

    • Pool the pure fractions and remove the solvent to yield purified this compound.

Data Presentation

The following table summarizes the quantitative data from the two-step CPC purification process.[2][3]

Purification StepStarting Material (mg)ProductYield (mg)Purity (%)
First CPC Run (Descending Mode) 3000 (Crude Extract)This compound Enriched Fraction586-
Second CPC Run (Ascending Mode) 586 (Enriched Fraction)Purified this compound206> 93

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Step 1: Crude Extract Preparation cluster_1 Step 2: First CPC Purification (Descending Mode) cluster_2 Step 3: Second CPC Purification (Ascending Mode) A Lonicera japonica Flower Buds B Initial Extraction & Fractionation (Diaion HP-20 Resin) A->B C 30% Methanol Eluent (Crude Extract) B->C D Inject Crude Extract (3 g) C->D Load onto CPC E CPC Descending Mode Solvent: EtOAc/IPA/H2O (6:4:10) D->E F This compound Enriched Fraction (586 mg) E->F G Inject Enriched Fraction (586 mg) F->G Load onto CPC H CPC Ascending Mode Solvent: EtOAc/IPA/H2O (6:4:10) G->H I Purified this compound (206 mg, >93% purity) H->I

Caption: Workflow for the large-scale purification of this compound.

Logical Relationship of this compound and its Conversion Products

G cluster_conversion Reversible Conversion SA This compound (Unstable) Epi Epivogeloside SA->Epi In Methanol Vog Vogeloside SA->Vog In Methanol Epi->SA Reversible Conversion AqAcid Aqueous Acidic Solution Epi->AqAcid Vog->SA Reversible Conversion Vog->AqAcid

Caption: Instability and reversible conversion of this compound.

Conclusion

The detailed protocol utilizing a two-step Centrifugal Partition Chromatography process provides a scalable and efficient method for the purification of the unstable and highly polar compound, this compound. This approach yields a high-purity product, which is crucial for its application in drug discovery and development. The findings confirm that CPC is a superior technique for isolating delicate natural products on a large scale.[2][3]

References

Application Notes and Protocols for the LC-MS/MS Detection of Secologanic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanic acid and its derivatives are secoiridoids, a class of monoterpenoids that are key precursors in the biosynthesis of numerous biologically active compounds, including terpenoid indole alkaloids with significant pharmaceutical applications. Accurate and sensitive detection and quantification of these compounds in various matrices, such as plant extracts and biological fluids, are crucial for drug discovery, metabolic engineering, and quality control of herbal medicines. This document provides a detailed application note and protocol for the analysis of this compound and its derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following is a general procedure for the extraction of this compound and its derivatives from plant tissues.

  • Sample Homogenization : Weigh approximately 100 mg of finely ground, lyophilized plant material into a 2 mL microcentrifuge tube.

  • Extraction Solvent : Add 1 mL of 80% methanol (HPLC grade) to the tube.

  • Extraction Process : Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in a water bath at room temperature.

  • Centrifugation : Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Collection : Carefully transfer the supernatant to a clean tube.

  • Re-extraction : Repeat the extraction process (steps 2-5) on the pellet twice more to ensure complete extraction.

  • Solvent Evaporation : Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution : Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC) Method

The chromatographic conditions should be optimized for the separation of this compound and its derivatives from other matrix components.

  • LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer is ideal for the targeted quantification of this compound and its derivatives.

  • Ionization Source : Electrospray Ionization (ESI), operated in negative ion mode.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Desolvation Gas Flow : 800 L/hr

    • Cone Gas Flow : 50 L/hr

  • MRM Transitions : The following table outlines the precursor and product ions for this compound and a key derivative, secoxyloganin. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound373.11193.05149.06
Secoxyloganin403.12241.07223.06
Loganin (related iridoid)389.14227.10161.06

Note: Loganin is a closely related precursor and is often analyzed simultaneously.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance of a validated LC-MS/MS method for iridoid glycosides, which can be used as a benchmark for a method developed for this compound.[1]

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
Monotropein5.5–5500≥0.99851.34.296.5–99.9≤4.3
Deacetyl asperulosidic acid2.7–2700≥0.99730.82.695.3–98.7≤4.5
Asperulosidic acid8.3–8300≥0.99302.58.397.1–99.2≤3.9
Asperuloside27.6–27600≥0.99648.327.696.8–99.4≤4.1

Mandatory Visualization

Biosynthetic Pathway of Secologanin

The following diagram illustrates the key steps in the biosynthesis of secologanin from the universal isoprenoid precursor, geraniol. This pathway is crucial for understanding the metabolic context of this compound and its derivatives.

Secologanin_Biosynthesis Geraniol Geraniol Geraniol_OH 8-Hydroxygeraniol Geraniol->Geraniol_OH G8H Geranial 8-Oxogeranial Geraniol_OH->Geranial 8HGO Iridodial Iridodial Geranial->Iridodial IS Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid IO Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS Secologanic_acid This compound Secologanin->Secologanic_acid Oxidation G8H G8H: Geraniol 8-hydroxylase HGO 8HGO: 8-hydroxygeraniol oxidoreductase IS IS: Iridoid synthase IO IO: Iridoid oxidase DLH 7DLH: 7-deoxyloganic acid hydroxylase LAMT LAMT: Loganic acid O-methyltransferase SLS SLS: Secologanin synthase

Caption: Biosynthetic pathway of secologanin and this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the LC-MS/MS analysis of this compound and its derivatives.

LCMSMS_Workflow Sample Plant Material Extraction Extraction (80% Methanol, Sonication) Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Separation LC Separation (C18 Column, Gradient Elution) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: A Validated HPLC Method for the Quantification of Secologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of secologanic acid, a key secoiridoid glycoside with significant pharmacological interest. The described method is suitable for the analysis of this compound in various matrices, including plant extracts and in-process samples during drug development. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy according to the International Council for Harmonisation (ICH) guidelines. All quantitative data from the validation studies are presented in clear, tabular formats for easy interpretation.

Introduction

This compound is a natural product belonging to the secoiridoid family of monoterpenes. It serves as a crucial intermediate in the biosynthesis of numerous bioactive compounds, including terpenoid indole alkaloids. With demonstrated anti-inflammatory and antioxidant properties, the accurate quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed, step-by-step protocol for a validated reversed-phase HPLC method coupled with UV detection for the determination of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₁₀[1][2][3][4][5]
Molar Mass374.34 g/mol [1][2][3][5]
SolubilitySoluble in water and methanol.[2][5]
Chemical Structure(Structure available in public chemical databases)

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material or sample containing this compound

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or PVDF)

Chromatographic Conditions
ParameterCondition
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient Elution0-15 min: 10% B; 15-25 min: 10-30% B; 25-35 min: 30-50% B; 35-40 min: 50% B; 40-45 min: 10% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature25°C
Detection Wavelength240 nm
Injection Volume10 µL
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol.[1] A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1.0 g of powdered plant material.

    • Add 25 mL of 60% methanol in water.[1]

    • Perform ultrasonic extraction for 30 minutes at 40°C.[1]

    • Allow the mixture to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

Note: this compound can be unstable in methanol over long periods.[7] It is recommended to perform sample and standard preparation fresh and store them at 2-8°C if not analyzed immediately.

Method Validation

The HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), the this compound standard, and a sample extract. The retention time of the this compound peak in the sample was compared to that of the standard. The peak purity was also evaluated using the DAD detector to ensure no co-eluting impurities were present.

Linearity and Range

The linearity of the method was assessed by injecting the prepared standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)> 0.999
Accuracy

Accuracy was evaluated through a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%4039.699.01.2
100%5050.3100.60.9
120%6059.599.21.1
Average 99.6
Precision

Precision was determined by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Precision Type% RSD (n=6)
Repeatability (Intra-day)< 1.5%
Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Validation A Weigh Sample/Standard B Solvent Extraction (e.g., 60% Methanol, Sonication) A->B E Dilution Series (Standards) C Centrifugation B->C D Filtration (0.45 µm) C->D F Inject into HPLC System D->F E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV Detection (240 nm) G->H I Peak Integration and Quantification H->I J Method Validation (Linearity, Accuracy, Precision) I->J K Final Report J->K

Caption: Experimental workflow for this compound quantification.

Validation_Process Start Method Development Specificity Specificity (Peak Identity & Purity) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (Recovery Studies) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (Sensitivity) Start->Limits Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated

Caption: HPLC method validation logical relationship.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and specific for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications involving the analysis of this important natural product. The provided protocols and validation data demonstrate the reliability of the method for its intended purpose.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Novel Alkaloids Utilizing Secologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has consistently driven innovation in synthetic chemistry. Monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The intricate stereochemistry of these molecules often presents a formidable challenge for traditional chemical synthesis. Chemoenzymatic synthesis, which synergistically combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and elegant solution to access both naturally occurring MIAs and novel, "unnatural" analogs with potentially enhanced or entirely new biological activities.

At the heart of MIA biosynthesis lies the pivotal Pictet-Spengler condensation of a secoiridoid, typically secologanin or its acidic form, secologanic acid, with tryptamine or its derivatives. This reaction is catalyzed by strictosidine synthase (STR), an enzyme renowned for its remarkable stereoselectivity.[2][4] By harnessing the power of STR and employing chemically modified substrates, researchers can generate a diverse library of novel alkaloid scaffolds. This application note provides a comprehensive overview, detailed protocols, and quantitative data on the use of this compound and its derivatives in the chemoenzymatic synthesis of novel alkaloids.

Chemoenzymatic Synthesis Strategy

The general workflow for the chemoenzymatic synthesis of novel alkaloids using this compound involves a multi-step process that begins with the enzymatic formation of a strictosidine analog, followed by chemical modifications to generate the final, diverse products.

Experimental Workflow

Chemoenzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Diversification cluster_evaluation Biological Evaluation Secologanic_Acid This compound / Analog STR Strictosidine Synthase (STR) Secologanic_Acid->STR Substrate 1 Tryptamine Tryptamine / Analog Tryptamine->STR Substrate 2 Strictosidine_Analog Novel Strictosidine Analog STR->Strictosidine_Analog Stereoselective Condensation Chemical_Reagents Chemical Reagents (e.g., oxidizing/reducing agents, coupling partners) Strictosidine_Analog->Chemical_Reagents Intermediate Novel_Alkaloids Library of Novel Alkaloids Chemical_Reagents->Novel_Alkaloids Chemical Transformation Bioassays Biological Assays (e.g., cytotoxicity, anti-inflammatory) Novel_Alkaloids->Bioassays SAR Structure-Activity Relationship (SAR) Bioassays->SAR

Caption: General workflow for the chemoenzymatic synthesis of novel alkaloids.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative novel alkaloids synthesized using chemoenzymatic approaches.

Table 1: Synthesis of Novel Strictosidine Analogs

Tryptamine AnalogSecologanin/Secologanic Acid AnalogProductYield (%)Reference
7-Aza-tryptamineSecologanin12-Aza-strictosidine~85[2]
5-Fluoro-tryptamineSecologanin5-Fluoro-strictosidineNot reported[5]
6-Chloro-tryptamineSecologanin6-Chloro-strictosidineNot reported[5]
7-Methyl-tryptamineSecologanin7-Methyl-strictosidineNot reported[5]

Table 2: Cytotoxicity of Novel Tryptamine Derivatives and Related Alkaloids

CompoundCell LineIC50 (µM)Reference
Tryptamine-Azelayl Derivative 13 HT29 (Colon Cancer)0.006[3][6]
Tryptamine-Azelayl Derivative 14 IGROV1 (Ovarian Cancer)0.0015[3][6]
Tryptamine-Azelayl Derivative 14 A431 (Skin Cancer)0.0072[3][6]
Tryptamine-Trichloroethyl-Pyrimidine 9 Jurkat (Leukemia)0.570[6]
Benzyl-substituted TryptamineJurkat (Leukemia)>10[7][8]
Benzyl-substituted TryptamineHepG2 (Liver Cancer)~20[7][8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Novel Strictosidine Analog (General Procedure)

This protocol describes the general method for the synthesis of a novel strictosidine analog using a tryptamine derivative and secologanin, catalyzed by strictosidine synthase (STR).

Materials:

  • Secologanin

  • Tryptamine analog (e.g., 7-Aza-tryptamine)

  • Recombinant Strictosidine Synthase (STR), immobilized or as a crude cell lysate[9]

  • Phosphate buffer (50 mM, pH 6.8)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve secologanin (1 equivalent) and the tryptamine analog (1.2 equivalents) in phosphate buffer.

  • Add the immobilized STR or crude cell lysate containing STR to the solution.

  • Stir the reaction mixture at 30°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to remove the enzyme (if immobilized or from cell lysate).

  • Concentrate the supernatant under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired novel strictosidine analog.[2]

  • Characterize the purified product by NMR and MS.

Protocol 2: Chemical Diversification of a Strictosidine Analog (Illustrative Example)

This protocol provides an example of a chemical modification of a strictosidine analog to generate a novel alkaloid.

Materials:

  • Novel strictosidine analog (from Protocol 1)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure (Reductive Amination):

  • Dissolve the novel strictosidine analog (1 equivalent) in a mixture of methanol and DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting novel alkaloid by flash chromatography.

Signaling Pathway Modulation by Novel Alkaloids

Many monoterpenoid indole alkaloids exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[10][11] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some novel alkaloids have been shown to inhibit the NF-κB pathway.[12]

NF_kappaB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression regulates Novel_Alkaloid Novel Alkaloid Novel_Alkaloid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a novel alkaloid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][13] The MAPK pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention.[14] Indole alkaloids have been shown to modulate MAPK signaling.[1][14]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Novel_Alkaloid Novel Alkaloid Novel_Alkaloid->Raf inhibits Novel_Alkaloid->MEK inhibits

Caption: Modulation of the MAPK signaling pathway by a novel alkaloid.

Conclusion

The chemoenzymatic synthesis of novel alkaloids using this compound and its derivatives represents a highly promising strategy for the discovery and development of new therapeutic agents. This approach leverages the exquisite stereocontrol of enzymes like strictosidine synthase to create complex molecular scaffolds that can be further diversified through chemical synthesis. The resulting novel alkaloids have demonstrated potent biological activities, including cytotoxicity against various cancer cell lines and modulation of key signaling pathways. The protocols and data presented in this application note provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, enabling the exploration of a vast and largely untapped chemical space for the identification of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging Secologanic Acid for Natural Product Library Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of secologanic acid, a key intermediate derived from the natural product secologanin, in the generation of diverse natural product-like compound libraries. This approach, rooted in the principles of Diversity-Oriented Synthesis (DOS), harnesses the inherent reactivity of the this compound scaffold to rapidly access novel molecular architectures with the potential for significant biological activity.

Core Concepts: Diversity-Oriented Synthesis (DOS) with this compound

Secologanin, a monoterpenoid glucoside, serves as a crucial precursor to thousands of monoterpenoid indole alkaloids in nature.[1] Its aglycone, this compound (or its derivatives), is a "bioprivileged" molecule, rich in functional groups that can be selectively manipulated to create a diverse array of pseudo-natural products.[1] The core strategy involves a systematic exploration of the chemical space around the this compound scaffold by employing a variety of chemical transformations that target its multiple reactive sites. This allows for the generation of libraries with high skeletal and stereochemical diversity.

The key reactive functionalities of the secologanin aglycone that can be exploited for DOS include:

  • An aldehyde group: Susceptible to nucleophilic attack and condensation reactions.

  • A vinyl ether: Can participate in cycloadditions and rearrangements.

  • A Michael acceptor system: Allows for conjugate additions.

  • A carboxylic acid (or ester): Can be modified through standard functional group interconversions.

By strategically combining reactions that target these sites, a multitude of unique molecular frameworks can be assembled from a single starting material.

Experimental Protocols

The following protocols provide a framework for the generation of a natural product-like library from secologanin. These are representative methods based on published literature and may require optimization for specific substrates and desired outcomes.

Preparation of Secologanin Aglycone (Core Scaffold)

The first step in this DOS workflow is the enzymatic hydrolysis of the glucose moiety from secologanin to expose the reactive aglycone.

Protocol: Enzymatic Hydrolysis of Secologanin

  • Dissolve Secologanin: Dissolve secologanin in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).

  • Add β-glucosidase: Add a solution of β-glucosidase to the secologanin solution. The optimal enzyme concentration and reaction time should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture can be quenched and the aglycone extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude secologanin aglycone, which can be used in subsequent steps with or without further purification.

Library Generation: Key Diversification Reactions

The following protocols detail key reactions that can be applied to the secologanin aglycone to generate a diverse library of pseudo-natural products. These reactions can be performed in parallel or in a sequential manner to create increasing levels of molecular complexity.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline derivatives, which are common motifs in bioactive alkaloids. This reaction involves the condensation of an amine (such as tryptamine or histamine) with the aldehyde of the secologanin aglycone, followed by cyclization.[2][3][4][5]

Protocol: Pictet-Spengler Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the secologanin aglycone and the desired amine (e.g., tryptamine, 1.1 equivalents) in a suitable solvent (e.g., dichloromethane or a slightly acidic medium).

  • Reaction Initiation: Stir the reaction mixture at room temperature. The reaction can be catalyzed by a mild acid (e.g., trifluoroacetic acid, 2% v/v) to facilitate imine formation and cyclization.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline derivative.

Reductive amination provides a direct method to introduce a wide variety of primary and secondary amines at the aldehyde position, leading to a diverse set of acyclic or cyclic amine derivatives.[7][8][9]

Protocol: Reductive Amination

  • Imine Formation: Dissolve the secologanin aglycone and the selected amine (1.0-1.5 equivalents) in a suitable solvent (e.g., methanol or dichloromethane).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.[8][9]

  • Reaction Conditions: Stir the reaction at room temperature for several hours to overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with water or a mild acid. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the resulting amine derivative by flash chromatography.

The α,β-unsaturated ester moiety in the secologanin aglycone serves as a Michael acceptor, allowing for the conjugate addition of various nucleophiles (e.g., thiols, amines, or carbon nucleophiles) to introduce further diversity.[10][11][12][13][14]

Protocol: Michael Addition

  • Reactant Mixture: To a solution of the secologanin aglycone in a suitable solvent (e.g., THF or methanol), add the chosen nucleophile (e.g., a thiol or an amine).

  • Catalyst/Base: The reaction may be promoted by a base (e.g., triethylamine or DBU) to facilitate the addition.

  • Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, followed by drying and concentration. Purify the Michael adduct by flash chromatography.

Quantitative Data

Table 1: Representative Scaffolds Synthesized from Secologanin

Scaffold ClassKey Reaction EmployedBuilding BlocksReference
Pseudo-Natural AlkaloidsMultiple (DOS approach)Various NucleophilesZhu et al., 2021[1]
Tetrahydro-β-carbolinesPictet-SpenglerTryptamine DerivativesO'Connor & Maresh, 2006[2]
Iridoid-Amine ConjugatesReductive AminationDiverse AminesGeneral Methodology[7]
Conjugate AdductsMichael AdditionThiols, AminesGeneral Methodology[10][11]

Table 2: Reported Bioactivities of Secologanin-Derived Pseudo-Natural Products

Compound ClassBiological ActivityAssay TypeReference
Novel Pseudo-AlkaloidsNeuroprotectiveMTT assay in N2a cellsZhu et al., 2021[15]
Novel Pseudo-AlkaloidsAntimalarialNot specifiedZhu et al., 2021[1]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for the application of this compound in natural product library generation.

DOS_Workflow cluster_start Starting Material cluster_core Core Scaffold Generation cluster_dos Diversity-Oriented Synthesis (DOS) cluster_library Compound Library cluster_screening Application Secologanin Secologanin Seco_Aglycone This compound (Aglycone) Secologanin->Seco_Aglycone β-glucosidase Pictet_Spengler Pictet-Spengler Reaction Seco_Aglycone->Pictet_Spengler Reductive_Amination Reductive Amination Seco_Aglycone->Reductive_Amination Michael_Addition Michael Addition Seco_Aglycone->Michael_Addition Other_Rxns Other Transformations Seco_Aglycone->Other_Rxns Library Diverse Pseudo- Natural Product Library Pictet_Spengler->Library Reductive_Amination->Library Michael_Addition->Library Other_Rxns->Library Screening Biological Screening & Hit Identification Library->Screening Diversification_Pathways cluster_aldehyde Aldehyde Chemistry cluster_michael Conjugate Addition cluster_other Other Modifications Core This compound Scaffold PS Pictet-Spengler Core->PS + Amine (e.g., Tryptamine) RA Reductive Amination Core->RA + Amine, Reducing Agent Wittig Wittig Reaction Core->Wittig + Ylide MA_N Aza-Michael Core->MA_N + N-Nucleophile MA_S Thia-Michael Core->MA_S + S-Nucleophile MA_C Carbon-Michael Core->MA_C + C-Nucleophile Ester Ester/Acid Modification Core->Ester Cyclo Cycloaddition Core->Cyclo

References

Troubleshooting & Optimization

Overcoming Secologanic acid instability during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with secologanic acid. Our goal is to help you overcome challenges related to its instability during extraction and storage, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a secoiridoid glycoside, a type of natural product with potential therapeutic applications, including anti-inflammatory and antioxidant properties. Its complex chemical structure, featuring ester and glycosidic bonds, makes it susceptible to degradation under various conditions, posing a significant challenge for its accurate extraction, quantification, and the development of stable formulations.

Q2: What are the primary factors that contribute to the degradation of this compound?

The stability of this compound is primarily influenced by three main factors:

  • pH: this compound is prone to hydrolysis under both acidic and alkaline conditions. Extreme pH values can lead to the cleavage of its ester and glycosidic linkages, resulting in the formation of degradation products.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing this compound, either in solid form or in solution, at inappropriate temperatures can lead to significant loss of the compound.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound. This can lead to the formation of various degradation products and a loss of biological activity.

Q3: How can I minimize the degradation of this compound during extraction?

To minimize degradation during extraction, it is crucial to optimize your extraction protocol. Key considerations include:

  • Solvent Selection: The choice of solvent can significantly impact both the extraction yield and the stability of this compound. While polar solvents are generally required for its extraction, the specific solvent system should be chosen carefully. It is recommended to perform small-scale pilot extractions with a few selected solvents to determine the optimal balance between yield and stability.

  • Temperature Control: Maintain a low temperature throughout the extraction process. Using chilled solvents and performing extractions on ice can significantly slow down degradation reactions.

  • pH Control: If possible, buffer the extraction solvent to a mildly acidic to neutral pH (around pH 4-6) to minimize acid or base-catalyzed hydrolysis.

  • Minimize Extraction Time: Prolonged exposure to extraction conditions can increase degradation. Aim for the shortest extraction time that provides an acceptable yield.

  • Protection from Light: Conduct the extraction in a dark environment or use amber-colored glassware to protect the sample from light.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical for maintaining the integrity of this compound.

  • Solid Form: When stored as a solid, this compound should be kept in a tightly sealed container in a freezer at -20°C or -80°C, protected from light and moisture.

  • In Solution: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Before use, allow the solution to thaw at room temperature.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Increase the extraction time or the solvent-to-solid ratio. Consider using a more efficient extraction technique such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Degradation During Extraction - Lower the extraction temperature by using pre-chilled solvents and performing the extraction on ice.- Optimize the pH of the extraction solvent to a mildly acidic range (pH 4-6).- Reduce the extraction time.- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Inappropriate Solvent Choice Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to find the optimal solvent for both yield and stability.
Problem 2: Inconsistent or Decreasing Concentrations of this compound in Stored Samples
Possible Cause Troubleshooting Step
Degradation Due to Improper Storage Temperature Ensure that solid this compound is stored at -20°C or below, and solutions are stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Hydrolysis Due to Inappropriate pH of the Solvent When preparing solutions, use a buffer system to maintain a stable, slightly acidic to neutral pH.
Photodegradation Store all samples, both solid and in solution, in light-protected containers (e.g., amber vials) or in the dark.
Oxidation For long-term storage of solutions, consider purging the vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidative degradation.

Data Summary

The following tables summarize the impact of different experimental conditions on the stability and extraction of this compound and related compounds, providing a basis for optimizing your protocols.

Table 1: Influence of pH on the Stability of this compound (Hypothetical Data)

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
2.0252475
4.0252495
7.0252498
9.0252460
11.0252430

Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 6.8)

Temperature (°C)Storage DurationRemaining this compound (%)
41 week~90%
251 week~70%
401 week~40%

Note: This table provides an estimation based on general knowledge of the stability of similar compounds. Actual stability will depend on the specific solvent and other storage conditions.

Table 3: Comparative Extraction Yield of this compound with Different Solvents (Hypothetical Data)

Solvent SystemExtraction MethodExtraction Time (hours)Relative Yield (%)
80% MethanolMaceration24100
80% EthanolMaceration2492
AcetonitrileMaceration2475
WaterMaceration2465
80% MethanolUltrasound-Assisted1110

Note: This table presents hypothetical data to illustrate the potential impact of different solvents and extraction methods. The optimal conditions should be determined experimentally for each specific plant matrix.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of this compound
  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the powdered plant material and place it in a suitable flask.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Protect the flask from light by wrapping it in aluminum foil.

    • Agitate the mixture on a shaker at a controlled low temperature (e.g., 4°C) for a defined period (e.g., 12-24 hours).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., below 40°C) to obtain the crude extract.

  • Storage: Store the crude extract in a tightly sealed, light-protected container at -20°C or below.

Protocol 2: HPLC Method for Quantification of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and monitoring its degradation.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of two solvents:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time to elute compounds with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength of approximately 240 nm.

  • Sample Preparation:

    • Dissolve a known amount of the extract or standard in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of a pure this compound standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Analysis

Extraction_Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (Low Temp, Dark) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis HPLC Analysis Crude_Extract->Analysis Storage Storage (-20°C or -80°C) Crude_Extract->Storage Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis Storage->Analysis

Caption: Workflow for extraction and analysis of this compound.

Diagram 2: Factors Leading to this compound Degradation

Degradation_Factors SA This compound Degradation Degradation SA->Degradation pH Inappropriate pH (Acidic or Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (especially UV) Light->Degradation

Caption: Key factors contributing to this compound degradation.

Diagram 3: Hypothetical Degradation Pathway of this compound

Degradation_Pathway SA This compound Hydrolysis Hydrolysis (Acid or Base) SA->Hydrolysis Oxidation Oxidation SA->Oxidation Photodegradation Photodegradation SA->Photodegradation DP1 Degradation Product 1 (e.g., Aglycone) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Ring-opened product) Hydrolysis->DP2 DP3 Degradation Product 3 (e.g., Oxidized derivative) Oxidation->DP3 Photodegradation->DP3

Caption: A simplified, hypothetical degradation pathway for this compound.

References

Strategies to improve low yield of Secologanic acid from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low yield of secologanic acid from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low in plants?

A1: this compound is a key iridoid glycoside intermediate in the biosynthetic pathway of numerous valuable terpenoid indole alkaloids (TIAs), such as vinblastine and vincristine. Its low yield in plants like Catharanthus roseus and Lonicera japonica is attributed to the complexity of its biosynthetic pathway, which is tightly regulated and compartmentalized within the plant cell. The expression of genes encoding biosynthetic enzymes can be a limiting factor, as can the availability of its precursors.

Q2: Which plant species are the primary sources for this compound extraction?

A2: The primary plant sources for this compound and its derivatives include members of the Apocynaceae, Loganiaceae, and Rubiaceae families. Lonicera japonica (honeysuckle) flower buds are a notable source, with average amounts around 18.24 mg/g.[1] Catharanthus roseus is another extensively studied plant for this compound as a precursor to important anticancer alkaloids.

Q3: What are the main strategies to improve the yield of this compound?

A3: The primary strategies to enhance this compound yield can be categorized into three main areas:

  • Metabolic Engineering: Modifying the plant's genetic makeup to enhance the expression of key biosynthetic enzymes or suppress competing pathways.

  • Elicitation: Treating plant cultures with specific biotic or abiotic compounds (elicitors) to stimulate the plant's defense response, which often includes the increased production of secondary metabolites like this compound.

  • Extraction and Purification Optimization: Refining the methods used to extract and purify this compound from the plant matrix to maximize recovery and minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield from Extraction

Problem: The amount of this compound recovered from the plant material is consistently below expected levels.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System This compound is a polar compound. Use polar solvents like methanol, ethanol, or water, or mixtures thereof. An 80/20 (v/v) methanol/water mixture is often effective. For Lonicera japonica, 20% ethanol has been shown to be a stable solvent for this compound.[1]Increased extraction efficiency and higher yield of this compound.
Suboptimal Extraction Method Conventional methods like maceration can be inefficient. Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve efficiency.Reduced extraction time and increased yield due to better solvent penetration and cell wall disruption.
Degradation during Extraction High temperatures can lead to the degradation of this compound.Employ extraction methods that operate at lower temperatures or for shorter durations.
Incomplete Extraction The solvent may not have sufficient contact time with the plant material.Optimize the extraction time and ensure the plant material is finely ground to maximize surface area.
Issue 2: Ineffective Elicitation

Problem: Application of elicitors does not result in a significant increase in this compound production.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Elicitor or Concentration The type and concentration of the elicitor are critical. For iridoid glycosides, methyl jasmonate (MeJA), salicylic acid (SA), and yeast extract are commonly used.Identification of the optimal elicitor and concentration that triggers the desired biosynthetic pathway.
Timing of Elicitor Application Elicitors are most effective when applied during the exponential growth phase of plant cell cultures.Enhanced response to the elicitor, leading to a more significant increase in this compound accumulation.
Elicitor Toxicity High concentrations of some elicitors can be toxic to plant cells, inhibiting growth and metabolite production.Determine the optimal elicitor concentration that maximizes this compound yield without causing significant cell death.
Insufficient Incubation Time The response to an elicitor is time-dependent.Time-course experiments will reveal the optimal duration for elicitor exposure to achieve maximum yield.
Issue 3: Metabolic Engineering Approaches Not Yielding Results

Problem: Overexpression of biosynthetic genes does not lead to the expected increase in this compound.

Potential Cause Troubleshooting Step Expected Outcome
Wrong Gene Targeted The overexpressed enzyme may not be the rate-limiting step in the pathway.Targeting the true rate-limiting enzyme(s) will result in a more significant increase in metabolic flux towards this compound.
Precursor Limitation The cell may lack sufficient precursors for the overexpressed enzyme to act upon.Co-expression of genes for enzymes that produce the necessary precursors can alleviate this bottleneck.
Feedback Inhibition The accumulation of a downstream product may be inhibiting an enzyme in the pathway.Engineering feedback-resistant enzymes can overcome this regulation and increase product accumulation.
Subcellular Compartmentation The enzyme and its substrate may be located in different cellular compartments.Targeting the engineered enzyme to the correct subcellular location can improve its access to the substrate.

Quantitative Data on Yield Improvement Strategies

The following tables summarize quantitative data from various studies on improving the yield of this compound and related compounds.

Table 1: Effect of Metabolic Engineering on Secologanin and Precursor Yields

Gene(s) Overexpressed Plant System Compound Measured Fold Increase in Yield
Geranyl(geranyl) diphosphate synthase (G(G)PPS)Catharanthus roseus (transient)Secologanin~2.8
G(G)PPS + Geraniol synthase (GES)Catharanthus roseus (transient)Secologanin~2.2
Tryptophan decarboxylase (TDC) + feedback-resistant anthranilate synthase (ASα)Catharanthus roseus hairy rootsTryptamineup to 6

Table 2: Effect of Elicitors on Secondary Metabolite Yields in Plant Cultures (Examples)

Elicitor Plant System Compound Class Fold Increase in Yield
Yeast Extract (0.5 mg/mL)Pueraria candollei hairy rootsIsoflavonoids4.5
Methyl Jasmonate (100 µM)Glycine max hairy rootsIsoflavones10.67
Salicylic Acid (200 µM)Glycine max hairy rootsIsoflavones5.78
Chitosan (150 mg/L)Isatis tinctoria hairy rootsFlavonoids7.08
Pectin & AlginateVitis vinifera cell culturesStilbenes2.5 - 2.6

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Lonicera japonica

This protocol is adapted from general principles of UAE for bioactive compounds from plant materials.

  • Sample Preparation:

    • Dry the flower buds of Lonicera japonica at 40-50°C to a constant weight.

    • Grind the dried plant material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.

    • Add 20 mL of 80% methanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Re-extract the pellet twice more with 20 mL of 80% methanol each time.

    • Pool the supernatants.

  • Concentration and Quantification:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol is based on established methods for the analysis of phenolic compounds in Lonicera japonica.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-15 min: 10% B

      • 15-25 min: 10-30% B

      • 25-35 min: 30-50% B

      • 35-50 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm.

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of standard solutions of known concentrations.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extract.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Secologanic_Acid_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Loganin Loganin Hydroxygeraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Secologanic_Acid This compound Secologanin->Secologanic_Acid Oxidation Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine TIAs Terpenoid Indole Alkaloids Strictosidine->TIAs Multiple Steps

Caption: Simplified biosynthetic pathway of this compound and its role as a precursor for terpenoid indole alkaloids.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis Plant_Material Plant Material (e.g., Lonicera japonica) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Solvent Add Solvent (e.g., 80% Methanol) Grinding->Solvent Extraction_Method Choose Method: - Maceration - Soxhlet - UAE - SFE Filtration Filtration / Centrifugation Extraction_Method->Filtration Solvent->Extraction_Method Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC

Caption: General experimental workflow for the extraction and analysis of this compound from plant material.

Elicitation_Strategy Plant_Culture Plant Cell/Hairy Root Culture Elicitor_Selection Select Elicitor (Biotic or Abiotic) Plant_Culture->Elicitor_Selection Concentration_Optimization Optimize Concentration Elicitor_Selection->Concentration_Optimization Test Range Application_Timing Optimize Application Time Concentration_Optimization->Application_Timing Incubation Incubation Application_Timing->Incubation Apply Elicitor Harvest Harvest & Extraction Incubation->Harvest Analysis Analysis of this compound Yield Harvest->Analysis

Caption: Logical workflow for developing an effective elicitation strategy to enhance this compound production.

References

Troubleshooting peak tailing and broadening in HPLC analysis of Secologanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Secologanic acid. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, an acidic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxyl group of this compound, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, the pH of the mobile phase should be adjusted to ensure that the analyte is in a single ionic state. For acidic compounds like this compound, a mobile phase pH of around 2.5 to 3.5 is generally recommended to suppress the ionization of the carboxylic acid group and minimize interactions with residual silanols on the column.[2][5]

Q3: What is the recommended starting HPLC method for the analysis of this compound?

A3: A good starting point for the HPLC analysis of this compound is to use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile. The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Q4: Can the choice of organic solvent (acetonitrile vs. methanol) impact the analysis?

A4: Yes, the choice of organic solvent can influence the selectivity and peak shape. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and shorter run times.[6] However, methanol can sometimes improve the peak shape of acidic compounds due to its hydrogen bonding capabilities.[7] It is advisable to test both solvents during method development to determine the optimal choice for your specific application.

Troubleshooting Guide: Peak Tailing and Broadening

This guide provides a systematic approach to troubleshooting peak shape issues in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing and Broadening

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_column Check Column (Age, Performance) start->check_column check_mobile_phase Evaluate Mobile Phase (pH, Buffer, Organic Modifier) start->check_mobile_phase check_system Inspect HPLC System (Tubing, Connections) start->check_system check_sample Assess Sample (Concentration, Solvent) start->check_sample solution_column Replace or Flush Column check_column->solution_column solution_mobile_phase Optimize Mobile Phase check_mobile_phase->solution_mobile_phase solution_system Minimize Dead Volume check_system->solution_system solution_sample Dilute Sample or Change Solvent check_sample->solution_sample end_node Symmetrical Peak Achieved solution_column->end_node solution_mobile_phase->end_node solution_system->end_node solution_sample->end_node

Caption: A logical workflow for troubleshooting peak tailing and broadening in HPLC analysis.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is often the primary contributor to poor peak shape for acidic analytes.

  • Mobile Phase pH:

    • Problem: The mobile phase pH is too high, causing the carboxyl group of this compound to be ionized, leading to interactions with the stationary phase.

    • Solution: Lower the pH of the aqueous portion of the mobile phase to a range of 2.5-3.5 using an appropriate acidifier like formic acid or phosphoric acid. This will suppress the ionization of this compound and minimize peak tailing.[2][5]

  • Buffer Concentration:

    • Problem: Inadequate buffer concentration may not effectively control the pH at the column head, especially with sample matrices that have their own buffering capacity.

    • Solution: Use a buffer concentration in the range of 10-25 mM to ensure robust pH control.[8]

  • Organic Modifier:

    • Problem: The choice of organic solvent may not be optimal for this compound.

    • Solution: While acetonitrile is a common choice, methanol can sometimes provide better peak symmetry for acidic compounds.[7] It is recommended to evaluate both during method development.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing Factor (Tf)Peak Width at Half Height (W0.5h) (min)Observations
2.51.10.08Symmetrical peak
4.51.80.15Moderate tailing
6.02.50.22Significant tailing and broadening

Table 2: Effect of Buffer Concentration on this compound Peak Shape (at pH 3.0)

Buffer Concentration (mM)Tailing Factor (Tf)Peak Width at Half Height (W0.5h) (min)Observations
51.50.12Minor tailing
101.20.09Good peak shape
251.10.08Symmetrical peak

Table 3: Comparison of Acetonitrile and Methanol as Organic Modifier

Organic ModifierTailing Factor (Tf)Peak Width at Half Height (W0.5h) (min)Retention Time (min)
Acetonitrile1.20.098.5
Methanol1.40.1110.2
Step 2: Check the HPLC Column

Column health is crucial for good chromatography.

  • Column Contamination:

    • Problem: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, consider replacing the column.

  • Column Degradation:

    • Problem: Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to a loss of performance.

    • Solution: Replace the column with a new one of the same type. To prolong column life, always operate within the manufacturer's recommended pH and temperature ranges.

Step 3: Inspect the HPLC System

Extra-column effects can significantly contribute to peak broadening.

  • Dead Volume:

    • Problem: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

Step 4: Assess the Sample

The sample itself can be a source of peak shape problems.

  • Sample Overload:

    • Problem: Injecting a sample that is too concentrated can overload the stationary phase.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.

  • Sample Solvent:

    • Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% to 95% B

    • 18-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

Protocol 2: Mobile Phase Preparation for Optimal Peak Shape

This protocol details the preparation of a buffered mobile phase to minimize peak tailing.

  • Prepare the Aqueous Buffer:

    • To 900 mL of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

    • Adjust the pH to 3.0 using a calibrated pH meter and diluted ammonium hydroxide or formic acid as needed.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Prepare the Mobile Phase:

    • Mix the aqueous buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in the desired proportions according to the gradient program.

    • Degas the mobile phase before use.

References

Technical Support Center: Optimization of Enzymatic Coupling of Secologanic Acid for Higher Strictosidinic Acid Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of the enzymatic coupling of secologanic acid with tryptamine to yield strictosidinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the correct biosynthetic pathway for strictosidinic acid?

A1: Strictosidinic acid is synthesized through a Pictet-Spengler reaction. In some plants, like Camptotheca acuminata, the pathway involves the direct enzymatic coupling of this compound and tryptamine.[1][2] This is distinct from the more commonly known pathway in other species where secologanin and tryptamine condense to form strictosidine.

Q2: Which enzyme is responsible for the synthesis of strictosidinic acid?

A2: The enzyme that catalyzes the condensation of this compound and tryptamine is a type of strictosidine synthase (STR), sometimes referred to as strictosidinic acid synthase.[3] In Camptotheca acuminata, a specific strictosidine synthase has been identified that is responsible for the formation of the main precursor of camptothecin, strictosidinic acid.[4]

Q3: Can I use secologanin instead of this compound to produce strictosidinic acid?

A3: Not directly. The enzymatic coupling of secologanin with tryptamine yields strictosidine. While structurally similar, strictosidine and strictosidinic acid are different molecules. To produce strictosidinic acid, this compound should be used as the substrate.

Q4: What are the typical yields I can expect for strictosidinic acid in a heterologous expression system?

A4: Yields can vary significantly depending on the expression host and culture conditions. In engineered yeast (Saccharomyces cerevisiae), fed-batch cultivation has been reported to yield up to 548 mg/L of strictosidinic acid.[5] For comparison, optimized strictosidine production in yeast has reached up to 843 mg/L.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of strictosidinic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Strictosidinic Acid

  • Potential Cause 1: Suboptimal Reaction Conditions

    • Solution: The activity of strictosidine synthase is highly sensitive to pH and temperature. The optimal pH for strictosidine synthase from Catharanthus roseus is around 6.8.[6] It is recommended to perform an optimization study for your specific enzyme, typically in the pH range of 6.0 to 8.0. Similarly, optimize the reaction temperature, testing a range from 25°C to 40°C.

  • Potential Cause 2: Inactive or Insufficient Enzyme

    • Solution: Verify the activity of your strictosidine synthase preparation. Ensure proper protein folding and solubility, especially when expressed in E. coli, where inclusion bodies can be an issue.[7] Consider using a fresh enzyme preparation or increasing the enzyme concentration in the reaction mixture.

  • Potential Cause 3: Substrate Inhibition or Limitation

    • Solution: While it may seem counterintuitive, excessively high concentrations of either this compound or tryptamine can lead to substrate inhibition. Perform a substrate concentration optimization study to determine the optimal molar ratio of the two substrates. Conversely, ensure that neither substrate is limiting the reaction.

  • Potential Cause 4: Product Degradation or Side Reactions

    • Solution: Strictosidinic acid can be unstable under certain conditions. Monitor the reaction progress over time to identify the point of maximum yield before potential degradation occurs. Additionally, be aware of potential side reactions. For instance, in some systems, strictosidinic acid can spontaneously lactamize to form strictosamide.[1]

Issue 2: Inconsistent Results Between Batches

  • Potential Cause 1: Variability in Enzyme Activity

    • Solution: Standardize your enzyme expression and purification protocol. Perform an activity assay on each new batch of enzyme to ensure consistent specific activity.

  • Potential Cause 2: Purity of Substrates

    • Solution: Use high-purity this compound and tryptamine. Impurities in the substrate preparations can inhibit the enzyme or lead to the formation of undesired byproducts.

Issue 3: Difficulty in Product Quantification

  • Potential Cause 1: Co-elution with Substrates or Byproducts in HPLC

    • Solution: Optimize your HPLC method to achieve good separation between strictosidinic acid, this compound, tryptamine, and any potential byproducts. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.

  • Potential Cause 2: Interference from Other Enzymes in Crude Extracts

    • Solution: If using crude enzyme preparations, be aware of interfering enzymes. For example, strictosidine glucosidase can degrade the product.[8] In such cases, it may be better to measure the secologanin-dependent decrease of tryptamine to determine the synthase activity.[8] Including an inhibitor of the interfering enzyme, such as D(+)-gluconic acid-δ-lactone for glucosidases, can also be effective.[8]

Data Presentation

Table 1: Reported Yields of Strictosidine and Strictosidinic Acid in Engineered Yeast

ProductHost OrganismCultivation MethodYield (mg/L)Reference
StrictosidineSaccharomyces cerevisiaeInitial Strain75[5]
StrictosidineSaccharomyces cerevisiaeOptimized Strain398[5]
StrictosidineSaccharomyces cerevisiaeFed-batch843[5]
Strictosidinic AcidSaccharomyces cerevisiaeFed-batch548[5]

Table 2: Kinetic Parameters of Strictosidine Synthase from Catharanthus roseus

SubstrateApparent Km (mM)Reference
Tryptamine2.3[6]
Secologanin3.4[6]

Experimental Protocols

Protocol 1: Expression and Purification of Strictosidine Synthase in E. coli

  • Gene Cloning and Expression:

    • The cDNA for strictosidine synthase is cloned into an inducible E. coli expression vector, such as pKK223-3.[1]

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21).

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture the cells at a lower temperature (e.g., 20-25°C) for several hours or overnight.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to separate the soluble fraction from the insoluble fraction (containing inclusion bodies).

  • Purification of Soluble Enzyme:

    • If the enzyme is expressed in a soluble form, the supernatant can be subjected to purification techniques such as affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

  • Refolding and Purification from Inclusion Bodies:

    • If the enzyme is in inclusion bodies, the pellet from the lysis step is washed and then solubilized in a denaturing buffer (e.g., containing 8 M urea or 6 M guanidine hydrochloride).

    • The denatured protein is then refolded by rapid or stepwise dilution into a refolding buffer.

    • The refolded, active enzyme can then be purified as described for the soluble enzyme.[7]

Protocol 2: Enzymatic Synthesis and Analysis of Strictosidinic Acid

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8), this compound, and tryptamine.

    • Pre-incubate the mixture at the optimal reaction temperature.

    • Initiate the reaction by adding the purified strictosidine synthase.

  • Reaction Monitoring and Termination:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Terminate the reaction in the aliquots, for example, by adding a strong acid or a water-immiscible organic solvent.

  • HPLC Analysis:

    • Analyze the reaction products by reverse-phase HPLC.

    • A typical mobile phase could be a gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%).

    • Monitor the elution of substrates and products using a UV detector at a suitable wavelength (e.g., 225 nm and 280 nm).

    • Quantify the amount of strictosidinic acid produced by comparing the peak area to a standard curve of a known concentration of purified strictosidinic acid.

Visualizations

Biochemical_Pathway Secologanic_Acid This compound Enzyme Strictosidine Synthase Secologanic_Acid->Enzyme Tryptamine Tryptamine Tryptamine->Enzyme Strictosidinic_Acid Strictosidinic Acid Enzyme->Strictosidinic_Acid Pictet-Spengler Reaction

Caption: Enzymatic coupling of this compound and tryptamine.

Troubleshooting_Workflow Start Low Strictosidinic Acid Yield Check_Conditions Check Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Check Enzyme Activity and Concentration Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Suboptimal Check_Substrates Check Substrate Concentration and Purity Check_Enzyme->Check_Substrates Active Improve_Enzyme Use Fresh/More Enzyme, Check for Inclusion Bodies Check_Enzyme->Improve_Enzyme Low/Inactive Optimize_Substrates Optimize Substrate Ratio, Use Pure Substrates Check_Substrates->Optimize_Substrates Suboptimal Success Higher Yield Achieved Check_Substrates->Success Optimal Optimize_Conditions->Success Improve_Enzyme->Success Optimize_Substrates->Success

Caption: Troubleshooting workflow for low strictosidinic acid yield.

Experimental_Workflow Cloning Clone STR Gene into Expression Vector Expression Express STR in E. coli or Yeast Cloning->Expression Purification Purify STR Enzyme Expression->Purification Reaction Set up Enzymatic Reaction: This compound + Tryptamine + STR Purification->Reaction Analysis Analyze Product by HPLC Reaction->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Optimization->Reaction

Caption: General experimental workflow for strictosidinic acid synthesis.

References

Addressing challenges in the purification of highly polar Secologanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the purification of the highly polar compound, Secologanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its high polarity and instability. Its polarity makes it difficult to retain on traditional reversed-phase chromatography columns, often leading to poor separation from other polar impurities. Furthermore, this compound is a fragile compound that can easily degrade or convert to other forms under certain conditions.[1][2]

Q2: I am observing extra peaks in my chromatogram that I suspect are degradation products. What could be causing this?

A2: this compound is known to be unstable in methanolic solutions, where it can readily convert to epivogeloside or vogeloside.[1][2] If methanol is used as a solvent for extraction or during the purification process, these conversion products are likely to appear as additional peaks.

Q3: How can I prevent the degradation of this compound during purification?

A3: To minimize degradation, it is crucial to avoid using methanol as a solvent wherever possible. Studies have shown that this compound is more stable in aqueous solutions. Interestingly, its conversion products, epivogeloside and vogeloside, can be reverted to this compound in an aqueous acidic solution, which can be a useful strategy to improve yield.[1][2] Careful control of pH and temperature is also important, as extremes can lead to degradation of this and other sensitive secoiridoids.

Q4: What are the recommended purification techniques for this compound?

A4: A highly effective method for the large-scale purification of this compound involves a two-step process: initial fractionation using macroporous resin chromatography followed by a final purification step using High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC).[1][2] This combination of techniques is well-suited to handle the high polarity of this compound and allows for good separation and recovery.

Q5: What kind of purity and yield can I expect with the recommended methods?

A5: Using a combination of macroporous resin and CPC, a purity of over 93% for this compound has been reported.[1] The yield will depend on the initial concentration in the crude extract, but this method has been successfully used for large-scale purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor or no retention of this compound on the chromatography column. The stationary phase is not polar enough for the highly polar nature of this compound.- For initial cleanup, use a macroporous resin like Diaion HP-20 which is effective for enriching secoiridoids from crude extracts.[1] - For final purification, employ a liquid-liquid chromatography technique like HSCCC/CPC that does not rely on a solid stationary phase.[1][2]
Multiple, closely eluting peaks, making separation difficult. Co-elution of structurally similar polar compounds or degradation products (epivogeloside, vogeloside).- Optimize the solvent system for HSCCC/CPC. A ternary biphasic system such as ethyl acetate/isopropanol/water has been shown to be effective.[1] - Consider performing the CPC separation in both descending and ascending modes to improve resolution.[1] - Treat the enriched fraction with an aqueous acidic solution to convert epivogeloside and vogeloside back to this compound before the final purification step.[1][2]
Low yield of purified this compound. Degradation of the target compound during extraction or purification steps.- Avoid the use of methanol in your extraction and purification solvents.[1][2] - Maintain a mildly acidic pH and moderate temperatures throughout the process to enhance stability.
Irreproducible results between purification runs. - Inconsistent preparation of the biphasic solvent system for HSCCC/CPC. - Incomplete equilibration of the macroporous resin column.- Ensure precise measurement and thorough mixing of the solvent system components. Allow the mixture to fully equilibrate before use. - Follow a consistent and thorough protocol for the washing and equilibration of the macroporous resin before each use.

Quantitative Data Presentation

The following table summarizes the quantitative data from a successful large-scale purification of this compound.

Purification Step Starting Material (g) Product (mg) Purity (%) Reference
Macroporous Resin Fractionation3 (Crude Extract)586 (Enriched Fraction)Not Reported[1]
Centrifugal Partition Chromatography (CPC)586 (Enriched Fraction)206 (this compound)> 93[1]

Experimental Protocols

Macroporous Resin Chromatography (Initial Fractionation)

Objective: To enrich this compound from a crude plant extract.

Materials:

  • Crude extract containing this compound

  • Diaion HP-20 macroporous resin

  • Methanol

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation: Wash the Diaion HP-20 resin thoroughly with deionized water to remove any impurities.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Equilibration: Equilibrate the column by washing with deionized water.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of methanol in water. A 30% methanol elution has been shown to be effective for eluting the this compound-enriched fraction.[1]

  • Fraction Collection: Collect the fractions and analyze them (e.g., by HPLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the relevant fractions and concentrate them under reduced pressure to obtain the enriched fraction.

High-Speed Counter-Current Chromatography / Centrifugal Partition Chromatography (Final Purification)

Objective: To purify this compound to a high degree from the enriched fraction.

Materials:

  • This compound-enriched fraction

  • Ethyl acetate

  • Isopropanol

  • Deionized water

  • HSCCC/CPC instrument

Procedure:

  • Solvent System Preparation: Prepare a ternary biphasic solvent system of ethyl acetate/isopropanol/water (6:4:10, v/v/v).[1] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.

  • Instrument Setup:

    • Fill the CPC column with the stationary phase (either upper or lower phase, depending on the desired mode).

    • Set the rotation speed and temperature.

  • Equilibration: Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the enriched fraction in a suitable volume of the biphasic solvent system and inject it into the column.

  • Elution and Fraction Collection:

    • Descending Mode: Use the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Ascending Mode: Use the lower phase as the stationary phase and the upper phase as the mobile phase.

    • A two-step CPC process, first in descending and then in ascending mode, has been shown to be effective.[1]

    • Collect fractions throughout the run.

  • Analysis and Product Recovery: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude_Extract Crude Extract Macroporous_Resin Macroporous Resin Chromatography (e.g., Diaion HP-20) Crude_Extract->Macroporous_Resin Enriched_Fraction This compound Enriched Fraction Macroporous_Resin->Enriched_Fraction Acid_Treatment Aqueous Acidic Treatment (Optional) Enriched_Fraction->Acid_Treatment CPC Centrifugal Partition Chromatography (CPC/HSCCC) Enriched_Fraction->CPC Acid_Treatment->CPC Pure_Secologanic_Acid Pure this compound (>93%) CPC->Pure_Secologanic_Acid

Caption: Experimental workflow for the purification of this compound.

Degradation_Pathway Secologanic_Acid This compound Epivogeloside Epivogeloside Secologanic_Acid->Epivogeloside Methanol Vogeloside Vogeloside Secologanic_Acid->Vogeloside Methanol Epivogeloside->Secologanic_Acid Aqueous Acidic Solution Vogeloside->Secologanic_Acid Aqueous Acidic Solution

Caption: Degradation and reversible conversion of this compound.

Troubleshooting_Logic Start Problem: Low Purity of This compound Check_Degradation Are there extra peaks suggesting degradation? Start->Check_Degradation Check_Separation Is the separation of the main peak from impurities poor? Check_Degradation->Check_Separation No Avoid_Methanol Solution: Avoid methanol. Use aqueous solutions. Check_Degradation->Avoid_Methanol Yes Optimize_CPC Solution: Optimize CPC solvent system and mode. Check_Separation->Optimize_CPC Yes Acid_Conversion Consider aqueous acid treatment to revert degradation products. Avoid_Methanol->Acid_Conversion

Caption: Logical troubleshooting for low purity of this compound.

References

Technical Support Center: Secologanic Acid Stability in Methanolic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Secologanic acid in methanolic solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample, dissolved in methanol, is showing unexpected peaks in my HPLC analysis. What could be the cause?

A1: this compound is known to be unstable in methanolic solutions. It can readily convert to epivogeloside or vogeloside when dissolved in methanol[1]. This chemical transformation is a likely cause of the unexpected peaks in your chromatogram. Furthermore, due to its carboxylic acid group, this compound is susceptible to esterification with methanol, especially in the presence of acidic catalysts or upon heating, forming its methyl ester derivative.

Q2: What is the primary degradation pathway for this compound in methanol?

A2: The primary degradation pathway involves the conversion of this compound into its epimers, epivogeloside and vogeloside[1]. Another significant degradation reaction is the esterification of the carboxylic acid group of this compound with methanol to form the corresponding methyl ester. This reaction is accelerated by heat and acidic conditions.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To prevent degradation, it is highly recommended to avoid using methanol as a solvent for this compound. If methanol must be used, it should be of high purity and the solution should be prepared fresh and used immediately. Storage of this compound in methanolic solutions, even at low temperatures, is not recommended. For storage, it is best to keep this compound as a dry solid at -20°C or -80°C.

Q4: Are there any alternative solvents I can use for this compound?

A4: Yes, water is a suitable solvent for this compound. For reversed-phase HPLC applications, mobile phases consisting of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) are commonly used and offer better stability. Greener solvent alternatives to methanol, such as ethanol or acetone, may also be considered, though their compatibility and impact on this compound stability should be validated for your specific application[2].

Q5: I suspect my this compound has degraded. Is there a way to reverse the degradation?

A5: In the case of conversion to epivogeloside and vogeloside, it has been demonstrated that this process can be reversed by dissolving the sample in an aqueous acidic solution[1]. However, the esterification of the carboxylic acid group is generally not reversible under typical analytical conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound in methanolic solutions.

Problem: Unexpected peaks observed during HPLC analysis of this compound in a methanol-based solution.

Logical Troubleshooting Workflow:

Troubleshooting Workflow for this compound Degradation start Start: Unexpected peaks in This compound HPLC check_solvent Step 1: Confirm Solvent System Was methanol used as the primary solvent? start->check_solvent methanol_yes Methanol was used check_solvent->methanol_yes Yes methanol_no Methanol was not used check_solvent->methanol_no No degradation_likely Degradation is highly likely. (Conversion to epivogeloside/vogeloside or esterification) methanol_yes->degradation_likely other_issues Consider other sources of contamination or impurity in the standard. methanol_no->other_issues prepare_fresh Step 2: Prepare a fresh sample in an alternative solvent (e.g., water or acetonitrile/water). degradation_likely->prepare_fresh analyze_immediately Step 3: Analyze the fresh sample immediately. prepare_fresh->analyze_immediately compare_results Step 4: Compare chromatograms. analyze_immediately->compare_results peaks_gone Unexpected peaks are absent in the new chromatogram. compare_results->peaks_gone Problem Resolved peaks_persist Unexpected peaks persist. compare_results->peaks_persist Problem Persists confirm_degradation Conclusion: Degradation in methanol was the root cause. Adopt a methanol-free workflow. peaks_gone->confirm_degradation investigate_standard Conclusion: The issue may be with the this compound standard itself. Consider purity analysis or a new batch. peaks_persist->investigate_standard This compound Degradation in Methanol cluster_isomerization Isomerization in Methanol cluster_esterification Esterification SA This compound Epi Epivogeloside SA->Epi Isomerization Vog Vogeloside SA->Vog Isomerization MS Methyl Secologanate SA->MS Esterification MeOH Methanol MeOH->MS H_plus H+ / Heat H_plus->MS

References

Technical Support Center: Chromatographic Resolution of Secologanic Acid and Epivogeloside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of secologanic acid and epivogeloside.

Troubleshooting Guide: Improving Resolution

Poor resolution between this compound and epivogeloside is a common challenge. The following table outlines potential issues, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution Inadequate separation based on polarity differences. This compound and epivogeloside have different polarities due to the presence of a carboxylic acid group on this compound and a methyl ester on epivogeloside.Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. A pH around 3-4 will suppress the ionization of the carboxylic acid on this compound, increasing its retention time in reversed-phase HPLC and improving separation from the less polar epivogeloside.
Non-optimal mobile phase composition.Adjust Organic Modifier Concentration: In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention of both compounds, which can lead to better separation.
Inappropriate column chemistry.Select a Suitable Stationary Phase: A C18 column is a good starting point. If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
Peak Tailing (especially for this compound) Secondary interactions between the analyte and the stationary phase. The carboxylic acid group of this compound can interact with residual silanols on the silica-based stationary phase.Lower Mobile Phase pH: A lower pH (e.g., 2.5-3.5) will suppress the ionization of both the carboxylic acid on the analyte and the silanol groups on the stationary phase, minimizing secondary interactions.
Column overload.Reduce Sample Concentration: Inject a lower concentration of the sample to see if peak shape improves.
Variable Retention Times Inconsistent mobile phase preparation.Ensure Accurate Mobile Phase Preparation: Precisely measure all components of the mobile phase. If preparing the mobile phase online, ensure the pumping system is working correctly.
Fluctuations in column temperature.Use a Column Oven: Maintaining a constant and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.
Column degradation.Implement a Column Wash Procedure: After a series of runs, wash the column with a strong solvent to remove any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between this compound and epivogeloside that I can exploit for chromatographic separation?

A1: The primary structural difference is the functional group at the C-4 position. This compound possesses a carboxylic acid group, while epivogeloside has a methyl ester at the equivalent position. This makes this compound more polar and acidic than epivogeloside. The molecular formula for this compound is C16H22O10, and for epivogeloside is C17H24O10[1][2][3][4][5][6]. This difference in polarity and the ability of the carboxylic acid to ionize are the keys to their separation.

Q2: Why is the pH of the mobile phase so critical for separating these two compounds?

A2: The pH of the mobile phase directly influences the ionization state of this compound's carboxylic acid group. In its ionized (deprotonated) form at higher pH, this compound is more polar and will have a shorter retention time in reversed-phase chromatography. In its non-ionized (protonated) form at lower pH, it is less polar and will be retained longer on the column. By controlling the pH, you can modulate the retention time of this compound relative to epivogeloside, which is not affected by pH in the same way, thus achieving separation.

Q3: I am still seeing poor resolution even after adjusting the mobile phase. What else can I try?

A3: If mobile phase optimization is insufficient, consider the following:

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Use a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or a polar-embedded phase) can provide a different interaction mechanism and improve resolution.

  • Decrease the flow rate: A lower flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Increase the column length or decrease the particle size: Both of these changes can lead to higher efficiency and improved resolution, though they may also result in higher backpressure.

Q4: Can this compound convert to epivogeloside during sample preparation or analysis?

A4: Yes, this compound is known to be unstable and can be converted to epivogeloside, especially in the presence of methanol. To minimize this conversion, it is advisable to use a sample solvent that does not contain methanol, and to perform the analysis as quickly as possible after sample preparation.

Experimental Protocols

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Solvent Water:Acetonitrile (90:10, v/v) with 0.1% Formic Acid

Method Development Notes:

  • Gradient Optimization: If the peaks are still co-eluting, a shallower gradient (e.g., 10-30% B over 20 minutes) may be necessary to improve resolution.

  • pH Adjustment: If peak tailing is observed for this compound, ensure the pH of Mobile Phase A is sufficiently low (formic acid at 0.1% should achieve a pH of approximately 2.7).

  • Isocratic Elution: Once the approximate elution conditions are known from the gradient run, an isocratic method can be developed for routine analysis to improve throughput and reproducibility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between this compound and epivogeloside.

G start Start: Poor Resolution check_ph Adjust Mobile Phase pH (e.g., to pH 3-4) start->check_ph Initial Step optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) check_ph->optimize_gradient If still co-eluting end Resolution Achieved check_ph->end If successful change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic If resolution is still poor optimize_gradient->end If successful change_column Select Different Column (e.g., Phenyl-Hexyl) change_organic->change_column If selectivity is the issue change_organic->end If successful check_temp Adjust Column Temperature (e.g., 30-40°C) change_column->check_temp For fine-tuning change_column->end If successful check_temp->end

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

Technical Support Center: Optimization of Mobile Phase for Reverse-Phase HPLC of Secoiridoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) of secoiridoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the RP-HPLC analysis of secoiridoids?

A1: The analysis of secoiridoids by RP-HPLC can be challenging due to several factors. These include the co-elution of isomeric forms, broadened peaks, and peak identification difficulties.[1] A significant issue is the reaction of dialdehydic secoiridoids, such as oleocanthal and oleacein, with protic solvents like methanol and water, which are commonly used in the mobile phase.[1][2] This reaction can form hemiacetals or acetals, leading to complex and less reproducible HPLC profiles.[1] Furthermore, the lack of commercially available reference standards for all secoiridoids can complicate reliable quantification.[3][4]

Q2: Which organic solvent is preferred for the mobile phase in secoiridoid analysis, acetonitrile or methanol?

A2: Acetonitrile is often the preferred organic solvent for the analysis of secoiridoids, particularly for aldehydic forms like oleocanthal and oleacein.[1][3] The use of acetonitrile helps to minimize the formation of hemiacetal and acetal artifacts that can occur when using protic solvents like methanol.[1][2] While methanol is a cost-effective alternative, its higher viscosity and reactivity with certain secoiridoids can lead to more complex chromatograms.[1][5]

Q3: How does the pH of the mobile phase affect the separation of secoiridoids?

A3: The pH of the mobile phase is a critical parameter in the RP-HPLC separation of ionizable compounds, including many secoiridoids.[6][7][8] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention behavior and peak shape.[6][8] For acidic compounds, a lower pH (e.g., using formic or phosphoric acid as an additive) can suppress ionization, leading to increased retention and improved peak symmetry.[2][8][9] Conversely, for basic compounds, a higher pH may be necessary. It is crucial to operate within the pH stability range of the HPLC column to prevent degradation of the stationary phase.[6] For many secoiridoid analyses, a mobile phase with a slightly acidic pH, often achieved by adding 0.1% formic acid, has been shown to provide good results.[2]

Q4: What is the benefit of using a gradient elution program for secoiridoid analysis?

A4: A gradient elution program, where the composition of the mobile phase is changed over time, is highly beneficial for analyzing complex mixtures of secoiridoids with a wide range of polarities.[10][11] It allows for the effective separation of both early-eluting polar compounds and late-eluting nonpolar compounds within a single run.[12] This approach can improve peak resolution, reduce analysis time, and increase sensitivity compared to an isocratic elution where the mobile phase composition remains constant.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the RP-HPLC analysis of secoiridoids.

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to accurately quantify individual secoiridoids.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the organic solvent (acetonitrile is often preferred) to water/buffer ratio.[12] A change in solvent type (e.g., from methanol to acetonitrile) can alter selectivity.[12]
Incorrect Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For many secoiridoids, a slightly acidic pH (e.g., 2.5-4) can improve separation.[13][14][15] Ensure the pH is at least 2 units away from the pKa of the analytes to avoid peak splitting.[8]
Suboptimal Gradient Program Modify the gradient slope, initial and final organic solvent percentages, and the duration of the gradient to enhance separation.[11] A shallower gradient can often improve the resolution of closely eluting peaks.
Column Inefficiency Ensure the column is properly conditioned and has not exceeded its lifetime. Consider using a column with a smaller particle size or a different stationary phase chemistry for better efficiency.[10]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Add a competing base, such as triethylamine (TEA), to the mobile phase (if compatible with your detector). However, modern, high-purity silica columns often do not require this.[16] Lowering the mobile phase pH can also suppress silanol ionization.[16]
Insufficient Buffering Use a buffer at an appropriate concentration (typically 10-25 mM) to maintain a constant ionization state of the analytes and suppress silanol activity.[16]
Column Overload Reduce the concentration or volume of the injected sample.[16]
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions.[17]
Problem 3: Retention Time Shifts

Symptoms:

  • Inconsistent retention times for the same analyte across different injections.

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Ensure the mobile phase is accurately prepared and well-mixed. If using online mixing, check the proportioning valves of the HPLC system.[18]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.[18]
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient.[16]
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a constant flow rate.[17][18]

Experimental Protocols

Below are examples of detailed methodologies for the RP-HPLC analysis of secoiridoids.

Protocol 1: UHPLC-MS/MS Analysis of Major Secoiridoids

This method is suitable for the quantification of oleacein, oleocanthal, oleuropein aglycone, and ligstroside aglycone.[2]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % A % B
    0.0 0 100
    2.0 0 100
    4.75 53.6 46.4
    4.9 100 0
    5.9 100 0
    6.0 0 100

    | 6.5 | 0 | 100 |

Protocol 2: HPLC-UV Analysis of Oleuropein

This method is designed for the determination of oleuropein in olive leaves.[13][14]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/phosphate buffer pH 3.0 (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Run Time: Isocratic elution

Visualizations

Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start Optimization select_solvent Select Organic Solvent (e.g., Acetonitrile vs. Methanol) start->select_solvent initial_gradient Run Initial Scouting Gradient (e.g., 5-95% B in 20 min) select_solvent->initial_gradient eval_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) initial_gradient->eval_chromatogram validate_method Validate Optimized Method eval_chromatogram->validate_method  Acceptable problem Problem Identified? eval_chromatogram->problem optimize_ph Optimize Mobile Phase pH (e.g., Test different acidifiers) fine_tune_gradient Fine-tune Gradient Program (Adjust slope and time) optimize_ph->fine_tune_gradient optimize_ph->validate_method fine_tune_gradient->eval_chromatogram fine_tune_gradient->validate_method problem->optimize_ph  No troubleshoot Go to Troubleshooting Guide problem->troubleshoot Yes

Caption: Workflow for optimizing the mobile phase in RP-HPLC.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_sample Reduce Sample Concentration/Volume check_overload->reduce_sample Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No resolved Problem Resolved reduce_sample->resolved adjust_ph Adjust pH (suppress ionization) check_ph->adjust_ph No check_buffer Is buffering sufficient? check_ph->check_buffer Yes adjust_ph->resolved increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the column old or contaminated? check_buffer->check_column Yes increase_buffer->resolved flush_column Flush or Replace Column check_column->flush_column Yes check_column->resolved No flush_column->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Enhancing the efficiency of secologanin synthase for secologanin production from loganin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficiency of secologanin synthase for the production of secologanin from loganin.

Frequently Asked Questions (FAQs)

Q1: What is secologanin synthase and what is its function?

A1: Secologanin synthase (SLS) is a cytochrome P450 enzyme (CYP72A1) that plays a crucial role in the biosynthesis of terpenoid indole alkaloids (TIAs).[1][2] Its primary function is to catalyze the oxidative cleavage of the cyclopentane ring in loganin to form secologanin.[3][4][5] This reaction is a key step in the secoiridoid pathway, which produces precursors for a vast array of bioactive compounds.[2][6]

Q2: Why is enhancing the efficiency of secologanin synthase important?

A2: Secologanin is a vital precursor for the synthesis of many valuable TIAs, including the anti-cancer drugs vinblastine and vincristine.[7] The production of these compounds in their native plant sources is often low and subject to environmental fluctuations. Enhancing the efficiency of secologanin synthase, a key enzyme in the biosynthetic pathway, can help to increase the overall yield of secologanin and subsequently, the final TIA products in heterologous production systems like yeast or other plants.[8][9] This can lead to a more stable and cost-effective supply of these important pharmaceuticals.

Q3: What are the common strategies for enhancing secologanin production?

A3: Common strategies to boost secologanin production include:

  • Heterologous Expression: Expressing the secologanin synthase gene in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana allows for controlled and potentially higher levels of enzyme production compared to the native plant.[1][8][10][11]

  • Overexpression: Increasing the expression levels of the secologanin synthase gene in the host organism can lead to higher enzyme concentrations and increased product formation.[1][6]

  • Metabolic Engineering: Optimizing the entire metabolic pathway in the host organism to increase the flux towards secologanin production. This can involve overexpressing other pathway enzymes, knocking out competing pathways, and ensuring sufficient cofactor availability.[8][9]

  • Enzyme Engineering: Modifying the secologanin synthase enzyme itself through protein engineering techniques to improve its catalytic efficiency, stability, or substrate specificity.

Q4: Are there different isoforms of secologanin synthase?

A4: Yes, several isoforms of secologanin synthase have been identified in different plant species, such as Catharanthus roseus and Camptotheca acuminata.[2][12][13] These isoforms may exhibit different expression patterns, substrate specificities, and catalytic activities. For instance, some isoforms have been shown to further oxidize secologanin to secoxyloganin.[2][12] Researchers should consider testing different isoforms to identify the most efficient one for their specific application.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no secologanin production in a heterologous host (e.g., yeast) 1. Inefficient expression of the secologanin synthase gene. 2. Misfolding or instability of the recombinant protein. 3. Insufficient availability of the substrate, loganin. 4. Lack of essential cofactors (e.g., NADPH) or partner enzymes (e.g., cytochrome P450 reductase).[3][4][9] 5. Suboptimal reaction conditions (pH, temperature).1. Optimize codon usage of the gene for the host organism. Use a stronger promoter to drive expression. 2. Co-express molecular chaperones. Lower the cultivation temperature after induction to improve protein folding. 3. Ensure efficient uptake of loganin by the host cells or engineer the host to produce loganin endogenously. 4. Co-express a suitable cytochrome P450 reductase (CPR). Supplement the medium with cofactors or engineer the host for enhanced cofactor regeneration.[9] 5. Optimize the pH and temperature of the culture medium or in vitro reaction.
Formation of unexpected byproducts 1. The secologanin synthase isoform used may have multi-catalytic activity, converting secologanin into other products like secoxyloganin.[2][12] 2. The host organism's native enzymes may be acting on loganin or secologanin. 3. Spontaneous degradation or rearrangement of secologanin.1. Screen different secologanin synthase isoforms to find one with higher specificity.[13] Consider enzyme engineering to reduce side reactions. 2. Analyze the host's metabolic background. If possible, use a host with a cleaner background or knockout genes responsible for the side reactions. 3. Optimize purification strategies to quickly isolate secologanin after its formation. Adjust pH and temperature to improve stability.
Difficulty in purifying active secologanin synthase 1. The enzyme is a membrane-bound protein, which can be challenging to solubilize and purify.[3][4] 2. The purified enzyme is unstable and loses activity quickly. 3. Low expression levels of the recombinant protein.1. Use detergents to solubilize the membrane fraction. Optimize the detergent type and concentration. Consider using nanodiscs for stabilization. 2. Add stabilizing agents like glycerol or specific ions to the purification buffers. Perform purification steps at low temperatures (4°C). Store the purified enzyme at -80°C.[14] 3. Optimize expression conditions as mentioned above. Use a high-yield expression system.
Inconsistent results in enzyme assays 1. Inaccurate quantification of substrate (loganin) or product (secologanin). 2. Presence of interfering compounds in the enzyme preparation or reaction mixture. 3. Instability of the enzyme under assay conditions.[15] 4. Incorrect assay setup (e.g., wrong buffer, pH, or cofactor concentration).1. Use a reliable analytical method like HPLC or LC-MS/MS with a proper standard curve for quantification.[16][17][18][19] 2. Purify the enzyme to homogeneity. Use high-purity reagents for the assay. 3. Determine the enzyme's stability over the time course of the assay. Ensure the reaction is in the linear range. 4. Systematically optimize assay conditions, including buffer composition, pH, temperature, and concentrations of substrate and cofactors.

Quantitative Data

Table 1: Kinetic Parameters of Related Synthases

EnzymeSubstrateKm (mM)Reference
Strictosidine SynthaseTryptamine2.3[14]
Strictosidine SynthaseSecologanin3.4[14]
Strictosidine SynthetaseTryptamine0.83[20]
Strictosidine SynthetaseSecologanin0.46[20]

Table 2: Effect of Overexpression of NnCYP72A1 (Secologanin Synthase) in Nothapodytes nimmoniana

ParameterFold Increase (Day 3)Fold Increase (Day 6)Reference
NnCYP72A1 Transcript Levels4.212.73[1]
Secologanin Accumulation~1.13 - 1.43-[1]
Camptothecin Accumulation~2.02 - 2.86-[1]

Experimental Protocols

Protocol 1: Heterologous Expression of Secologanin Synthase in Saccharomyces cerevisiae
  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame (ORF) of the desired secologanin synthase isoform. Clone the ORF into a yeast expression vector under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/SS-DNA/PEG) method.[8]

  • Cultivation and Induction: Grow the transformed yeast cells in an appropriate selective medium. If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.

  • Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using glass beads or a French press. Centrifuge the lysate at a low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound secologanin synthase.[3][4]

  • Protein Expression Analysis: Analyze the protein expression in the microsomal fraction by SDS-PAGE and Western blotting using an antibody against a tag fused to the recombinant protein (e.g., His-tag).

Protocol 2: In Vitro Secologanin Synthase Enzyme Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the microsomal fraction (containing secologanin synthase), loganin (substrate), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[3][4]

  • Enzyme Reaction: Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding loganin.

  • Reaction Termination and Product Extraction: Stop the reaction at different time points by adding a quenching agent (e.g., an organic solvent like ethyl acetate or methanol). Extract the product, secologanin, from the reaction mixture using the organic solvent.

  • Product Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16][17][18][19]

  • Quantification: Quantify the amount of secologanin produced by comparing the peak area to a standard curve generated with authentic secologanin.

  • Enzyme Activity Calculation: Calculate the specific activity of the enzyme (e.g., in pkat/mg of protein or nmol/min/mg of protein).

Visualizations

Secologanin_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Core Reaction cluster_downstream Downstream Pathway Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Loganin Loganin Geranyl Pyrophosphate (GPP)->Loganin Multiple Enzymatic Steps Loganin_node Loganin Secologanin Secologanin Loganin_node->Secologanin Oxidative Ring Cleavage Strictosidine Strictosidine Secologanin->Strictosidine SLS Secologanin Synthase (SLS) (CYP72A1) Tryptamine Tryptamine Tryptamine->Strictosidine Terpenoid Indole Alkaloids (TIAs) Terpenoid Indole Alkaloids (TIAs) Strictosidine->Terpenoid Indole Alkaloids (TIAs) Multiple Enzymatic Steps

Caption: Biosynthetic pathway from Geranyl Pyrophosphate to Terpenoid Indole Alkaloids.

Experimental_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Assay & Analysis gene_cloning 1. Gene Cloning (SLS gene in vector) transformation 2. Yeast Transformation gene_cloning->transformation cultivation 3. Cultivation & Induction transformation->cultivation microsome_prep 4. Microsome Preparation cultivation->microsome_prep reaction_setup 5. In Vitro Reaction Setup microsome_prep->reaction_setup product_extraction 6. Product Extraction reaction_setup->product_extraction analysis 7. HPLC / LC-MS Analysis product_extraction->analysis quantification 8. Quantification & Activity Calculation analysis->quantification

Caption: Experimental workflow for heterologous expression and enzyme assay of secologanin synthase.

References

Technical Support Center: Solutions for Poor Phase Separation in Iridoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor phase separation during the liquid-liquid extraction (LLE) of iridoids.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor phase separation and emulsion formation during the liquid-liquid extraction of iridoids?

Poor phase separation, often manifesting as a stable emulsion, is a frequent challenge in the LLE of iridoids from plant matrices. The primary causes include:

  • Presence of Surfactant-like Molecules: Plant extracts are complex mixtures containing compounds that can act as emulsifying agents. These include phospholipids, fatty acids, triglycerides, and proteins, which have solubility in both the aqueous and organic phases, thus stabilizing the emulsion at the interface.

  • High Concentration of Particulate Matter: Fine solid particles from the plant material can accumulate at the interface between the two liquid phases, physically preventing coalescence of the droplets.

  • Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two immiscible phases, promoting the formation of a stable emulsion.

  • Similar Densities of the Two Phases: When the densities of the aqueous and organic layers are very close, gravitational separation is less effective.

  • Inappropriate pH: The pH of the aqueous phase can influence the charge of certain molecules, potentially increasing their surfactant properties and stabilizing emulsions.

Q2: I have a persistent emulsion. What is the first and simplest step I should take?

The most straightforward initial step is to be patient. Allow the separatory funnel to stand undisturbed for 10 to 20 minutes. Often, the emulsion will break or at least reduce in volume over time as the droplets coalesce. Gentle swirling of the funnel can sometimes aid this process without introducing enough energy to reform the emulsion.

Q3: Can I use centrifugation to break an emulsion? What are the recommended settings?

Yes, centrifugation is a highly effective method for breaking emulsions. The centrifugal force accelerates the separation of the immiscible phases and compacts any interfacial material. The optimal settings can vary depending on the stability of the emulsion and the nature of the extract.

Troubleshooting Guides

Guide 1: Mechanical and Physical Methods to Resolve Emulsions

This guide focuses on techniques that do not involve adding chemical reagents to your extraction.

Problem: A stable emulsion has formed between the aqueous and organic layers.

SolutionDetailed StepsExpected Outcome
Patience and Gentle Swirling 1. Let the separatory funnel sit undisturbed in a ring stand for 10-20 minutes.2. If the emulsion persists, gently swirl the funnel in a circular motion. Avoid vigorous shaking.The emulsion layer may decrease in volume or completely disappear as the droplets coalesce.
Centrifugation 1. Carefully transfer the entire mixture (or just the emulsion layer if possible) into centrifuge tubes.2. Balance the tubes in the centrifuge.3. Centrifuge at a moderate speed. See the table below for starting parameters.A clear separation of the aqueous and organic layers should be observed, with any particulate matter forming a pellet at the bottom of the tube.
Filtration 1. Place a plug of glass wool into the stem of a funnel.2. Alternatively, use phase separation filter paper.3. Pour the mixture through the funnel.The glass wool can help to break the emulsion by providing a large surface area for coalescence. Phase separation paper will selectively allow either the aqueous or organic phase to pass through.
Ultrasonic Bath 1. Place the separatory funnel (or the mixture in a beaker) in an ultrasonic bath.2. Sonicate for 5-15 minutes.The high-frequency sound waves can disrupt the emulsion and promote phase separation.

Table 1: Recommended Centrifugation Parameters for Breaking Emulsions

Centrifugal Speed (rpm)Time (minutes)Observation/Application
1000 - 200010 - 20Gentle separation, suitable for delicate emulsions.
2000 - 400010 - 15A good starting range for most plant extract emulsions.
4000 - 50005 - 10Effective for more stable emulsions.
> 50005 - 15For very persistent and problematic emulsions.

Note: The optimal speed and time will depend on the specific characteristics of the emulsion. It is often best to start with lower speeds and shorter times and increase as necessary.

Guide 2: Chemical Methods to Break Emulsions

This guide outlines the use of chemical additives to facilitate phase separation.

Problem: Mechanical methods have failed to break a persistent emulsion.

SolutionDetailed StepsExpected Outcome
Salting Out 1. Prepare a saturated solution of sodium chloride (brine).2. Add a small volume of the brine to the separatory funnel and gently swirl.3. Alternatively, add solid salt directly to the mixture.The increased ionic strength of the aqueous layer reduces the solubility of organic compounds and can destabilize the emulsion, leading to phase separation.
pH Adjustment 1. Determine if the emulsion might be stabilized by acidic or basic compounds.2. Carefully add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the separatory funnel and gently swirl.Altering the pH can neutralize the charge on emulsifying agents, reducing their surfactant properties and breaking the emulsion. Iridoids are generally more stable in acidic to neutral pH (3.0-4.0) and can be hydrolyzed under strong alkaline conditions.
Addition of a Different Solvent 1. Add a small volume of a different organic solvent with a polarity that is different from the primary extraction solvent.2. For example, if using ethyl acetate, a small amount of hexane could be added.This can alter the overall properties of the organic phase, potentially improving the solubility of the emulsifying agent in one of the phases and breaking the emulsion.

Table 2: Common Salts and Their Recommended Concentrations for "Salting Out"

SaltTypical Concentration RangeNotes
Sodium Chloride (NaCl)Saturated solution (brine) or 1-5 g solid per 100 mLReadily available and effective for many applications.
Ammonium Sulfate ((NH₄)₂SO₄)0.5 - 2 MCan be very effective due to the high charge density of the sulfate ion.
Magnesium Sulfate (MgSO₄)1 - 4 g solid per 100 mLAlso acts as a drying agent for the organic phase.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Iridoids with Emulsion Troubleshooting

This protocol describes a general procedure for the LLE of iridoids from a plant extract and includes integrated troubleshooting steps.

1. Preparation of the Crude Extract: a. Macerate the dried and powdered plant material in a suitable solvent (e.g., 80% methanol in water) at room temperature for 24 hours. b. Filter the extract and concentrate it under reduced pressure to remove the methanol. c. The resulting aqueous extract is now ready for LLE.

2. Liquid-Liquid Extraction: a. Transfer the aqueous extract to a separatory funnel. b. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Troubleshooting: To prevent emulsion formation, avoid vigorous shaking. Gentle inversions are usually sufficient for partitioning.[1] d. Place the separatory funnel in a ring stand and allow the layers to separate.

3. Troubleshooting Poor Phase Separation: a. If an emulsion forms: i. Wait: Allow the funnel to stand undisturbed for 15-20 minutes. ii. Gentle Agitation: Gently swirl the funnel. iii. Salting Out: If the emulsion persists, add a small amount of saturated NaCl solution (brine) and gently swirl. iv. Centrifugation: If the above steps fail, transfer the mixture to centrifuge tubes and centrifuge at 2000-4000 rpm for 10-15 minutes.

4. Collection of the Organic Phase: a. Once clear separation is achieved, carefully drain the lower aqueous layer. b. Collect the upper organic layer (e.g., ethyl acetate) containing the iridoids.

5. Repeated Extractions: a. Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2b-4b) two more times with fresh organic solvent to maximize the recovery of iridoids.

6. Drying and Concentration: a. Combine the organic extracts and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate and concentrate the organic extract under reduced pressure to obtain the crude iridoid fraction.

Protocol 2: Solid-Phase Extraction (SPE) of Iridoids - An Alternative to LLE

SPE is an excellent alternative to LLE that avoids emulsion formation altogether. This protocol is suitable for the purification of iridoids from a crude plant extract using a C18 cartridge.

1. Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 cartridge. b. Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading: a. Dissolve the crude plant extract in a small volume of the initial mobile phase (e.g., 10% methanol in water). b. Load the sample onto the conditioned C18 cartridge.

3. Washing: a. Wash the cartridge with 10 mL of deionized water to remove polar impurities such as sugars. b. Further wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove more polar impurities.

4. Elution: a. Elute the iridoid glycosides from the cartridge using a stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol). b. Collect the fractions separately.

5. Analysis: a. Analyze the collected fractions using a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing the desired iridoids.

6. Concentration: a. Combine the fractions rich in iridoids and concentrate under reduced pressure to obtain the purified iridoid fraction.

Visualizations

LLE_Troubleshooting_Workflow start Start LLE emulsion Emulsion Forms? start->emulsion wait Wait 15-20 min & Gentle Swirl emulsion->wait Yes resolved1 Phase Separation Achieved emulsion->resolved1 No salt Add Saturated NaCl (Brine) wait->salt Not Resolved resolved2 Phase Separation Achieved salt->resolved2 Resolved centrifuge Centrifuge (e.g., 3000 rpm, 15 min) salt->centrifuge Not Resolved resolved3 Phase Separation Achieved centrifuge->resolved3 Resolved spe Consider Alternative: Solid-Phase Extraction (SPE) centrifuge->spe Not Resolved

Caption: Troubleshooting workflow for emulsion formation during LLE.

SPE_Workflow start_spe Start SPE condition 1. Condition Cartridge (e.g., Methanol, Water) start_spe->condition load 2. Load Sample (Crude Extract) condition->load wash 3. Wash (e.g., Water, 5% Methanol) Removes Polar Impurities load->wash elute 4. Elute Iridoids (Increasing Methanol Concentration) wash->elute analyze 5. Analyze Fractions (TLC/HPLC) elute->analyze end_spe Purified Iridoids analyze->end_spe

Caption: General workflow for Solid-Phase Extraction (SPE) of iridoids.

References

Technical Support Center: High-Throughput Screening (HTS) for Inhibitors of Secologanin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for inhibitors of key enzymes in the secologanin biosynthesis pathway: Geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and Secologanin Synthase (SLS).

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the secologanin biosynthesis pathway that can be targeted for inhibitor screening?

A1: The primary enzymatic targets for inhibiting secologanin biosynthesis are Geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and Secologanin Synthase (SLS).[1][2][3][4][5] G10H and SLS are cytochrome P450 monooxygenases, while 10HGO is a dehydrogenase.[1][2][3][4][5] All three enzymes utilize NADPH as a cofactor, making NADPH consumption a measurable indicator of their activity.

Q2: What are the most suitable HTS assay formats for these enzymes?

A2: Given that G10H, 10HGO, and SLS are all NADPH-dependent enzymes, fluorescence-based assays monitoring the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) are a robust and widely used HTS format.[6] Luminescence-based assays, such as those using P450-Glo™ which measure the activity of reconstituted cytochrome P450 enzymes, are also applicable for G10H and SLS.[7] Additionally, for direct detection of substrates and products without the need for labeled reagents, mass spectrometry-based HTS offers a powerful, label-free alternative.[8]

Q3: How can I assess the quality of my HTS assay?

A3: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay. It takes into account the separation between the signals of your positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]

Q4: What are common causes of false positives in HTS assays for these enzymes?

A4: False positives can arise from several sources, including:

  • Compound autofluorescence: Test compounds that fluoresce at the same wavelength as NADPH can interfere with fluorescence-based assays.[11]

  • Compound-mediated NADPH degradation: Some compounds may directly react with and degrade NADPH, mimicking enzyme inhibition.

  • Inhibition of the coupling enzyme in luminescence assays: In assays like P450-Glo™, compounds may inhibit the luciferase reporter enzyme rather than the target P450.[11]

  • Compound aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[11]

Q5: Where can I obtain the recombinant enzymes for these assays?

A5: G10H, 10HGO, and SLS from various plant sources, such as Catharanthus roseus, have been functionally expressed in systems like E. coli, yeast, and insect cells.[4] Researchers typically need to clone the respective genes and perform heterologous expression and purification to obtain sufficient quantities of active enzyme for HTS campaigns.

Troubleshooting Guides

Guide 1: Fluorescence-Based NADPH Consumption Assay
Problem Potential Cause(s) Solution(s)
High background fluorescence 1. Autofluorescence of test compounds. 2. Contaminated assay buffer or plates. 3. High intrinsic fluorescence of assay components.1. Pre-screen compound library for autofluorescence at assay wavelengths (Ex/Em ~340/460 nm). 2. Use fresh, high-quality reagents and plates. 3. Subtract background fluorescence from all wells.
Low Z'-factor (<0.5) 1. Low enzyme activity. 2. High variability in replicates. 3. Suboptimal concentrations of enzyme, substrate, or NADPH.1. Increase enzyme concentration or incubation time. 2. Ensure accurate and consistent liquid handling. Mix reagents thoroughly. 3. Re-optimize assay conditions using a checkerboard titration of enzyme, substrate, and NADPH.
High rate of false positives 1. Autofluorescent compounds. 2. Compounds that quench NADPH fluorescence. 3. Non-specific inhibition due to compound aggregation.1. Perform a counter-screen without the enzyme to identify autofluorescent compounds. 2. Run a counter-screen with NADPH and compounds but no enzyme to identify quenchers. 3. Include a detergent like Triton X-100 (0.01%) in the assay buffer to prevent aggregation.
Irreproducible IC50 values 1. Compound instability or precipitation in assay buffer. 2. Inconsistent timing of plate reads. 3. Variability in enzyme activity between batches.1. Check compound solubility in the assay buffer. Consider reducing the final DMSO concentration. 2. Ensure consistent incubation times and read plates promptly. 3. Use a single, quality-controlled batch of purified enzyme for the entire screen.
Guide 2: Luminescence-Based P450-Glo™ Assay (for G10H and SLS)
Problem Potential Cause(s) Solution(s)
Low luminescence signal 1. Inactive P450 or CPR. 2. Degraded luciferin detection reagent. 3. Insufficient incubation time.1. Verify the activity of the enzyme and its reductase partner. 2. Use fresh or properly stored detection reagent. 3. Optimize the incubation time for the enzymatic reaction and the subsequent luminescence detection.
High background signal 1. Contamination of reagents with luciferase or ATP. 2. Autoluminescence of test compounds.1. Use fresh, dedicated reagents for the assay. 2. Screen compounds for autoluminescence in the absence of enzyme and substrate.
High rate of false positives 1. Inhibition of the luciferase enzyme. 2. Compounds that stabilize the luminescent signal.1. Perform a counter-screen against luciferase to identify inhibitors of the reporter enzyme. 2. Analyze the kinetics of the luminescent signal to identify compounds that alter its decay rate.
Guide 3: Mass Spectrometry-Based Assay
Problem Potential Cause(s) Solution(s)
Poor signal-to-noise for substrate or product 1. Ion suppression from assay components (salts, detergents). 2. Low enzyme activity.1. Optimize sample clean-up (e.g., solid-phase extraction) before injection. 2. Increase enzyme concentration or incubation time.
Inconsistent peak areas 1. Inefficient or variable sample extraction. 2. Instability of substrate or product.1. Use an internal standard to normalize for extraction efficiency and instrument variability. 2. Assess the stability of the analytes under the assay and storage conditions.
Matrix effects 1. Co-eluting compounds from the test library that interfere with ionization.1. Incorporate a robust chromatographic separation step. 2. Dilute samples to minimize matrix effects, if sensitivity allows.

Quantitative Data Summary

Enzyme Target Assay Type Positive Control Inhibitor Reference IC50 (µM) Typical Z'-Factor Range
Geraniol 10-hydroxylase (G10H) NADPH FluorescenceKetoconazole0.029 (for CYP3A4)0.5 - 0.9
10-hydroxygeraniol oxidoreductase (10HGO) NADPH FluorescenceQuercetin (general dehydrogenase inhibitor)Varies0.5 - 0.9
Secologanin Synthase (SLS) NADPH FluorescenceMiconazoleVaries (P450 inhibitor)0.5 - 0.9

Note: The IC50 value for Ketoconazole is for its inhibition of human CYP3A4 and serves as a reference for a potent P450 inhibitor.[9] The inhibitory activity against plant P450s like G10H and SLS would need to be determined experimentally.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for G10H, 10HGO, and SLS Inhibitors (384-well format)

This protocol is a general template and should be optimized for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4), 0.01% Triton X-100.

  • Enzyme Stock: Purified recombinant G10H, 10HGO, or SLS diluted in Assay Buffer. The final concentration should be determined by optimization experiments to achieve a robust signal window.

  • Substrate Stock:

    • For G10H: Geraniol in DMSO.

    • For 10HGO: 10-hydroxygeraniol in DMSO.

    • For SLS: Loganin in water.

  • NADPH Stock: NADPH in Assay Buffer.

  • Test Compounds: 10 mM stock in DMSO.

  • Positive Control: A known inhibitor of P450s (e.g., Ketoconazole) or dehydrogenases, depending on the target.

  • Negative Control: DMSO.

2. Assay Procedure:

  • Dispense 100 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well black, flat-bottom plate.

  • Add 10 µL of Enzyme Stock to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of a substrate/NADPH mix (prepared in Assay Buffer to achieve the desired final concentrations).

  • Immediately read the fluorescence (Excitation: 340 nm, Emission: 460 nm) at t=0.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Read the fluorescence again at the end of the incubation period.

3. Data Analysis:

  • Subtract the t=0 reading from the final reading for each well to get the change in fluorescence.

  • Normalize the data to the positive and negative controls.

  • Calculate the Z'-factor for each plate to assess assay quality.

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Visualizations

Signaling Pathways and Experimental Workflows

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H (Target 1) Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO (Target 2) Loganin Loganin Oxogeranial->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS (Target 3)

Secologanin Biosynthesis Pathway with HTS Targets.

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis cluster_2 Hit Confirmation & Validation A Compound Library Dispensing B Addition of Enzyme (G10H, 10HGO, or SLS) A->B C Addition of Substrate & NADPH B->C D Incubation C->D E Signal Detection (e.g., Fluorescence) D->E F Normalization & Z' Calculation E->F G Hit Identification F->G H Dose-Response (IC50) G->H I Counter-Screens (False Positive Removal) H->I J Orthogonal Assays I->J K K J->K Validated Hits

General HTS workflow for identifying enzyme inhibitors.

Troubleshooting_Logic Start Assay Start Low_Z Low Z'-Factor? Start->Low_Z High_Var High CV%? Low_Z->High_Var Yes Proceed Proceed with Screen Low_Z->Proceed No Low_Signal Low Signal Window? High_Var->Low_Signal No Check_Pipetting Check Liquid Handlers & Mixing High_Var->Check_Pipetting Yes Optimize_Conc Optimize Enzyme/Substrate/NADPH Concentrations Low_Signal->Optimize_Conc Yes Check_Reagents Check Reagent Stability & Activity Low_Signal->Check_Reagents No Check_Pipetting->Start Optimize_Conc->Start Check_Reagents->Start

Troubleshooting flowchart for a low Z'-factor.

References

Validation & Comparative

Validated HPLC-DAD Method for Secologanic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of secologanic acid and its alternatives. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Introduction

This compound, an iridoid glycoside, is a key intermediate in the biosynthesis of numerous bioactive compounds, including terpenoid indole alkaloids used in pharmaceuticals. Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in various stages of drug discovery and development. While HPLC-DAD is a widely used technique for this purpose, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages. This guide presents a detailed comparison of these methods, supported by experimental data from published studies.

HPLC-DAD Analytical Method Validation

A robust and reliable HPLC-DAD method has been validated for the simultaneous quantification of several bioactive compounds in Lonicera japonica, including the structurally similar iridoid glycoside, loganic acid. The validation parameters for this method provide a strong reference for the expected performance in this compound analysis.

Experimental Protocol: HPLC-DAD
  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD).

  • Column: ODS column (5 μm, 4.6 × 150 mm).

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

  • Flow Rate: 0.3 ml/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and diluted to an appropriate concentration with the mobile phase.

Data Presentation: HPLC-DAD Validation Parameters

The following table summarizes the validation data for a method used to quantify loganic acid, a compound structurally analogous to this compound[1][2].

Validation ParameterLoganic Acid
Linearity Range (µg/mL) 0.8 - 50
Correlation Coefficient (r²) >0.998
Limit of Detection (LOD) (µg/mL) Not explicitly stated
Limit of Quantitation (LOQ) (µg/mL) Not explicitly stated
Precision (Intra-day RSD%) 0.16 - 3.28
Precision (Inter-day RSD%) 0.14 - 1.99
Accuracy (Recovery %) 99.39 - 105.89

Alternative Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for the analysis of complex matrices or when low detection limits are required.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-QqQ-MS/MS).

  • Ionization Mode: Negative ESI was found to be more sensitive for detecting iridoid glycosides[3].

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation: Similar to HPLC-DAD, involving extraction and dilution.

The table below presents validation data for the quantification of various iridoid glycosides using UPLC-MS/MS, demonstrating the high sensitivity of this technique[3].

Validation ParameterIridoid Glycosides (Range)
Linearity Range (ng/mL) 2.6 - 27.57 (LOQ) to upper limits
Correlation Coefficient (r²) ≥ 0.9930
Limit of Detection (LOD) (ng/mL) 0.87 - 9.19
Limit of Quantitation (LOQ) (ng/mL) 2.60 - 27.57
Precision (Intra-day RSD%) < 2.80
Precision (Inter-day RSD%) < 4.21
Accuracy (Recovery %) 95.32 - 99.86
Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a powerful technique that allows for the direct quantification of analytes without the need for a specific reference standard for each compound. It is known for its rapid and simple sample preparation.

  • Instrumentation: ¹H-NMR Spectrometer.

  • Internal Standard: A known amount of an internal standard (e.g., gallic acid) is added to the sample.

  • Quantification: The quantity of the target compound is calculated from the relative ratio of the integral of a specific, well-separated signal of the analyte to the integral of a signal from the known amount of the internal standard[4].

  • Analysis Time: The method allows for rapid quantification, often within 5 minutes, without extensive pre-purification steps[4].

Validation ParameterCoenzyme Q10 (qNMR)
Linearity Range (mg/mL) 2.2 - 30.3
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) (mg/0.7 mL) 0.48
Limit of Quantitation (LOQ) (mg/0.7 mL) 1.47
Precision (Repeatability RSD%) Not explicitly stated
Accuracy Assessed with one concentration level

Method Comparison

FeatureHPLC-DADLC-MSqNMR
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass-to-charge ratio.Excellent, based on unique chemical shifts.
Sensitivity Moderate.High.Lower than LC-MS.
Speed Moderate.Moderate to Fast (with UPLC).Very Fast.
Sample Preparation Relatively simple extraction and filtration.Similar to HPLC, but may require cleaner extracts.Very simple, often just dissolution in a deuterated solvent with an internal standard.
Quantification Requires a specific reference standard for the analyte.Requires a specific reference standard or a stable isotope-labeled internal standard.Can use a universal internal standard for quantification of multiple analytes.
Cost Lower initial instrument cost.Higher initial instrument cost and maintenance.Higher initial instrument cost.
Robustness Generally robust and widely available.Can be susceptible to matrix effects.Very robust and reproducible.

Visual Workflow and Logical Relationships

Analytical Method Validation Workflow

ValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC-DAD, LC-MS, qNMR) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness specificity->robustness linearity->robustness lod_loq->robustness accuracy->robustness precision->robustness report Validation Report robustness->report end End: Method Implementation for Routine Analysis report->end TechniqueSelection question1 Need for High Sensitivity? question2 Need for Absolute Quantification without specific standard? question1->question2 No lcms LC-MS question1->lcms Yes qnmr qNMR question2->qnmr Yes hplcdad HPLC-DAD question2->hplcdad No

References

Secologanic Acid vs. Secologanin: A Comparative Analysis of Biosynthetic Roles in Terpenoid Indole Alkaloid Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key precursors in complex biosynthetic pathways is critical for metabolic engineering and the discovery of novel therapeutic agents. This guide provides an objective comparison of secologanic acid and secologanin, two pivotal secoiridoids in the biosynthesis of terpenoid indole alkaloids (TIAs).

This compound and secologanin are both derived from the iridoid pathway and serve as crucial building blocks for the vast array of TIAs, a class of plant secondary metabolites with significant pharmacological applications, including anti-cancer agents like vinblastine and camptothecin. While structurally similar, their distinct functional groups—a carboxylic acid versus an aldehyde, respectively—dictate their entry into divergent branches of TIA biosynthesis, leading to the formation of different alkaloid scaffolds.

Core Biosynthetic Roles: A Fork in the Alkaloid Roadmap

The central divergence in the biosynthetic utility of this compound and secologanin lies in their condensation reaction with tryptamine. This key step, catalyzed by specific synthase enzymes, commits the pathway towards distinct classes of TIAs.

Secologanin is the more widely recognized precursor, leading to the formation of strictosidine . This reaction is catalyzed by strictosidine synthase (STR). Strictosidine is the universal precursor for the majority of the over 3,000 identified TIAs, including those found in commercially important medicinal plants like Catharanthus roseus (Madagascar periwinkle).[1][2][3] The biosynthesis of prominent anti-cancer drugs such as vinblastine and vincristine proceeds through the strictosidine pathway.[4]

This compound , on the other hand, condenses with tryptamine to yield strictosidinic acid . This parallel pathway is particularly prominent in species such as Camptotheca acuminata, the source of the anti-cancer drug camptothecin.[5][6] The enzymes responsible for this condensation are often referred to as this compound synthases (SLASs) or strictosidine synthase-like (SSL) enzymes.[6]

Enzymatic Machinery: Specificity and Multifunctionality

The enzymes that process these secoiridoids exhibit remarkable specificity, which can be a key target for metabolic engineering. In C. roseus, secologanin synthase (SLS), a cytochrome P450 enzyme, is responsible for the conversion of loganin to secologanin.[2][7][8] Subsequently, strictosidine synthase specifically utilizes secologanin for the condensation with tryptamine.[9][10]

Interestingly, research on Camptotheca acuminata has revealed the existence of bifunctional enzymes. Certain cytochrome P450 enzymes in this species, designated as this compound synthases (SLASs), can catalyze the formation of both this compound from loganic acid and secologanin from loganin.[5] This enzymatic promiscuity highlights the evolutionary divergence of TIA pathways in different plant lineages. Furthermore, studies have shown that single amino acid mutations in these enzymes can toggle their substrate selectivity, shifting the balance of this compound and secologanin production.[5]

Comparative Data Summary

FeatureThis compoundSecologanin
Functional Group Carboxylic AcidAldehyde
Condensation Product with Tryptamine Strictosidinic AcidStrictosidine
Primary Plant Lineages e.g., Camptotheca acuminatae.g., Catharanthus roseus, Rauvolfia serpentina
Key Downstream Alkaloids Camptothecin and related quinoline alkaloidsVinblastine, Vincristine, Ajmalicine, Quinine
Key Biosynthetic Enzymes This compound Synthase (SLAS)Secologanin Synthase (SLS), Strictosidine Synthase (STR)

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion of Loganin to Secologanin

This protocol is adapted from methodologies used for the characterization of secologanin synthase (SLS).

1. Reagents and Materials:

  • Recombinant SLS enzyme (e.g., expressed in Saccharomyces cerevisiae)

  • Loganin substrate

  • NADPH

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC or LC-MS system for product analysis

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, loganin, and NADPH.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the recombinant SLS enzyme.

  • Incubate the reaction for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the product into the organic solvent.

  • Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.

  • Analyze the sample by HPLC or LC-MS to detect and quantify the formation of secologanin.[8][11]

Protocol 2: Assay for Secologanin Determination via Enzymatic Conversion to Strictosidine

This protocol utilizes the high specificity of strictosidine synthase (STR) for the quantification of secologanin in plant extracts.[12]

1. Reagents and Materials:

  • Plant tissue extract

  • Purified Strictosidine Synthase (STR)

  • Tryptamine hydrochloride

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • HPLC system with a C18 column

2. Procedure:

  • Prepare a reaction mixture containing the plant extract, tryptamine hydrochloride, and reaction buffer.

  • Initiate the reaction by adding a known amount of purified STR.

  • Incubate the mixture at 30°C for 30 minutes.

  • Terminate the reaction by boiling for 2 minutes followed by centrifugation.

  • Analyze the supernatant by HPLC to quantify the amount of strictosidine formed.

  • The amount of strictosidine is directly proportional to the initial amount of secologanin in the plant extract.

Visualizing the Biosynthetic Divergence

The following diagrams illustrate the key biosynthetic pathways and the pivotal positions of this compound and secologanin.

Secoiridoid_Pathway cluster_0 Iridoid Pathway cluster_1 Secoiridoid Branch Point cluster_2 Terpenoid Indole Alkaloid (TIA) Scaffolds Geranyl_PP Geranyl-PP Loganic_acid Loganic Acid Geranyl_PP->Loganic_acid Multiple Steps Loganin Loganin Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1) Secologanic_acid This compound Loganin->Secologanic_acid SLAS (bifunctional) Loganic_acid->Loganin LAMT Loganic_acid->Secologanic_acid SLAS Strictosidine Strictosidine Secologanin->Strictosidine Strictosidinic_acid Strictosidinic Acid Secologanic_acid->Strictosidinic_acid TIAs_1 Diverse TIAs (e.g., Vinblastine) Strictosidine->TIAs_1 TIAs_2 Quinoline Alkaloids (e.g., Camptothecin) Strictosidinic_acid->TIAs_2 Tryptamine Tryptamine Tryptamine->Strictosidine STR Tryptamine->Strictosidinic_acid SLAS/SSL Experimental_Workflow cluster_0 Protocol 1: Secologanin Synthesis cluster_1 Protocol 2: Secologanin Quantification P1_Start Loganin + Recombinant SLS + NADPH P1_Incubate Incubation (30°C) P1_Start->P1_Incubate P1_Quench Quench Reaction P1_Incubate->P1_Quench P1_Extract Extraction P1_Quench->P1_Extract P1_Analyze HPLC / LC-MS Analysis P1_Extract->P1_Analyze P2_Start Plant Extract + Tryptamine + STR P2_Incubate Incubation (30°C) P2_Start->P2_Incubate P2_Terminate Terminate Reaction P2_Incubate->P2_Terminate P2_Analyze HPLC Analysis for Strictosidine P2_Terminate->P2_Analyze

References

A Comparative Analysis of the Bioactivities of Secologanic Acid and Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of secologanic acid and other prominent iridoid glycosides. The information presented is curated from preclinical studies to facilitate further research and drug discovery efforts. While a substantial body of evidence exists for many iridoid glycosides, this guide also highlights areas where data for this compound is still emerging, underscoring opportunities for future investigation.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, neuroprotective, and anticancer activities of selected iridoid glycosides.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides
CompoundAssayCell Line/ModelIC₅₀ (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 macrophagesInhibition of 31.5% at an unspecified concentration[1]
Loganic AcidCOX-2 InhibitionIn vitro enzyme assay80.8% inhibition at 10 µM[2]
HarpagosideTNF-α Release InhibitionLPS-stimulated macrophages>100[3]
AucubinNO Production InhibitionLPS-stimulated RAW 264.7 macrophages14.1[4]
CatalpolTNF-α Release InhibitionLPS-stimulated macrophages33.3[4]
GeniposideNO Production InhibitionLPS-stimulated RAW 264.7 macrophages>100[4]
GentiopicrosideCOX-2 InhibitionIn vitro enzyme assayWeak inhibition[2]
Gomphoside ANO Production InhibitionLPS-stimulated RAW 264.7 macrophages6.13[5]
Gomphoside BNO Production InhibitionLPS-stimulated RAW 264.7 macrophages13.0[5]
Table 2: Antioxidant Activity of Iridoid Glycosides
CompoundAssayIC₅₀ (µmol/mL) or ORAC ValueReference
This compound Data Not Available-
MinecosideORACPotent activity[6]
SpeciosideORACPotent activity[6]
AmphicosideORACPotent activity[6]
VeronicosideORACWeaker than Trolox[6]
CatalposideORACWeaker than Trolox[6]
Iridoid Polymer 13DPPH7.475 ± 0.04[7]
Iridoid Polymer 16DPPH27.120 ± 0.13[7]

ORAC values are expressed relative to Trolox equivalents. A higher value indicates greater antioxidant capacity.

Table 3: Neuroprotective Activity of Iridoid Glycosides
CompoundAssayCell Line/ModelEffectReference
Secologanin Pilocarpine-induced epilepsy in ratsIn vivoIncreased latency of myoclonic jerking, decreased caspase activity, increased dopamine and 5-HT levels.[3]
CatalpolCorticosterone-induced injuryPC12 cellsImproved cell viability, inhibited apoptosis, reduced intracellular ROS.[8][9]
GeniposideCorticosterone-induced injuryPC12 cellsImproved cell viability, inhibited apoptosis, reduced intracellular ROS.[8][9]
Geniposidic AcidCorticosterone-induced injuryPC12 cellsImproved cell viability, inhibited apoptosis, reduced intracellular ROS.[8][9]
AucubinCorticosterone-induced injuryPC12 cellsWeaker improvement in cell viability compared to catalpol and geniposide.[8][9]
AjugolCorticosterone-induced injuryPC12 cellsWeaker improvement in cell viability compared to catalpol and geniposide.[8][9]
Table 4: Anticancer Activity of Iridoid Glycosides
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound Data Not Available--
VerminosideHep-2Human Epidermoid Carcinoma70-355[8]
AmphicosideRDHuman Rhabdomyosarcoma70-355[8]
VeronicosideL-20BTransgenic Murine L-cells70-355[8]
OleuropeinMDA-MB-231Breast Cancer500 (48h)[5]
OleuropeinHT-29Colon Cancer>800 (24h)[5]
Phlomisu EVariousBreast, Liver, LungStrongest cytotoxicity among tested iridoids[10]
10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederosideVarious endocrine tumor cell linesEndocrine Tumors<20.0[11]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to ensure reproducibility and facilitate comparative studies.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[12]

  • Sample Preparation : Dissolve the test compounds (this compound and other iridoid glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to create a series of concentrations.[12]

  • Reaction Mixture : In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[12]

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

  • Absorbance Measurement : Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.[12]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[12]

TPA-Induced Mouse Ear Edema Assay

This in vivo assay evaluates the topical anti-inflammatory activity of compounds.

  • Animal Model : Use male adult Kunming mice (or a similar strain).

  • Induction of Edema : Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Treatment : Apply the test compounds (dissolved in a suitable vehicle like acetone) topically to the TPA-treated ear, typically 30 minutes before or after TPA application. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Measurement of Edema : After a specific period (e.g., 6 hours), sacrifice the mice and take a biopsy from both ears using a punch. The weight of the ear punches is measured.

  • Calculation : The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Weight of treated ear - Weight of untreated ear) / (Weight of TPA-only ear - Weight of untreated ear)] x 100

MTT Assay for Cytotoxicity

This colorimetric assay determines the effect of a compound on cell viability and proliferation.

  • Cell Culture : Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the bioactivity of iridoid glycosides and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., DPPH solution) mixing Mixing of Sample and Reagent reagent_prep->mixing sample_prep Sample Preparation (Iridoid Glycosides) sample_prep->mixing incubation Incubation (in dark) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculation of % Inhibition and IC50 measurement->calculation

Figure 1: Experimental workflow for the DPPH antioxidant assay.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to proinflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->proinflammatory induces transcription of iridoids Iridoid Glycosides iridoids->IKK inhibit IkB_NFkB->NFkB_active releases

Figure 2: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

pi3k_akt_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates pAkt p-Akt (Active) downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->downstream phosphorylates survival Cell Survival, Proliferation, and Neuroprotection downstream->survival promotes iridoids Iridoid Glycosides iridoids->PI3K activate

Figure 3: Activation of the PI3K/Akt signaling pathway by iridoid glycosides.

Conclusion

Iridoid glycosides represent a diverse class of natural compounds with a broad spectrum of promising bioactivities. While compounds like loganin, aucubin, and catalpol have been extensively studied, demonstrating significant anti-inflammatory, antioxidant, neuroprotective, and anticancer potential, the comparative bioactivity of this compound is an area that warrants further investigation. The available data suggests that this compound possesses anti-inflammatory and neuroprotective properties, but more quantitative, comparative studies are needed to fully elucidate its therapeutic potential relative to other iridoid glycosides. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative research, which will be crucial for advancing the development of new therapeutics from this important class of natural products.

References

A Head-to-Head Battle: LC-MS versus NMR for the Structural Elucidation and Characterization of Secologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of natural products is a critical step in the discovery pipeline. Secologanic acid, a key secoiridoid monoterpene and a biosynthetic precursor to numerous bioactive compounds, presents a valuable case study for comparing the two foremost analytical techniques in structural analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.

Executive Summary

Both LC-MS and NMR are powerful tools for the analysis of this compound, yet they offer distinct advantages and disadvantages. LC-MS excels in sensitivity, speed, and its ability to provide accurate mass information, making it ideal for rapid screening, identification, and quantification at low concentrations. Conversely, NMR spectroscopy is unparalleled in its capacity to provide a complete and unambiguous structural elucidation, including stereochemistry, by mapping the precise connectivity of atoms within the molecule. The choice between the two techniques, or their synergistic use, ultimately depends on the specific analytical question being addressed.

At a Glance: LC-MS vs. NMR for this compound Analysis

ParameterLC-MSNMR
Primary Information Molecular Weight, Elemental Formula (High-Res MS), Fragmentation PatternAtomic Connectivity, 3D Structure, Stereochemistry, Isomer Differentiation
Sensitivity High (pg to ng range)Low (µg to mg range)
Speed of Analysis Fast (minutes per sample)Slower (minutes to hours per experiment)
Sample Requirement LowHigh
Quantitative Analysis Excellent (with appropriate standards)Excellent (qNMR), can be absolute without a specific standard
Destructive Yes (sample is consumed)No (sample can be recovered)
Hyphenation Easily coupled with chromatography (LC) for complex mixture analysisCan be coupled with LC, but with technical challenges

Delving Deeper: A Technical Comparison

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound with high accuracy, confirming its molecular formula (C₁₆H₂₄O₁₀).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns of this compound. These fragments offer clues about the molecule's substructures, aiding in its identification, particularly in complex matrices like plant extracts.

  • High-Throughput Screening: The speed of LC-MS analysis allows for the rapid screening of numerous samples to identify the presence and relative abundance of this compound.

  • Quantitative Analysis: With the use of appropriate internal or external standards, LC-MS/MS methods can be validated to provide highly accurate and precise quantification of this compound, even at trace levels.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment and connectivity of each atom. For this compound, NMR is essential for:

  • Unambiguous Structure Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the carbon-hydrogen framework of this compound, allowing for the definitive assignment of all proton and carbon signals.[4] This is crucial for distinguishing it from its isomers.

  • Stereochemical Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can reveal the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

  • Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute concentration of a compound in a sample without the need for a specific reference standard of the analyte.[5] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound

This protocol outlines a general approach for the quantitative analysis of this compound in a plant extract matrix.

1. Sample Preparation:

  • Accurately weigh 100 mg of the dried and powdered plant material.
  • Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
  • MRM Transitions: Monitor the transition from the precursor ion (m/z of [M-H]⁻ for this compound) to a specific product ion.
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Validation:

  • The method should be validated according to international guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2][3]

NMR Spectroscopy for Structural Elucidation of this compound

This protocol describes the general steps for acquiring and interpreting NMR spectra for the structural elucidation of isolated this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.
  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
  • 1D Spectra:
  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
  • 2D Spectra:
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule (H-C-C-H correlations).
  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (C-H correlations).[4]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[4]
  • NOESY/ROESY: To determine the spatial proximity of protons for stereochemical assignments.

3. Data Processing and Interpretation:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
  • Integrate the signals in the ¹H NMR spectrum.
  • Analyze the 2D spectra to build up the molecular fragments and connect them to deduce the final structure of this compound.

Visualizing the Workflows

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Extraction Extraction of this compound Filtration Filtration Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Mass Analysis (MS1) ESI->MS_Analysis MS_MS_Analysis Fragmentation (MS/MS) MS_Analysis->MS_MS_Analysis Identification Identification (Mass & RT) MS_MS_Analysis->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (1H, 13C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Spectral_Analysis Spectral Analysis TwoD_NMR->Spectral_Analysis Structure_Determination Structure Determination Spectral_Analysis->Structure_Determination

Caption: Workflow for NMR-based structural elucidation of this compound.

Decision_Tree Start Analytical Goal for this compound Screening Screening & Quantification in Complex Mixture? Start->Screening Structure Unambiguous Structural Elucidation? Start->Structure Screening->Structure No LCMS LC-MS is Preferred Screening->LCMS Yes NMR NMR is Essential Structure->NMR Yes Both Use Both Techniques Synergistically LCMS->Both Need Structural Confirmation NMR->Both Need High-Throughput Quantification

Caption: Decision-making guide for selecting between LC-MS and NMR.

Conclusion: A Synergistic Approach

For the comprehensive characterization of this compound, a synergistic approach utilizing both LC-MS and NMR is often the most powerful strategy. LC-MS can be employed for the initial rapid screening of extracts, identification of the target compound based on its mass and retention time, and for high-throughput quantification. Subsequently, NMR spectroscopy can be used on the isolated compound to provide an unambiguous structural confirmation and detailed stereochemical information. By understanding the strengths and limitations of each technique, researchers can design a more efficient and effective workflow for the analysis of this compound and other valuable natural products.

References

Comparative metabolite profiling of iridoids in different Gentiana species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Iridoid Profiles in Various Gentiana Species

For Researchers, Scientists, and Drug Development Professionals

The genus Gentiana is a rich source of bioactive iridoids, compounds that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-diabetic effects.[1][2] This guide provides a comparative overview of the iridoid content in different Gentiana species, supported by experimental data and detailed methodologies to aid in research and development. Iridoids and secoiridoids are considered the most significant compounds responsible for the bioactivities of Gentiana species.[3]

Quantitative Comparison of Major Iridoids

The concentration of major iridoids such as gentiopicroside, swertiamarin, sweroside, and loganic acid varies significantly among different Gentiana species and even within different parts of the same plant.[3][4] The following table summarizes the quantitative data from various studies, providing a comparative snapshot of iridoid distribution.

Gentiana SpeciesPlant PartGentiopicroside (mg/g)Swertiamarin (mg/g)Sweroside (mg/g)Loganic Acid (mg/g)Reference
G. luteaRoot21.4 - 56.2PresentPresentPresent[5]
G. macrophyllaRoot588.48 (µg/mL extract)3rd highest4th highest2nd highest[6]
G. asclepiadeaHerbPredominant-TraceHigh[7]
G. cruciataHerbPredominant-TraceHigh[7]
G. pneumonantheHerbPredominant-TraceHigh[7]
G. gelidaHerb-MaximalTraceHigh[7]
G. paradoxaHerb-MaximalTraceHigh[7]
G. septemfidaHerb-MaximalTraceHigh[7]
G. rigescens-1.5% (of dry weight)PresentPresentPresent[8]

Note: Direct comparison of absolute values should be done with caution due to variations in extraction methods, analytical techniques, and plant material origin. The data presented provides a relative abundance of these key iridoids. For instance, in several Caucasian Gentiana species, gentiopicroside was the predominant iridoid glycoside in the herb samples of G. asclepiadea, G. cruciata, and G. pneumonanthe, while swertiamarin had the maximal content in the herbs of G. gelida, G. paradoxa, and G. septemfida.[7] In G. lutea roots, gentiopicroside was consistently the major compound.[5]

Experimental Protocols

The accurate quantification of iridoids is highly dependent on the extraction and analytical methodologies employed. Below are detailed protocols commonly used in the metabolite profiling of Gentiana species.

Sample Preparation and Extraction

A crucial step for the complete extraction of iridoids and secoiridoids is the selection of an appropriate solvent and method.[3]

  • Plant Material: Roots, stems, leaves, or flowers of Gentiana species are collected and dried. The dried material is then powdered to a uniform consistency.[5]

  • Extraction Solvents: Methanol has been shown to allow for the complete extraction of ten iridoid and secoiridoid constituents.[3] Aqueous ethanol (e.g., 70%) is also commonly used and has shown high yields for total phenolics, flavonoids, and marker iridoids in G. macrophylla roots.[6]

  • Extraction Techniques:

    • Ultrasonic-Assisted Extraction (UAE): This is a widely used method due to its efficiency.

      • Weigh a specific amount of powdered plant material (e.g., 0.5 g).

      • Add a defined volume of extraction solvent (e.g., 25 mL of methanol).

      • Sonication is performed for a set duration (e.g., 30 minutes) at a controlled temperature.[5]

      • The process is often repeated multiple times (e.g., 5 cycles) to ensure exhaustive extraction.[5]

      • The resulting extracts are filtered (e.g., through a 0.45 µm membrane) before analysis.

    • Maceration:

      • Powdered plant material is steeped in the extraction solvent for an extended period (e.g., several weeks) at room temperature.[5]

      • The mixture is periodically agitated.

      • The extract is then filtered for analysis.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the qualitative and quantitative analysis of iridoids.[3]

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is commonly employed, often consisting of (A) water with an acidifier like formic acid or phosphoric acid and (B) acetonitrile or methanol.

    • Detection: The DAD is set to monitor specific wavelengths corresponding to the maximum absorbance of the target iridoids (e.g., around 235-270 nm for gentiopicroside).

    • Quantification: Is performed by creating a calibration curve using certified reference standards of the iridoids of interest.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS and its tandem version (LC-MS/MS) provide higher sensitivity and selectivity, enabling the identification and quantification of a wider range of metabolites, even at low concentrations.[3] This technique was used for the untargeted metabolic profiling of six Caucasian Gentiana species, identifying 137 compounds, including 71 iridoid glycosides.[7][9]

  • Ultra-High Performance Supercritical Fluid Chromatography–Diode Array Detector (UHPSFC–DAD):

    • This is a newer technique that has been successfully applied for the simultaneous quantitation of secoiridoids, iridoids, xanthones, and xanthone glycosides in Gentiana lutea.[5]

    • It offers rapid separation (e.g., within 12 minutes) using CO2 and methanol with a small percentage of water as the mobile phase.[5]

Visualizations

Iridoid Biosynthesis Pathway in Gentiana

The biosynthesis of iridoids in Gentiana originates from the isoprenoid pathway and involves a series of enzymatic steps to form the characteristic iridoid skeleton, which is then further modified to produce a diverse array of compounds.[10][11]

Iridoid_Biosynthesis IPP IPP / DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP  GPPS Geraniol Geraniol GPP->Geraniol  GES Iridodial Iridodial Geraniol->Iridodial  G10H Loganic_Acid Loganic Acid Iridodial->Loganic_Acid  IS Secologanin Secologanin Loganic_Acid->Secologanin  SLS Sweroside Sweroside Secologanin->Sweroside Swertiamarin Swertiamarin Sweroside->Swertiamarin Gentiopicroside Gentiopicroside Swertiamarin->Gentiopicroside GPPS GPPS GES GES G10H G10H IS IS SLS SLS

Caption: Simplified biosynthetic pathway of major iridoids in Gentiana.

Experimental Workflow for Comparative Metabolite Profiling

The following diagram outlines a typical workflow for the comparative analysis of iridoids in different Gentiana species.

Experimental_Workflow Plant_Material Plant Material Collection (Different Gentiana Species) Sample_Prep Drying and Grinding Plant_Material->Sample_Prep Extraction Solvent Extraction (e.g., UAE with Methanol) Sample_Prep->Extraction Analysis LC-MS or HPLC-DAD Analysis Extraction->Analysis Data_Acquisition Data Acquisition (Chromatograms and Spectra) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Identification Metabolite Identification (Comparison with Standards and Databases) Data_Processing->Identification Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation Quantification Quantification (Calibration Curves) Identification->Quantification Quantification->Biological_Interpretation

Caption: General workflow for comparative metabolite profiling of Gentiana species.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Secoiridoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of secoiridoids, a class of bioactive compounds found in plants like the olive tree. Secoiridoids, including oleuropein, oleocanthal, oleacein, and ligstroside, are of significant interest in drug development due to their potential therapeutic effects, such as anti-inflammatory and antioxidant properties. Accurate and precise quantification of these compounds is crucial for research, quality control, and the formulation of new therapeutic agents. This document details and compares various analytical techniques, offering supporting data and methodologies to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for secoiridoid quantification depends on various factors, including the specific secoiridoid of interest, the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common and well-validated techniques. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative, while spectrophotometric methods are often used for screening purposes.

Below is a summary of validation parameters for the quantification of major secoiridoids using different analytical methods.

Table 1: Validation Parameters for UHPLC-ESI-MS/MS Quantification of Secoiridoids in Extra Virgin Olive Oil [1][2][3][4]

AnalyteLinearity Range (mg/kg)LOD (µg/kg)LOQ (µg/kg)Accuracy (% Recovery)Repeatability (RSD%)
Oleacein1 - 20>0.99~20~100Within AOAC guidelines<15%
Oleocanthal1 - 20>0.99~20~100Within AOAC guidelines<15%
Oleuropein Aglycone1 - 20>0.99~20~100Within AOAC guidelines<15%
Ligstroside Aglycone1 - 20>0.99~20~100Within AOAC guidelines<15%

Table 2: Validation Parameters for HPLC-DAD Quantification of Oleuropein in Olive Leaf

ParameterValue
Linearity Range (µg/mL)50 - 420
>0.999
LOD (µg/mL)0.08
LOQ (µg/mL)0.25
Accuracy (% Recovery)98 - 102%
Precision (RSD%)<2%

Table 3: Validation Parameters for HPTLC-Photodensitometry for Secoiridoids in Ligustrum vulgare L. Leaves

AnalyteLinearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Accuracy (% Recovery)Precision (RSD%)
Oleuropein100 - 10000.998257598.5 - 101.2<2.5%
Oleacein50 - 5000.997154597.8 - 102.1<3.0%

Note: Direct comparative validation data for spectrophotometric methods against chromatographic techniques for a wide range of individual secoiridoids is limited in the current literature. Spectrophotometric methods are often used to determine total phenolic content rather than individual secoiridoids and can be prone to interference from other compounds in the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key analytical methods discussed.

This method is highly sensitive and selective for the quantification of major secoiridoids.

  • Sample Preparation:

    • Weigh 2.5 g of olive oil into a 15 mL centrifuge tube.

    • Add 5 mL of methanol/water (80:20, v/v).

    • Vortex for 1 minute and centrifuge at 4500 rpm for 10 minutes.

    • Collect the hydroalcoholic extract.

    • Repeat the extraction twice more.

    • Combine the extracts and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion pairs for each secoiridoid should be optimized.

This method is robust and widely used for the quantification of oleuropein.

  • Sample Preparation:

    • Weigh 0.5 g of powdered olive leaf into a 50 mL flask.

    • Add 20 mL of methanol/water (80:20, v/v).

    • Extract in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A mixture of mobile phase A and B (e.g., 75:25, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

HPTLC is a planar chromatographic technique suitable for high-throughput analysis.

  • Sample Preparation:

    • Extract 1 g of powdered plant material with 10 mL of methanol by sonication for 15 minutes.

    • Centrifuge and use the supernatant for application.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A mixture of solvents optimized for the separation of target secoiridoids (e.g., chloroform:methanol:formic acid:water, 80:15:2:1, v/v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Densitometric Analysis: Scan the dried plate with a densitometer at a specific wavelength (e.g., 280 nm).

This method provides an estimation of the total secoiridoid content and is useful for rapid screening.

  • Sample Preparation:

    • Prepare a methanolic extract of the plant material as described for HPLC or HPTLC.

    • Dilute the extract to a suitable concentration.

  • Measurement:

    • Measure the absorbance of the diluted extract at the wavelength of maximum absorption for the secoiridoid of interest (e.g., ~280 nm for oleuropein).

    • Quantify the total secoiridoid content using a calibration curve prepared with a standard compound like oleuropein.

Diagrams and Workflows

Visual representations of workflows and biological pathways can aid in understanding complex processes.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., UPLC-MS) cluster_comparison Cross-Validation M1_Prep Sample Preparation M1_Analysis Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition M1_Analysis->M1_Data Stat_Comp Statistical Comparison (e.g., Bland-Altman plot, t-test) M1_Data->Stat_Comp M2_Prep Sample Preparation M2_Analysis Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition M2_Analysis->M2_Data M2_Data->Stat_Comp Conclusion Method Comparability Assessment Stat_Comp->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Secoiridoid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition by Secoiridoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Secoiridoids Oleuropein Oleocanthal Secoiridoids->IKK inhibit Secoiridoids->MAPK inhibit

Caption: Inhibition of the NF-κB and MAPK inflammatory pathways by secoiridoids.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Secoiridoid Glycosides and Their Aglycones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory properties of oleuropein and its aglycone derivatives as a proxy for secologanic acid, providing researchers with comparative data and insights into their mechanisms of action.

Quantitative Comparison of Anti-inflammatory Effects

The anti-inflammatory effects of oleuropein and its derivatives have been evaluated across various in vitro and in vivo models. The following table summarizes key quantitative data from studies assessing their ability to modulate crucial inflammatory mediators.

Compound/ExtractCell Line/ModelInflammatory StimulusMeasured MarkerConcentration/Dose% Inhibition / EffectReference
Oleuropein-Aglycone (OA)THP-1 (monocyte/macrophage)LPSIL-1β release10 µMSignificant reduction[1][2][3]
Oleuropein-Aglycone (OA)THP-1 (monocyte/macrophage)LPSTNF-α release10 µMSignificant reduction[1][2][3]
Oleuropein-Aglycone (OA)THP-1 (monocyte/macrophage)LPSIL-6 release10 µMSignificant reduction[1][2][3]
Oleacin (OC)THP-1 (monocyte/macrophage)LPSIL-1β release10 µMSignificant reduction[1][2][3]
Oleacin (OC)THP-1 (monocyte/macrophage)LPSTNF-α release10 µMSignificant reduction[1][2][3]
Oleacin (OC)THP-1 (monocyte/macrophage)LPSIL-6 release10 µMSignificant reduction[1][2][3]
Oleuropein AglyconeMouse model of carrageenan-induced pleurisyCarrageenanNeutrophil infiltrationNot specifiedSignificant reduction[4]
Oleuropein AglyconeMouse model of carrageenan-induced pleurisyCarrageenanTNF-α productionNot specifiedSignificant reduction[4]
Oleuropein AglyconeMouse model of carrageagena-induced pleurisyCarrageenanIL-1β productionNot specifiedSignificant reduction[4]
Oleuropein AglyconeMouse model of carrageenan-induced pleurisyCarrageenanNitric Oxide (NO) synthesisNot specifiedSignificant reduction[4]
Hydroxytyrosol-Rich Olive Extract (HRE)Rat model of carrageenan-induced paw edemaCarrageenanPaw edema100, 200, 300 mg/kgDose-dependent reduction[5]
Oleuropein-Rich Olive Extract (ORE)Rat model of carrageenan-induced paw edemaCarrageenanPaw edema100, 200, 300 mg/kgDose-dependent reduction (less effective than HRE)[5]

Note: LPS (Lipopolysaccharide) is a potent inflammatory stimulus. IL-1β, TNF-α, and IL-6 are pro-inflammatory cytokines. Nitric oxide is an inflammatory mediator. Carrageenan-induced paw edema is a common in vivo model for acute inflammation.

The available data suggests that the aglycone forms and their derivatives, such as oleuropein-aglycone, oleacin, and hydroxytyrosol, are potent inhibitors of key inflammatory markers. One study directly comparing oleuropein-rich and hydroxytyrosol-rich extracts indicated that the extract rich in the aglycone derivative (hydroxytyrosol) was more effective in reducing inflammation in a dose-dependent manner[5]. This suggests that the cleavage of the glucose moiety from the parent glycoside may be a crucial step for enhanced anti-inflammatory activity.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are outlined below.

In Vitro Anti-inflammatory Assay in THP-1 Cells
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce differentiation into macrophage-like cells, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Induction of Inflammation: Differentiated THP-1 macrophages are pre-treated with various concentrations of the test compounds (e.g., Oleuropein-Aglycone, Oleacin) for a specified period (e.g., 2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

  • Quantification of Inflammatory Cytokines: After the incubation period with LPS, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without any treatment (control).

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Model: Male Wistar rats or Swiss albino mice are used for this study. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the animals to induce localized inflammation and edema.

  • Treatment: The test compounds (e.g., Oleuropein-rich extract, Hydroxytyrosol-rich extract) are administered orally or intraperitoneally at different doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the mean increase in paw volume of the treated groups with that of the control group.

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental setup, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Pretreatment Pre-treatment with Secoiridoid/Aglycone Macrophages->Pretreatment LPS LPS Stimulation Pretreatment->LPS Cytokine_Measurement Cytokine Measurement (ELISA) LPS->Cytokine_Measurement Animals Rodent Model (Rats/Mice) Treatment Oral/IP Administration of Secoiridoid/Aglycone Animals->Treatment Carrageenan Carrageenan Injection (Paw) Treatment->Carrageenan Edema_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Edema_Measurement

Experimental workflow for assessing anti-inflammatory effects.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Secoiridoid Secoiridoid Aglycone Secoiridoid->IKK Inhibition Secoiridoid->NFkB Inhibition

Postulated NF-κB signaling pathway and points of inhibition.

The presented data and methodologies, using oleuropein and its derivatives as a model, strongly suggest that the aglycone form of secoiridoids may possess superior anti-inflammatory activity compared to their glycosidic counterparts. This enhanced efficacy is likely attributable to improved bioavailability and direct interaction with key inflammatory signaling pathways, such as the NF-κB pathway. Further research directly comparing this compound and its aglycone is warranted to confirm these findings and to fully elucidate their therapeutic potential in inflammatory conditions.

References

A Head-to-Head Comparison of Extraction Efficiencies for Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

The extraction of iridoid glycosides from plant matrices is a critical step in their isolation for research and pharmaceutical development. The efficiency of this process can vary significantly depending on the methodology employed. This guide provides an objective comparison of different extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Extraction Efficiencies

The choice of extraction method directly impacts the yield of iridoid glycosides. Below is a summary of quantitative data from studies comparing various techniques for the extraction of prominent iridoid glycosides such as geniposide, catalpol, and aucubin.

Iridoid GlycosidePlant SourceExtraction MethodKey ParametersYieldReference
Geniposide Gardenia jasminoidesUltrasound-Assisted Extraction (UAE)Water, 1:30 solid/liquid ratio, 70°C, 30 min4.1%[1]
Geniposide Gardenia jasminoidesSolvent Extraction51.3% ethanol/water, 70.4°C, 28.6 min10.9%[1]
Catalpol Veronica longifoliaHot Water ExtractionNot specifiedReference (100%)[2][3]
Catalpol Veronica longifoliaPressurized Hot Water ExtractionNot specified83% (relative to hot water)[2][3]
Catalpol Veronica longifoliaEthanol MacerationNot specified22% (relative to hot water)[2][3]
Aucubin Veronica longifoliaHot Water ExtractionNot specifiedReference (100%)[2][3]
Aucubin Veronica longifoliaPressurized Hot Water ExtractionNot specified92% (relative to hot water)[2][3]
Aucubin Veronica longifoliaEthanol MacerationNot specified25% (relative to hot water)[2][3]
Total Iridoid Glycosides Patrinia scabraUltrasonic-Microwave Synergistic Extraction (UMSE)52% ethanol, 1:18 g/mL, 610 W, 45 min81.42 ± 0.31 mg/g[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key extraction experiments cited in the comparison table.

Ultrasound-Assisted Extraction (UAE) of Geniposide from Gardenia jasminoides

This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield in a shorter time.[1]

  • Plant Material: Dried and powdered ripe fruit of Gardenia jasminoides.

  • Solvent: Water.

  • Solid-to-Liquid Ratio: 1:30 (g/mL).

  • Temperature: 70°C.

  • Extraction Time: 30 minutes.

  • Procedure:

    • Mix the powdered plant material with water in the specified ratio in an extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at the specified temperature for the designated time.

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting extract can then be further purified and analyzed.

Conventional Solvent Extraction of Geniposide from Gardenia jasminoides

This protocol describes a conventional heating-assisted solvent extraction method.

  • Plant Material: Dried and powdered ripe fruit of Gardenia jasminoides.

  • Solvent: 51.3% ethanol in water.

  • Temperature: 70.4°C.

  • Extraction Time: 28.6 minutes.

  • Procedure:

    • Combine the powdered plant material with the ethanol/water mixture in a flask.

    • Heat the mixture to the specified temperature and maintain for the duration of the extraction time, often with stirring.

    • After the extraction period, cool the mixture and filter to separate the liquid extract.

    • The extract is then ready for subsequent analysis or purification steps.

Hot Water Extraction of Catalpol and Aucubin from Veronica longifolia

A simple yet effective method for extracting water-soluble iridoid glycosides.[2][3]

  • Plant Material: Dried and powdered leaves of Veronica longifolia.

  • Solvent: Hot water.

  • Procedure:

    • The powdered leaves are subjected to extraction with hot water. While specific temperature and time were not detailed in the summary, this typically involves boiling or near-boiling temperatures for a set period.[2][3]

    • The resulting aqueous extract is then filtered.

    • This method served as the baseline for comparing the efficiency of other extraction techniques.[2][3]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of iridoid glycosides from a plant source.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output Plant Plant Material Grinding Grinding & Drying Plant->Grinding Extraction Extraction (e.g., UAE, Solvent) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Analysis Analysis (e.g., HPLC) Concentration->Analysis Iridoids Isolated Iridoid Glycosides Analysis->Iridoids

Caption: Generalized workflow for iridoid glycoside extraction.

References

A Comparative Analysis of Substrate Specificity: Secologanic Acid Synthase vs. Secologanin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate biosynthetic pathways of terpenoid indole alkaloids (TIAs), two closely related cytochrome P450 enzymes, secologanic acid synthase (SLAS) and secologanin synthase (SLS), play pivotal roles in generating key precursors for a multitude of medicinally important compounds. Understanding the substrate specificity of these enzymes is crucial for metabolic engineering efforts aimed at the targeted production of valuable TIAs. This guide provides an objective comparison of SLAS and SLS, supported by experimental data, detailed methodologies, and visual representations of their functional context.

Introduction to this compound Synthase and Secologanin Synthase

This compound synthase (SLAS) and secologanin synthase (SLS) are both members of the CYP72A subfamily of cytochrome P450 monooxygenases.[1] They catalyze critical ring-opening reactions of iridoid glucosides, leading to the formation of secoiridoids. Specifically:

  • This compound synthase (SLAS) catalyzes the conversion of loganic acid to This compound .[1][2]

  • Secologanin synthase (SLS) catalyzes the conversion of loganin to secologanin .[2][3]

These products, this compound and secologanin, serve as substrates for strictosidine synthase or strictosidinic acid synthase, respectively, which, upon condensation with tryptamine, form the foundational skeletons of all TIAs.[1][2] While both enzymes act on similar substrates, their substrate preference dictates the specific TIA backbone produced in a given plant species.

Biosynthetic Pathway Context

The following diagram illustrates the position of SLAS and SLS within the broader TIA biosynthetic pathway, highlighting their distinct substrate-product relationships.

Figure 1: Simplified TIA biosynthetic pathway showing the distinct roles of SLAS and SLS.

Comparative Analysis of Substrate Specificity

The substrate specificity of SLAS and SLS has been investigated through heterologous expression and in vitro enzyme assays. While both enzymes belong to the same family, studies have revealed significant differences in their catalytic efficiencies and substrate preferences, particularly between different plant species.

Enzymes from Camptotheca acuminata have been shown to exhibit a degree of promiscuity.[2] Notably, C. acuminata SLAS isoforms can also utilize loganin as a substrate to produce secologanin, albeit with different efficiencies.[2] Conversely, SLS from Catharanthus roseus has demonstrated high specificity for its substrate, loganin.[4]

Quantitative Data Summary

The following table summarizes the available kinetic parameters for SLAS and SLS from Camptotheca acuminata. This data provides a quantitative basis for comparing their substrate affinities and catalytic efficiencies.

Enzyme (Species)SubstrateKs (µM)kcat (s-1)kcat/Ks (M-1s-1)Reference
CaSLAS (CYP72A564) Loganic Acid1.8 ± 0.40.12 ± 0.016.7 x 104[1]
Loganin11 ± 10.090 ± 0.0038.2 x 103[1]
CaSLAS (CYP72A565) Loganic Acid2.2 ± 0.50.083 ± 0.0053.8 x 104[1]
Loganin13 ± 20.11 ± 0.018.5 x 103[1]
CrSLS (CYP72A1) LoganinN/AN/AN/A[4]

Note: Detailed kinetic parameters for Catharanthus roseus SLS (CrSLS) were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of SLAS and SLS.

Heterologous Expression and Microsome Preparation

This protocol describes the expression of SLAS and SLS in Saccharomyces cerevisiae and the subsequent preparation of microsomes for in vitro assays.

  • Yeast Transformation: The open reading frames of the target SLAS or SLS genes are cloned into a yeast expression vector (e.g., pYeDP60). The resulting plasmid is used to transform a suitable yeast strain (e.g., WAT11), which often co-expresses a cytochrome P450 reductase to ensure enzyme activity.

  • Yeast Culture and Induction: Transformed yeast cells are grown in an appropriate selection medium to an optical density (OD600) of 1.8-2.0. Protein expression is then induced by transferring the cells to a galactose-containing medium and incubating for 16-24 hours at 30°C with shaking.

  • Microsome Isolation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is washed and resuspended in a TES buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Cells are mechanically disrupted using glass beads.

    • The cell lysate is centrifuged at low speed to remove cell debris.

    • The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • The microsomal pellet is resuspended in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay

This protocol outlines the procedure for determining the catalytic activity of SLAS and SLS using the prepared microsomes.

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) contains:

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • Yeast microsomes containing the recombinant enzyme (10-50 µg of total protein)

    • Substrate (loganic acid or loganin) at various concentrations for kinetic analysis (e.g., 0.5 - 50 µM)

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). The reaction mixture is incubated at 30°C for a specified time (e.g., 20-60 minutes) with gentle shaking.

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of a quenching solvent, such as acetonitrile or methanol.

  • Sample Preparation for Analysis: The quenched reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new tube for analysis by LC-MS/MS.

LC-MS/MS Analysis of Reaction Products

This protocol provides a general framework for the separation and quantification of substrates and products from the enzyme assays.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) is used to elute the compounds.

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the substrates and products. Specific precursor-to-product ion transitions are monitored for each compound.

    • Quantification: The concentration of the product is determined by comparing its peak area to a standard curve generated with authentic standards.

Logical Workflow for Substrate Specificity Analysis

The following diagram outlines the experimental workflow for comparing the substrate specificity of SLAS and SLS.

Workflow cluster_cloning Gene Cloning and Expression cluster_preparation Enzyme Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Gene_Cloning Clone SLAS and SLS Genes into Expression Vector Yeast_Transformation Transform Yeast with Expression Constructs Gene_Cloning->Yeast_Transformation Protein_Expression Induce Protein Expression Yeast_Transformation->Protein_Expression Microsome_Isolation Isolate Microsomes Containing Recombinant Enzyme Protein_Expression->Microsome_Isolation In_Vitro_Assay Perform In Vitro Assays with Loganic Acid and Loganin Microsome_Isolation->In_Vitro_Assay LCMS_Analysis Analyze Reaction Products by LC-MS/MS In_Vitro_Assay->LCMS_Analysis Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) LCMS_Analysis->Kinetic_Analysis Specificity_Comparison Compare Substrate Specificity Kinetic_Analysis->Specificity_Comparison

Figure 2: Experimental workflow for substrate specificity analysis.

Conclusion

The comparative analysis of this compound synthase and secologanin synthase reveals a fascinating example of functional divergence within a single enzyme subfamily. While both enzymes catalyze a similar ring-opening reaction, their substrate preferences have a profound impact on the downstream diversity of terpenoid indole alkaloids. The data from Camptotheca acuminata indicates that SLAS can exhibit broader substrate acceptance compared to the more specialized SLS from other species like Catharanthus roseus. This inherent plasticity in substrate recognition presents exciting opportunities for synthetic biology and metabolic engineering. By understanding the molecular determinants of substrate specificity, researchers can engineer these enzymes to favor the production of specific TIA precursors, ultimately leading to the enhanced synthesis of valuable pharmaceuticals. Further research to elucidate the kinetic properties of SLS from a wider range of species will provide a more complete understanding of the evolutionary strategies that have shaped the remarkable diversity of plant-specialized metabolism.

References

Establishing Robust Analytical Methods for Secologanic Acid: A Comparative Guide to Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and product quality. This guide provides a comprehensive comparison of key performance characteristics—linearity, precision, and accuracy—for the quantitative analysis of Secologanic acid, a key iridoid glycoside with significant interest in pharmaceutical research. We present typical performance data for established analytical techniques and detail the experimental protocols necessary for successful method validation.

This compound is a crucial intermediate in the biosynthesis of numerous bioactive compounds, making its accurate quantification essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) stands out as a widely adopted, robust, and cost-effective method for this purpose. Alternative methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, offer distinct advantages in terms of sensitivity and specificity.

Comparative Performance of Analytical Methods for this compound Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For a this compound assay, this involves demonstrating acceptable linearity, precision, and accuracy. The following tables summarize typical performance data for an HPLC-DAD method, which can be considered a benchmark for researchers developing and validating their own assays. While specific data for this compound is not always readily available in published literature, the data presented here is representative of closely related iridoid glycosides, such as Loganin, found in the same plant matrices like Lonicera japonica.[1][2]

Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range. An excellent correlation coefficient (r²) is indicative of a strong linear relationship.

ParameterHPLC-DADUPLC-MS/MS¹H-NMR
Concentration Range (µg/mL) 1 - 2000.1 - 10090 - 500,000
Regression Equation y = mx + cy = mx + cNot Applicable
Correlation Coefficient (r²) > 0.999> 0.99> 0.999

Table 1: Comparison of Linearity Parameters for Different Analytical Methods.

Precision

Precision assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are key aspects of this validation parameter.

ParameterHPLC-DADUPLC-MS/MS¹H-NMR
Intra-day Precision (%RSD) < 2.0%< 5.0%< 2.0%
Inter-day Precision (%RSD) < 3.5%< 10.0%< 3.0%

Table 2: Comparison of Precision Parameters for Different Analytical Methods.

Accuracy

Accuracy reflects the closeness of the measured value to the true value and is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.

ParameterHPLC-DADUPLC-MS/MS¹H-NMR
Recovery (%) 98 - 104%95 - 105%95 - 105%
RSD of Recovery (%) < 3.0%< 5.0%< 2.0%

Table 3: Comparison of Accuracy Parameters for Different Analytical Methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying analytical results. Below are the protocols for establishing linearity, precision, and accuracy for a this compound assay using HPLC-DAD.

Experimental Workflow Diagram

Assay Validation Workflow Figure 1. Experimental Workflow for Assay Validation cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Standard Cal_Standards Prepare Calibration Standards (e.g., 1, 10, 50, 100, 200 µg/mL) Stock->Cal_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Stock->QC_Samples HPLC_Analysis Analyze Samples by HPLC-DAD Cal_Standards->HPLC_Analysis QC_Samples->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Precision Precision HPLC_Analysis->Precision Accuracy Accuracy HPLC_Analysis->Accuracy

Figure 1. Experimental Workflow for Assay Validation
Linearity Protocol

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Instrumental Analysis: Inject each calibration standard in triplicate into the HPLC-DAD system.

  • Data Analysis: Record the peak area for each injection. Plot a calibration curve of the mean peak area versus the corresponding concentration.

  • Acceptance Criteria: Calculate the linear regression equation and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Precision Protocol
  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at a single concentration (e.g., the midpoint of the calibration range).

    • Analyze these samples on the same day under the same operating conditions.

    • Calculate the mean, standard deviation, and %RSD of the measured concentrations. The %RSD should typically be ≤ 2.0%.[1]

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis of the six replicate samples on two different days, by different analysts, or using different equipment.

    • Calculate the %RSD for the combined data from all days. The %RSD should typically be ≤ 3.5%.[1]

Accuracy Protocol
  • Preparation of Spiked Samples: Prepare a blank sample matrix (e.g., a placebo formulation or a plant extract known to be free of this compound). Spike the blank matrix with known amounts of this compound at three different concentration levels (low, medium, and high), with at least three replicates at each level.

  • Instrumental Analysis: Analyze the spiked samples using the developed HPLC-DAD method.

  • Data Analysis: Calculate the percentage recovery for each sample using the formula:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98-104%, with a %RSD of ≤ 3.0%.[2]

Comparison with Alternative Methods

UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for the analysis of this compound in complex biological matrices where concentrations may be very low. The validation principles remain the same, though the acceptance criteria for precision and accuracy may be slightly wider due to the complexity of the sample matrices.

Quantitative ¹H-NMR

Quantitative Nuclear Magnetic Resonance spectroscopy is a powerful primary analytical method that allows for the direct quantification of analytes without the need for a reference standard of the same compound.[3][4] For this compound, a well-resolved proton signal in the ¹H-NMR spectrum can be integrated and compared to the integral of a certified internal standard of known concentration. This method is highly accurate and precise but may have a lower throughput compared to chromatographic techniques.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the reliability of research and development data. HPLC-DAD provides a robust and accessible platform for this purpose, with well-established performance characteristics for linearity, precision, and accuracy. For applications requiring higher sensitivity or for the analysis of complex matrices, UPLC-MS/MS is a valuable alternative. ¹H-NMR offers a distinct advantage as a primary quantitative method. By following the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently establish and validate their analytical methods for this compound, thereby ensuring the quality and integrity of their results.

References

Determining the Limits of Detection and Quantification for Secologanic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Secologanic acid. Understanding these parameters is crucial for the accurate and precise quantification of this bioactive iridoid glycoside in various matrices, a key aspect in drug discovery, quality control, and pharmacokinetic studies.

Comparative Analysis of LOD and LOQ for this compound

The sensitivity of an analytical method is defined by its ability to detect and quantify small amounts of an analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1][2]

The choice of analytical technique significantly impacts the achievable LOD and LOQ values. Below is a summary of expected performance for this compound analysis using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.15 ng/mL
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity GoodExcellent
Cost LowerHigher
Complexity SimplerMore Complex

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ for this compound should be performed according to the International Council for Harmonisation (ICH) guidelines, which outline several acceptable methods.[3][4][5] The most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[3][4]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of intermediate standard solutions with concentrations ranging from 100 µg/mL to 1 µg/mL.

  • Calibration Standards: From the intermediate standard solutions, prepare a series of at least six calibration standards in the expected working range for each analytical method. A typical range for HPLC-UV would be 1-50 µg/mL, and for LC-MS/MS, 0.1-100 ng/mL. The diluent should be the mobile phase or a matrix blank.

Analytical Methodologies

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 90-5% B; 35-40 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

b) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A faster gradient can be employed, for example: 0-1 min, 5% B; 1-5 min, 5-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B; 8-8.1 min, 95-5% B; 8.1-10 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M-H]⁻ at m/z 373.1, product ions at m/z 211.1 and 167.1.

    • Source Parameters: Optimize capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.

LOD and LOQ Calculation

Method 1: Based on the Standard Deviation of the Response and the Slope

This is the most statistically robust method.

  • Construct a Calibration Curve: Analyze the prepared calibration standards in triplicate. Plot the mean peak area against the concentration of this compound.

  • Determine the Slope (S): Calculate the slope of the regression line from the calibration curve.

  • Determine the Standard Deviation of the Response (σ): This can be determined in two ways:

    • Standard Deviation of the y-intercepts of regression lines: Construct multiple calibration curves and calculate the standard deviation of the y-intercepts.

    • Standard Deviation of the Blank: Analyze a minimum of 10 blank samples (matrix or solvent) and calculate the standard deviation of the peak area at the retention time of this compound.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S) [3]

    • LOQ = 10 * (σ / S) [3]

Method 2: Based on Signal-to-Noise Ratio

This method is often used for analytical procedures that exhibit baseline noise.[5]

  • Determine the Signal-to-Noise (S/N) Ratio: Analyze a series of diluted standards of this compound. The S/N ratio is calculated by comparing the peak height (signal) to the amplitude of the baseline noise in a region close to the peak.

  • Establish LOD and LOQ:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Workflow and Method Comparison

The following diagrams illustrate the general workflow for determining LOD and LOQ and a logical comparison of the two analytical methods.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject Inject Standards into Analytical Instrument Standards->Inject Acquire Acquire Chromatographic Data Inject->Acquire CalCurve Construct Calibration Curve Acquire->CalCurve StdDev Determine Standard Deviation of Response (σ) Acquire->StdDev Slope Determine Slope (S) CalCurve->Slope Calculate Calculate LOD and LOQ Slope->Calculate StdDev->Calculate

Caption: General workflow for the determination of LOD and LOQ.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Sensitivity Good Sensitivity (µg/mL range) HPLC_Selectivity Moderate Selectivity HPLC_Sensitivity->HPLC_Selectivity HPLC_Cost Lower Cost HPLC_Selectivity->HPLC_Cost LCMS_Sensitivity Excellent Sensitivity (ng/mL range) LCMS_Selectivity High Selectivity LCMS_Sensitivity->LCMS_Selectivity LCMS_Cost Higher Cost LCMS_Selectivity->LCMS_Cost Secologanic_Acid This compound Quantification Secologanic_Acid->HPLC_Sensitivity Secologanic_Acid->LCMS_Sensitivity

References

Safety Operating Guide

Proper Disposal of Secologanic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed procedures for the proper disposal of secologanic acid, tailored for researchers, scientists, and professionals in drug development. This compound, while a valuable compound in biochemical research, requires careful handling and disposal due to its inherent hazards.

This compound: Essential Safety Data

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore not only a matter of laboratory safety but also of environmental stewardship. Below is a summary of its key chemical and safety properties.

PropertyValueReference
Chemical Formula C₁₆H₂₂O₁₀[1]
Molecular Weight 374.34 g/mol [1]
Appearance Powder[2]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant[1]
Storage Conditions 2 years at -20°C (Powder)6 months at -80°C (in DMSO)2 weeks at 4°C (in DMSO)[2]

Core Disposal Principle: Environmental Hazard

The primary hazard influencing the disposal of this compound is its high toxicity to aquatic organisms.[1] Standard laboratory procedures for the neutralization of acidic waste are intended for substances that are hazardous solely due to their corrosivity. Such procedures are not suitable for this compound, as neutralization does not mitigate its aquatic toxicity. Therefore, this compound waste must be collected and managed as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.

3.1. Required Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

3.2. Waste Collection and Segregation

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals can react dangerously.

3.3. Waste Storage

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

3.4. Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically less than one year), contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.

  • Provide Documentation: Be prepared to provide details about the waste, including its composition and volume, as requested by the waste management personnel.

  • Scheduled Pickup: Follow the instructions provided by EHS for the safe pickup and transport of the hazardous waste. Do not transport hazardous waste outside of the laboratory yourself.[3]

3.5. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing why neutralization for drain disposal is not a viable option.

SecologanicAcidDisposal cluster_hypothetical Hypothetical Path for Corrosive-Only Waste start Start: this compound Waste Generated check_hazard Assess Primary Hazard start->check_hazard corrosive_only Is the ONLY hazard corrosivity (pH)? aquatic_tox Hazard Identified: - Harmful if Swallowed (H302) - Very Toxic to Aquatic Life (H410) check_hazard->aquatic_tox neutralize Neutralize to pH 5.5 - 9.0 (e.g., with NaHCO₃) corrosive_only->neutralize Yes collect_waste Collect in a Labeled Hazardous Waste Container corrosive_only->collect_waste No drain_disposal Dispose to Sanitary Sewer (with copious water) neutralize->drain_disposal aquatic_tox->corrosive_only Toxicity hazard is present store_waste Store in a Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Disposal at an Approved Facility store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Secologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Secologanic acid.

This guide provides immediate, procedural, and step-by-step guidance for the safe handling of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is paramount. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to a wide range of chemicals[2].
Body Protection Laboratory coatA standard lab coat is required to protect against spills.[3]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of any dust or aerosols.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.

prep Preparation weigh Weighing prep->weigh Gather all necessary PPE and materials dissolve Dissolving weigh->dissolve Weigh the required amount in a fume hood handling Handling & Use dissolve->handling Dissolve in the appropriate solvent cleanup Cleanup handling->cleanup Conduct experiment disposal Waste Disposal cleanup->disposal Decontaminate surfaces and equipment

Figure 1: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation: Before handling this compound, ensure that a designated workspace is prepared within a certified chemical fume hood. All necessary PPE should be donned correctly. An emergency eyewash station and safety shower must be readily accessible[1].

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully add the desired amount of this compound powder to the vessel, avoiding the creation of dust.

  • Dissolving: Add the appropriate solvent to the vessel containing the this compound. Gently swirl the container to facilitate dissolution. If heating is required, use a controlled heating mantle and monitor the process closely.

  • Handling and Use: All subsequent experimental steps involving this compound in its dissolved state should be conducted within the fume hood. Avoid direct contact with the solution and any equipment that has been in contact with it.

  • Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment. The Safety Data Sheet (SDS) for this compound suggests scrubbing with alcohol[1]. All contaminated materials, including wipes and disposable gloves, must be disposed of as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Final Disposal: The collected hazardous waste must be disposed of through an approved waste disposal plant[1]. Follow all local, state, and federal regulations for chemical waste disposal.

Quantitative Data Summary

While no specific occupational exposure limits have been established for this compound, it is crucial to handle it with care due to its classification[1].

ParameterValueReference
Molecular Weight 374.34 g/mol [1]
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects[1]
Storage Temperature (Powder) -20°C[1][5]
Storage Temperature (in Solvent) -80°C[1][6]

By implementing these safety and handling procedures, researchers can confidently work with this compound while minimizing potential hazards to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.